Technical Documentation Center

Gadobutrol Monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Gadobutrol Monohydrate
  • CAS: 198637-52-4

Core Science & Biosynthesis

Foundational

The Equilibrium and the Race Against Release: A Technical Guide to the Thermodynamic Stability and Kinetic Inertness of Gadobutrol Monohydrate

For researchers, scientists, and drug development professionals in the field of medical imaging and pharmaceutical sciences, a deep understanding of the fundamental properties of contrast agents is paramount. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals in the field of medical imaging and pharmaceutical sciences, a deep understanding of the fundamental properties of contrast agents is paramount. This guide provides an in-depth technical exploration of the thermodynamic stability and kinetic inertness of gadobutrol monohydrate, a widely used macrocyclic gadolinium-based contrast agent (GBCA). We will delve into the core chemical principles that govern its safety and efficacy, the experimental methodologies to quantify these properties, and the profound clinical implications of its unique structural design.

Introduction: The Imperative of Stability in Gadolinium-Based Contrast Agents

Gadolinium (Gd³⁺) is a highly effective paramagnetic ion for enhancing contrast in magnetic resonance imaging (MRI) due to its seven unpaired electrons. However, the free Gd³⁺ ion is toxic and can interfere with biological processes, notably calcium-dependent mechanisms. To mitigate this toxicity, Gd³⁺ is chelated by an organic ligand, forming a stable complex that is administered to the patient.

The safety of a GBCA is intrinsically linked to the stability of this chelate. Any release of free Gd³⁺ in vivo poses a potential health risk, including the development of Nephrogenic Systemic Fibrosis (NSF) in susceptible patients. Therefore, a thorough understanding of the factors governing the stability of the Gd³⁺-ligand complex is not merely an academic exercise but a critical aspect of drug safety and development. Gadobutrol, marketed as Gadovist® or Gadavist®, is a second-generation, non-ionic macrocyclic GBCA that has demonstrated a favorable safety profile.[1][2] This guide will dissect the two key pillars of its stability: thermodynamic stability and kinetic inertness.

The Chemical Architecture of Gadobutrol: A Foundation of Stability

Gadobutrol's chemical name is gadolinium(III) [10-(2,3-dihydroxy-1-hydroxymethylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate].[1] Its structure is based on a macrocyclic DOTA-like ligand, which pre-organizes the coordinating atoms to encapsulate the Gd³⁺ ion.[1] This macrocyclic structure is a key differentiator from older, linear GBCAs and is fundamental to its stability profile.

Figure 1: Simplified 2D representation of the gadobutrol complex, highlighting the central gadolinium ion (Gd³⁺) coordinated by the nitrogen atoms of the macrocyclic ring and oxygen atoms from the carboxylate groups.

Thermodynamic Stability: The Equilibrium Perspective

Thermodynamic stability refers to the inherent tendency of a complex to remain intact at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm), which represents the equilibrium between the formation and dissociation of the complex. A higher log Ktherm value indicates a greater proportion of the complex remaining intact at equilibrium. For gadobutrol, the log Ktherm is reported to be in the range of 21-22.[3]

While a high thermodynamic stability constant is desirable, it does not tell the whole story. This value is typically determined under standard conditions (pH 7.4) and reflects the equilibrium state, not the rate at which that equilibrium is reached.[4] The conditional stability constant (log Kcond) at a physiological pH of 7.4 is also a relevant parameter. For gadobutrol, the log Kcond is 15.3.[5]

It is crucial to understand that thermodynamic stability alone is not a sufficient predictor of in vivo stability.[6] The biological environment is not a simple equilibrium system. The presence of endogenous ions (like Zn²⁺, Cu²⁺, Ca²⁺) and protons can compete for the ligand, potentially leading to the dissociation of the gadolinium complex through a process called transmetallation.[7][8]

Kinetic Inertness: The Rate of Dissociation

Kinetic inertness refers to the rate at which a complex dissociates. A kinetically inert complex may have a thermodynamically favorable dissociation pathway, but the rate of this dissociation is very slow. For GBCAs, kinetic inertness is arguably the more critical factor for in vivo stability.[6] The rigid, pre-organized macrocyclic structure of gadobutrol imparts a high degree of kinetic inertness.[1] This structure creates a high energy barrier for the dissociation of the Gd³⁺ ion, making the process extremely slow.

The kinetic inertness of GBCAs is often evaluated by measuring their dissociation half-life (t1/2) under stressed conditions, such as a highly acidic environment (e.g., pH 1.2).[9] These conditions accelerate the dissociation process, allowing for measurable comparisons between different agents.

Gadolinium-Based Contrast AgentChelate StructureDissociation Half-life (t1/2) at pH 1.2 and 37°C
GadobutrolMacrocyclic, non-ionic14.1 - 18 hours[9][10]
GadoterateMacrocyclic, ionic2.7 - 4 days[9][10]
GadoteridolMacrocyclic, non-ionic2.2 hours[10]
GadodiamideLinear, non-ionic< 5 seconds[9]

Table 1: Comparative dissociation half-lives of selected GBCAs, demonstrating the superior kinetic inertness of macrocyclic agents like gadobutrol compared to linear agents.

The significantly longer dissociation half-life of gadobutrol compared to linear agents underscores the importance of the macrocyclic structure in preventing the release of free Gd³⁺.

The Interplay of Thermodynamic Stability and Kinetic Inertness: A Unified View

Thermodynamic stability and kinetic inertness are distinct but related concepts that collectively determine the in vivo behavior of a GBCA.

cluster_0 Thermodynamic Stability cluster_1 Kinetic Inertness cluster_2 In Vivo Environment cluster_3 Gadobutrol Stability Thermodynamic High log Ktherm (Favorable Equilibrium) Stability Low Risk of Gd³⁺ Release Thermodynamic->Stability Contributes to Kinetic High Activation Energy Barrier (Slow Dissociation) Kinetic->Stability Crucial for Environment Endogenous Ions (Zn²⁺, etc.) Protons (pH changes) Environment->Stability Challenges

Figure 2: The relationship between thermodynamic stability, kinetic inertness, and the in vivo environment in determining the overall stability of gadobutrol.

While gadobutrol possesses high thermodynamic stability, its exceptional kinetic inertness, conferred by its macrocyclic structure, is the primary defense against dissociation in the dynamic and competitive in vivo environment. This combination minimizes the potential for transmetallation and the subsequent release of toxic free Gd³⁺.

Experimental Assessment of Stability: Methodologies and Protocols

The evaluation of the thermodynamic and kinetic stability of GBCAs involves a suite of analytical techniques. Below are detailed protocols for two key experiments.

Protocol: Determination of Dissociation Kinetics via Acid-Assisted Dissociation

This method assesses the kinetic inertness of a GBCA by measuring its dissociation rate in a highly acidic solution. The released Gd³⁺ is quantified spectrophotometrically using a colorimetric indicator.

Principle: At low pH, protons compete with Gd³⁺ for the ligand's binding sites, accelerating the dissociation of the complex. The free Gd³⁺ then reacts with a chromogenic agent, such as Arsenazo III, to produce a colored complex that can be measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the GBCA (e.g., gadobutrol) of known concentration in deionized water.

    • Prepare a solution of hydrochloric acid (HCl) to achieve a final pH of 1.2.

    • Prepare a solution of Arsenazo III in deionized water.[9]

  • Reaction Setup:

    • In a temperature-controlled water bath set to 37°C, add a known volume of the GBCA stock solution to the HCl solution to achieve the desired final concentration (e.g., 8 x 10⁻⁶ mol/L).[9]

    • Initiate a timer at the moment of mixing.

  • Sampling and Measurement:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the Arsenazo III solution.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the Gd³⁺-Arsenazo III complex (typically around 654 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Gd³⁺ with Arsenazo III.

    • Convert the absorbance measurements of the samples to the concentration of free Gd³⁺.

    • Plot the percentage of dissociated Gd³⁺ as a function of time.

    • Calculate the observed rate constant (kobs) and the dissociation half-life (t1/2 = ln(2)/kobs).

start Start reagent_prep Reagent Preparation (GBCA, HCl, Arsenazo III) start->reagent_prep reaction_setup Reaction Setup (Mix GBCA and HCl at 37°C) reagent_prep->reaction_setup sampling Time-course Sampling reaction_setup->sampling sampling->sampling Repeat at intervals measurement Spectrophotometric Measurement (Absorbance at 654 nm) sampling->measurement Add to Arsenazo III data_analysis Data Analysis (Calculate % dissociation, k_obs, t_1/2) measurement->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for determining the acid-assisted dissociation kinetics of a GBCA.

Protocol: Assessment of Transmetallation Potential using Relaxometry

This method evaluates the susceptibility of a GBCA to transmetallation by endogenous ions, such as Zn²⁺, in the presence of a precipitating agent like phosphate.

Principle: If transmetallation occurs, Gd³⁺ is released from its ligand and subsequently precipitates as gadolinium phosphate. This precipitation removes the paramagnetic Gd³⁺ from the solution, leading to a decrease in the longitudinal relaxation rate (R1 = 1/T1) of water protons, which can be measured using a relaxometer.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the GBCA (e.g., gadobutrol) in a suitable buffer (e.g., HEPES) at physiological pH.

    • Prepare a solution of zinc chloride (ZnCl₂).

    • Prepare a phosphate buffer solution.

  • Reaction Setup:

    • In a sample tube, mix the GBCA solution with the ZnCl₂ solution and the phosphate buffer.

    • Incubate the mixture at 37°C.

  • Relaxometry Measurements:

    • Measure the initial longitudinal relaxation time (T1) of the solution using a relaxometer (e.g., at 0.47 T).

    • Continue to measure T1 at regular time intervals over the course of the experiment.

  • Data Analysis:

    • Convert the T1 measurements to relaxation rates (R1 = 1/T1).

    • Plot the normalized R1 (R1(t)/R1(0)) as a function of time.

    • A significant decrease in R1 over time indicates transmetallation and subsequent precipitation of Gd³⁺.

Clinical Significance: Why Stability and Inertness Matter

The high thermodynamic stability and, more importantly, the exceptional kinetic inertness of gadobutrol have profound clinical implications:

  • Reduced Risk of NSF: The slow rate of dissociation minimizes the amount of free Gd³⁺ released, which is believed to be a key factor in the pathogenesis of NSF. Regulatory bodies have classified macrocyclic agents like gadobutrol into the lowest risk class for NSF.[11]

  • Lower Gadolinium Retention: Studies have shown significantly lower gadolinium retention in tissues, including the brain and bone, after the administration of macrocyclic GBCAs like gadobutrol compared to linear agents.[7]

  • Favorable Safety Profile: The robust stability of the gadobutrol complex contributes to its overall favorable safety profile, making it a preferred choice in many clinical applications.[1]

Conclusion

The thermodynamic stability and kinetic inertness of gadobutrol monohydrate are not mere physicochemical parameters; they are the cornerstones of its clinical safety and efficacy. The macrocyclic design of its chelating ligand provides a high activation energy barrier against dissociation, resulting in exceptional kinetic inertness. This, coupled with its high thermodynamic stability, ensures that the toxic gadolinium ion remains securely sequestered during its transit through the body. For researchers and drug development professionals, a comprehensive understanding of these principles and the methodologies to assess them is essential for the continued development of safer and more effective contrast agents for magnetic resonance imaging.

References

  • The Definitive Guide To Gadobutrol: Sourcing, Safety,And Formulation For Pharmaceutical Professionals. (2025, December 11). Vertex AI Search.
  • Kinetics of Gd dissociation under acidic conditions at 37°C for... - ResearchGate. (n.d.).
  • Molecular-Level Insights into the NMR Relaxivity of Gadobutrol Using Quantum and Classical Molecular Simulations. (2025, April 9). Chemical & Biomedical Imaging.
  • Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity. (n.d.). PMC.
  • Package leaflet: Information for the patient Gadovist® 1.0 mmol/ml solution for injection in prefilled syringe/cartridge Gadobu. (n.d.). Electronic Medicines Compendium.
  • Attachment: Product Information: Gadobutrol. (2017, January 31).
  • CAS 770691-21-9: Gadobutrol. (n.d.). CymitQuimica.
  • Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings. (2025, March 15). RxList.
  • Glycan-Induced Transchelation of Gadolinium from Magnetic Resonance Imaging Contrast Agent-Complexes. (2025, May 30). PMC.
  • AusPAR Attachment 1. Product Information for Gadobutrol (Gadovist). (2015, June 1).
  • Comprehensive Analysis of the Spatial Distribution of Gadolinium, Iron, Manganese, and Phosphorus in the Brain of Healthy Rats After High-Dose Administrations of Gadodiamide and Gadobutrol. (2023, December 30). PMC.
  • Determination of gadolinium-based MRI contrast agents in biological and environmental samples: a review. (2013, February 18). PubMed.
  • Summary of Product Characteristics. (2024, October 4). HPRA.
  • Genotoxic effects of gadobutrol and gadoversetamide active substances used in magnetic resonance imaging in human peripheral lymphocytes in vitro. (2022, February 21). Taylor & Francis.
  • Dissociated Gd 3+ (mol%) over time for gadopiclenol, gadoterate,... - ResearchGate. (n.d.).
  • Gadavist (gadobutrol) injection. (n.d.).
  • Gadobutrol (Gadovist®) RMP Summary. (n.d.). Swissmedic.
  • How to measure the transmetallation of a gadolinium complex. (n.d.).
  • Stability evaluation of Gd chelates for macromolecular MRI contrast agents. (2020, August 15). PubMed.
  • Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: A critical review | Request PDF. (n.d.).
  • (PDF) Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes. (2026, March 19).
  • 201277Orig1s000. (2010, May 14).
  • How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo. (2021, December 23). MDPI.
  • Osmolality, Relaxivity, Thermodynamic, Conditional Stability Constants,... | Download Scientific Diagram. (n.d.).
  • A primer on gadolinium chemistry. (n.d.). PMC - NIH.
  • Role of thermodynamic and kinetic parameters in gadolinium chelate stability. (2009, December 15). PubMed.
  • Stability of Gadolinium Based Contrast Agents (GBCAs). (2018, July 25). Dr Richard Semelka, MD.
  • Role of thermodynamic and kinetic parameters in gadolinium chel
  • Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review. (2008, March 15). Semantic Scholar.

Sources

Exploratory

The Molecular and Pharmacokinetic Mechanics of Gadobutrol Monohydrate in MRI Contrast Enhancement

Executive Summary Gadobutrol monohydrate (commercially known as Gadovist® or Gadavist®) represents a critical evolution in the design of gadolinium-based contrast agents (GBCAs) utilized in magnetic resonance imaging (MR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gadobutrol monohydrate (commercially known as Gadovist® or Gadavist®) represents a critical evolution in the design of gadolinium-based contrast agents (GBCAs) utilized in magnetic resonance imaging (MRI)[1]. As a non-ionic, macrocyclic complex, it delivers exceptional thermodynamic and kinetic stability, effectively mitigating the risks associated with free gadolinium toxicity[2]. Unique among commercially available GBCAs, gadobutrol is formulated at a 1.0 molar (M) concentration. This high-concentration formulation enables a tighter contrast bolus and superior relaxivity dynamics, making it highly efficacious for dynamic contrast-enhanced MRI (DCE-MRI)[3]. This whitepaper elucidates the fundamental mechanism of action, physicochemical properties, and the rigorous experimental frameworks required to validate its relaxivity and pharmacokinetic profiles.

Molecular Architecture and Thermodynamic Stability

The core efficacy and safety of gadobutrol stem from its macrocyclic architecture. The central paramagnetic gadolinium ion (Gd³⁺) is tightly chelated by the ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol)[1][4]. Unlike linear GBCAs, where the ligand loosely wraps around the ion, the macrocyclic butrol ligand forms a pre-organized, rigid cage that completely encapsulates the Gd³⁺ ion[2][5].

Causality in Design: The rationale for this macrocyclic encapsulation is strictly safety-driven. Free Gd³⁺ is highly toxic in biological systems because its ionic radius is nearly identical to calcium (Ca²⁺), allowing it to disrupt critical cellular calcium channels and enzymatic processes. By utilizing a macrocyclic cage, the dissociation half-life of gadobutrol is extended to over 18 hours even under extreme acidic conditions (pH 1.2), compared to mere seconds for linear agents like gadodiamide[6]. This kinetic inertness ensures that the complex remains intact during its physiological transit, drastically reducing the risk of Nephrogenic Systemic Fibrosis (NSF) in renally impaired patients[2].

Mechanism of Action: Paramagnetic Dipole-Dipole Interactions

Gadobutrol does not directly emit an MRI signal; rather, it acts as a magnetic catalyst that accelerates the relaxation of surrounding water protons in the tissue[5]. The Gd³⁺ ion possesses seven unpaired electrons in its 4f orbitals, conferring an exceptionally strong paramagnetic moment[2].

When administered intravenously, gadobutrol distributes rapidly into the extracellular space[3]. The mechanism of contrast enhancement relies on two coupled processes:

  • Inner-Sphere Water Coordination: A single water molecule coordinates directly with the Gd³⁺ ion. The massive fluctuating magnetic field generated by the seven unpaired electrons facilitates rapid dipole-dipole energy transfer, drastically shortening the longitudinal relaxation time (T1) of the coordinated water protons[2].

  • Chemical Exchange: This "relaxed" water molecule rapidly exchanges with bulk water in the surrounding tissue, propagating the T1 shortening effect throughout the microenvironment[4].

On T1-weighted MRI sequences, tissues with shortened T1 relaxation times appear hyperintense (brighter). Because gadobutrol is hydrophilic and cannot cross an intact blood-brain barrier (BBB), its accumulation in the central nervous system strictly highlights areas of BBB disruption or abnormal vascularity, such as tumors, inflammatory lesions, or ischemia[1][7].

MOA A Gadobutrol Injection (1.0 M Concentration) B Extracellular Space Distribution A->B C Inner-Sphere Water Coordination B->C D Dipole-Dipole Interaction (Gd3+ & Protons) C->D E Shortened T1 Relaxation Time D->E F Enhanced MRI Signal Intensity E->F

Fig 1: Gadobutrol mechanism of action from injection to MRI signal enhancement.

Relaxivity Profile: Quantitative Field-Strength Dynamics

Relaxivity ( r1​ ) is the quantitative measure of a contrast agent's ability to shorten T1 relaxation per unit of concentration, expressed in L/(mmol·s). Gadobutrol exhibits significantly higher relaxivity compared to other macrocyclic agents like gadoterate and gadoteridol across standard clinical magnetic field strengths[8][9].

Causality in Formulation: The unique 1.0 M formulation of gadobutrol, combined with its inherently high relaxivity, allows for a smaller injection volume (0.1 mL/kg for the standard 0.1 mmol/kg dose)[3][10]. This results in a highly compact contrast bolus. In dynamic imaging applications like MR angiography (MRA) or perfusion imaging, a tight bolus minimizes dispersion in the vasculature, yielding sharper arterial phase peaks and superior signal-to-noise ratios[4][11].

Table 1: Comparative r1​ Relaxivity Values in Human Plasma at 37°C
Contrast AgentChemical StructureFormulation Concentration r1​ at 1.5 T (L/mmol·s) r1​ at 3.0 T (L/mmol·s)
Gadobutrol Macrocyclic, Non-ionic1.0 M4.78 – 5.204.97 – 5.00
Gadoteridol Macrocyclic, Non-ionic0.5 M3.80 – 4.103.28
Gadoterate Macrocyclic, Ionic0.5 M3.32 – 3.603.00 – 3.50

(Data synthesized from standardized in vitro human plasma phantom studies[8][9][12])

Pharmacokinetics & Biodistribution

Gadobutrol exhibits linear, dose-proportional pharmacokinetics[7]. Upon intravenous bolus injection, it follows a classic biphasic clearance model[3]:

  • Distribution Phase: The agent rapidly equilibrates within the extracellular fluid compartment. It exhibits negligible protein binding, ensuring that its relaxivity remains consistent regardless of a patient's serum albumin levels[3][12].

  • Elimination Phase: Gadobutrol is biologically inert and is not metabolized by the liver. It is excreted entirely unchanged via glomerular filtration in the kidneys[7][11]. The mean terminal elimination half-life in patients with normal renal function is approximately 1.5 to 1.8 hours[2][11]. Over 90% of the administered dose is recovered in the urine within 12 hours[3][11].

PK_Protocol A IV Bolus Admin (0.1 mmol/kg) B Biphasic Plasma Distribution A->B C Glomerular Filtration B->C S1 Blood Sampling (5m to 48h) B->S1 D Urine Excretion (>90% at 12h) C->D S2 Urine Collection (0-72h intervals) D->S2 V ICP-MS Gd Quantification S1->V S2->V

Fig 2: Experimental workflow for in vivo pharmacokinetic profiling of gadobutrol.

Experimental Methodologies

To ensure scientific integrity and reproducibility in drug development, the evaluation of gadobutrol requires robust, self-validating experimental protocols. Below are the definitive methodologies for quantifying its relaxivity and pharmacokinetic profile.

Protocol 1: In Vitro Determination of T1 Relaxivity ( r1​ )

Objective: To accurately quantify the r1​ relaxivity of gadobutrol in human plasma at 1.5 T and 3.0 T. Causality & Self-Validation: We strictly utilize human plasma rather than water because solvent-dependent interactions (such as viscosity and macromolecular crowding) significantly alter the rotational correlation times of the chelate, making water-based measurements clinically inaccurate[13]. Furthermore, an inversion recovery turbo spin echo (IR-TSE) sequence is required to mathematically isolate the T1 relaxation rate ( R1​ ) from T2 decay effects[9].

Step-by-Step Workflow:

  • Sample Preparation: Prepare a stock solution of gadobutrol (1.0 M). Spike pooled, heparinized human plasma to create four standard concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mmol/L) alongside a blank plasma control[9].

  • Phantom Assembly: Transfer the samples into 5-mL NMR tubes. Place the tubes in a custom-built, temperature-controlled water bath phantom maintained precisely at 37°C to mimic human physiological conditions[9].

  • MRI Acquisition: Place the phantom in the isocenter of a 1.5 T and a 3.0 T MRI scanner. Acquire images using an IR-TSE sequence utilizing at least 6 to 8 varying inversion times (TI) ranging from 50 ms to 3000 ms[9].

  • Data Fitting: Extract the signal intensity (SI) for each concentration at each TI. Fit the data to the standard inversion recovery equation: SI(TI)=S0​[1−2⋅exp(−TI/T1​)] .

  • Relaxivity Calculation: Plot the calculated relaxation rates ( R1​=1/T1​ ) against the gadolinium concentrations. Perform a linear regression; the slope of this line represents the specific relaxivity ( r1​ ) in L/(mmol·s)[9].

Protocol 2: In Vivo Pharmacokinetic Profiling & Clearance Assay

Objective: To determine the plasma half-life, volume of distribution, and renal clearance of gadobutrol. Causality & Self-Validation: Pharmacokinetic sampling must be paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Because gadobutrol is not metabolized, quantifying total elemental gadolinium (Gd) in plasma and urine directly equates to the intact drug concentration[6][11]. Parallel measurement of endogenous creatinine clearance acts as an internal control to validate that drug elimination is driven purely by glomerular filtration[3].

Step-by-Step Workflow:

  • Administration: Administer a single intravenous bolus of gadobutrol at the standard clinical dose of 0.1 mmol/kg via the cephalic or jugular vein[6].

  • Blood Sampling: Collect blood samples into heparinized tubes at strictly timed intervals: 5, 15, 30, 45, 60 minutes, and 2, 4, 8, 12, 24, and 48 hours post-injection[6]. Centrifuge immediately to isolate the plasma.

  • Urine Collection: Collect urine cumulatively in defined intervals (0-2h, 2-6h, 6-12h, 12-24h, 24-72h)[6].

  • ICP-MS Quantification: Digest the plasma and urine samples in concentrated nitric acid ( HNO3​ ) under microwave irradiation to break the macrocyclic chelate and release the Gd³⁺ ions. Quantify the 158Gd isotope using ICP-MS against a certified reference standard.

  • Pharmacokinetic Modeling: Utilize non-compartmental analysis (NCA) to calculate the Area Under the Curve (AUC), total clearance ( CL=Dose/AUC ), and terminal half-life ( t1/2​ ). Compare the total drug clearance to the subject's creatinine clearance to validate the glomerular filtration mechanism[3].

Conclusion

Gadobutrol monohydrate stands as a pinnacle of rational contrast agent design. By coupling a highly stable macrocyclic chelate with a concentrated 1.0 M formulation, it maximizes the paramagnetic dipole-dipole interactions necessary for superior T1 shortening[1][2][3]. For drug development professionals and clinical researchers, understanding the precise mechanisms of its inner-sphere water coordination and its strictly extracellular, renally cleared pharmacokinetics is essential for optimizing dynamic MRI protocols and ensuring patient safety.

Sources

Foundational

Pharmacokinetics and Biodistribution of Gadobutrol in Preclinical Models: A Comprehensive Technical Guide

As a Senior Application Scientist in contrast media pharmacology, I approach the evaluation of gadolinium-based contrast agents (GBCAs) not merely as a catalog of parameters, but as a dynamic interplay between molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in contrast media pharmacology, I approach the evaluation of gadolinium-based contrast agents (GBCAs) not merely as a catalog of parameters, but as a dynamic interplay between molecular design and biological systems. Gadobutrol (marketed clinically as Gadovist or Gadavist) represents a significant milestone in GBCA engineering. This whitepaper synthesizes the mechanistic rationale, preclinical pharmacokinetics (PK), biodistribution, and the rigorous experimental methodologies required to evaluate this agent in preclinical models.

Physicochemical Rationale & Molecular Design

Gadobutrol is a neutral, macrocyclic GBCA[1]. The paramagnetic gadolinium ion ( Gd3+ ) is tightly caged within a rigid DO3A-butrol ligand. This macrocyclic architecture imparts exceptionally high thermodynamic and kinetic stability, effectively preventing in vivo dechelation and the subsequent release of toxic free Gd3+ ions[2].

Because of its high hydrophilicity and low viscosity, gadobutrol is uniquely formulated at a 1.0 M concentration—double that of standard 0.5 M GBCAs[2]. This physicochemical property allows researchers and clinicians to reduce the injection volume by 50%, delivering a tighter, more cohesive bolus that significantly enhances peak arterial concentration during dynamic magnetic resonance angiography (MRA)[2].

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of gadobutrol is a direct consequence of its low molecular weight, high water solubility, and lack of protein binding.

  • Absorption: Administered via intravenous (IV) bolus, ensuring 100% systemic bioavailability[3].

  • Distribution: Upon injection, gadobutrol rapidly equilibrates within the extracellular space. It exhibits negligible plasma protein binding, which is critical for its rapid clearance[3]. In preclinical models such as dogs, the volume of distribution ( Vd​ ) is approximately 0.23 L/kg, perfectly mirroring the physiological volume of extracellular fluid[1].

  • Metabolism: The agent is biologically inert. It undergoes zero biotransformation or metabolism in vivo[4].

  • Excretion: Because it is a non-protein-bound molecule, gadobutrol avoids hepatic uptake and is exclusively eliminated via glomerular filtration[5]. In healthy subjects, its clearance rate is nearly identical to that of inulin, confirming pure renal filtration[5].

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Gadobutrol Across Species | Species | Dose (mmol/kg) | Volume of Distribution ( Vd​ , L/kg) | Clearance (mL/min/kg) | Terminal Half-Life ( t1/2​ ) | Excretion Route | |---------|----------------|--------------------------------------|-----------------------|--------------------------------|-----------------| | Mouse | 0.5 | ~0.25 | ~8.5 | ~15 - 20 min | Renal (>95%) | | Rat | 0.1 - 0.5 | ~0.20 | ~6.0 - 8.0 | ~20 min | Renal (>95%) | | Dog | 0.1 | 0.23 | 3.75 | ~45 min | Renal (>95%) | | Monkey | 0.5 | ~0.25 | ~4.5 | ~30 - 45 min | Renal (>95%) | | Human | 0.1 | ~0.20 - 0.25 | 1.1 - 1.7 | 1.5 - 2.0 hours | Renal (>90%) |

(Data synthesized from preclinical and clinical evaluations [[1.1],[1],[6],[7]])

PK_Model IV Intravenous Bolus (Gadobutrol) Central Central Compartment (Plasma) IV->Central Input Peripheral Peripheral Compartment (Extracellular Space) Central->Peripheral Distribution & Redistribution Excretion Renal Excretion (Urine) Central->Excretion Elimination

Figure 1: Two-compartment PK model of gadobutrol illustrating distribution and renal clearance.

Biodistribution and Tissue Retention

The biodistribution profile of gadobutrol is characterized by its strict confinement to the extracellular space and rapid elimination. Preclinical biodistribution studies in rats demonstrate that 7 days post-intravenous injection, only a negligible fraction (0.16%) of the administered dose remains in the body[1].

Trace amounts of gadolinium can be detected in the liver, kidneys, and bone[1]. However, unlike linear GBCAs, which are prone to releasing free Gd3+ that deposits and accumulates in tissues over time, gadobutrol's macrocyclic cage remains intact[7]. This structural integrity is the fundamental reason gadobutrol is classified by regulatory agencies as a low-risk agent for Nephrogenic Systemic Fibrosis (NSF).

Step-by-Step Experimental Methodology: Preclinical PK & Biodistribution Assay

To accurately map the PK and biodistribution of gadobutrol, researchers must employ highly sensitive, self-validating analytical techniques. The following protocol utilizes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure rigorous quantification.

Workflow Dose 1. IV Dosing (0.1-0.5 mmol/kg) Sample 2. Tissue & Blood Sampling Dose->Sample Digest 3. Microwave Acid Digestion Sample->Digest Analyze 4. ICP-MS Analysis (157-Gd Detection) Digest->Analyze Model 5. PK Modeling (NCA Analysis) Analyze->Model

Figure 2: Step-by-step experimental workflow for preclinical gadobutrol biodistribution assessment.

Phase 1: In Vivo Dosing & Time-Course Sampling
  • Subject Preparation: Utilize adult Wistar rats (n=6 per time point). Surgically implant a jugular vein catheter 48 hours prior to the study.

    • Causality: Repeated venipuncture induces physiological stress, altering hemodynamics and artificially skewing renal clearance rates. Catheterization ensures stress-free, precise time-course sampling.

  • Administration: Administer gadobutrol via the lateral tail vein at a dose of 0.1 mmol/kg (clinical equivalent) or up to 0.5 mmol/kg for toxicity modeling[6].

  • Sampling: Withdraw 200 µL blood samples at 2, 5, 10, 20, 30, 45, 60, and 120 minutes post-injection[6]. Euthanize cohorts at terminal time points (e.g., 24 hours, 7 days) to harvest the brain, liver, kidneys, and femur for residual biodistribution analysis[1].

Phase 2: Microwave-Assisted Acid Digestion
  • Matrix Breakdown: Transfer 0.5 g of harvested tissue or 100 µL of plasma into Teflon digestion vessels. Add 5 mL of ultra-pure Nitric Acid ( HNO3​ ) and 1 mL of Hydrogen Peroxide ( H2​O2​ ).

  • Digestion Protocol: Subject the samples to closed-vessel microwave digestion at 200°C for 20 minutes.

    • Causality: The DO3A-butrol ligand is highly stable[2]. Aggressive oxidative digestion is mandatory to completely destroy the organic macrocyclic cage and liberate the Gd3+ ions for accurate mass spectrometry detection.

Phase 3: ICP-MS Quantification (Self-Validating System)
  • Isotope Selection: Monitor the 157Gd isotope to avoid isobaric interferences and maximize the signal-to-noise ratio.

  • Internal Standardization: Spike all samples and calibration standards with an internal standard, such as 115In (Indium) or 103Rh (Rhodium).

    • Causality: Biological matrices (like bone or liver) cause variable ion suppression in the argon plasma. The internal standard dynamically corrects for these matrix effects and instrument drift, ensuring the protocol acts as a self-validating, closed-loop system of accuracy.

Phase 4: Pharmacokinetic Modeling
  • Data Synthesis: Input the corrected plasma concentration-time data into a non-compartmental analysis (NCA) software framework to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution ( Vd​ ), and terminal half-life ( t1/2​ ).

Clinical Translation & Regulatory Impact

The rigorous preclinical validation of gadobutrol directly informed its clinical dosing and regulatory approval. The intravenous LD50​ in mice is 23 mmol/kg[1]. When compared to the standard clinical dose of 0.1 mmol/kg[8], this provides a massive >200-fold safety margin. Furthermore, the preclinical confirmation that gadobutrol is excreted 100% unchanged via the kidneys[9] established the critical clinical guideline that the agent's half-life is strictly dependent on renal function, necessitating careful consideration in patients with severe renal impairment[10].

References

  • Title: OVERALL SUMMARY OF THE SCIENTIFIC EVALUATION OF GADOBUTROL Source: europa.eu (EMA) URL: 5

  • Title: Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging Source: nih.gov (PubMed) URL: 1

  • Title: Gadobutrol: A Review of Its Use for Contrast-Enhanced Magnetic Resonance Imaging in Adults and Children Source: ovid.com URL: 3

  • Title: 201277Orig1s000 - Pharmacology Review Source: fda.gov URL: 6

  • Title: Gadobutrol: A Review in Contrast-Enhanced MRI and MRA Source: nih.gov (PMC) URL: 2

  • Title: 201277Orig1s000 - Medical Imaging Products Source: fda.gov URL: 9

  • Title: Assessment report for Gadolinium-containing contrast agents Source: europa.eu (EMA) URL: Link

  • Title: Gadovist Summary of Product Characteristics Source: bayer.com URL: 8

  • Title: Label: GADAVIST- gadobutrol injection Source: nih.gov (DailyMed) URL: 10

  • Title: Gadobutrol (Professional Patient Advice) Source: drugs.com URL: 4

  • Title: Biodistribution of gadolinium-based contrast agents, including gadolinium deposition Source: nih.gov (PMC) URL: 7

Sources

Exploratory

Gadobutrol Monohydrate: Molecular Weight, Crystallographic Data, and Formulation Dynamics

Introduction and Clinical Context Gadobutrol is a highly hydrophilic, neutral, macrocyclic gadolinium-based contrast agent (GBCA) utilized extensively in magnetic resonance imaging (MRI) under the trade names Gadovist® a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Context

Gadobutrol is a highly hydrophilic, neutral, macrocyclic gadolinium-based contrast agent (GBCA) utilized extensively in magnetic resonance imaging (MRI) under the trade names Gadovist® and Gadavist®. Unlike linear chelates, the macrocyclic architecture of gadobutrol physically cages the toxic Gadolinium (Gd³⁺) ion, offering exceptional kinetic and thermodynamic stability.

To achieve the 1.0 M concentration required for clinical formulation, the active pharmaceutical ingredient (API) must be synthesized and isolated in its most stable and soluble solid-state form: Gadobutrol Monohydrate (Polymorph I) . This whitepaper provides an in-depth technical analysis of its molecular weight, crystallographic geometry, and the strict physicochemical causality governing its crystallization.

Molecular Weight and Stoichiometric Considerations

The molecular weight of gadobutrol is highly dependent on its hydration state, a critical factor for drug development professionals calculating batch stoichiometry. The anhydrous gadobutrol complex (C₁₈H₃₁GdN₄O₉) has a molecular weight of approximately 604.72 g/mol . However, the stable, commercially utilized API is a monohydrate[1].

As detailed by , the incorporation of a single water molecule into the crystal lattice strictly defines the molecular weight of the API[1].

Table 1: Gadobutrol Monohydrate Physicochemical Properties

PropertyValue / Description
CAS Number 198637-52-4
Chemical Formula C₁₈H₃₁GdN₄O₉ · H₂O (or C₁₈H₃₃GdN₄O₁₀)
Molecular Weight 622.73 g/mol
Elemental Analysis C: 34.72%, H: 5.34%, Gd: 25.25%, N: 9.00%, O: 25.69%
Physical State Solid, White Crystalline Powder
Target Hydration State Monohydrate (Polymorph I)

Note: Batch-specific molecular weights may vary slightly due to minor fluctuations in the degree of hydration, which directly impacts the solvent volumes required to prepare 1.0 M stock solutions[1].

Crystallographic Data and Coordination Geometry

The relaxivity (and thus the MRI contrast efficacy) of gadobutrol is fundamentally dictated by its coordination geometry. The central Gd³⁺ ion strongly prefers a coordination number of nine to minimize its free energy[2].

The , as elucidated by Platzek et al., reveals a highly specific inner-sphere environment[3][4]. The octadentate "butrol" ligand provides eight primary coordination sites:

  • Four nitrogen atoms from the tetraazacyclododecane (cyclen) macrocyclic ring.

  • Three oxygen atoms from the acetate carboxylate arms.

  • One oxygen atom from the 1-(hydroxymethyl)-2,3-dihydroxypropyl side chain.

The 9th Coordination Site Anomaly: In aqueous solution, the ninth coordination site is occupied by a bulk water molecule, which undergoes rapid chemical exchange with the surrounding solvent—the core mechanism of T1 relaxation shortening[2]. However, X-ray crystallographic data of the solid state reveals a surprising deviation: the ninth coordination partner is not a water molecule, but rather a carboxylate oxygen from a neighboring, centrosymmetrically-related gadobutrol molecule[3]. This intermolecular bonding creates a robust, dimeric network in the solid state, contributing to the high stability of the crystal lattice.

Coordination Gd Gd(III) Central Ion (Nine-Coordinated) N_atoms 4x Nitrogen Atoms (Macrocyclic Ring) N_atoms->Gd Inner Sphere O_carboxyl 3x Carboxylate Oxygens (Acetate Arms) O_carboxyl->Gd Inner Sphere O_hydroxyl 1x Hydroxyl Oxygen (Butrol Side Chain) O_hydroxyl->Gd Inner Sphere O_ninth 9th Coordination Site (Neighboring O / H2O) O_ninth->Gd Capping Position

Fig 2: Nine-coordinate geometry of Gadobutrol highlighting the primary coordination sphere.

Table 2: Crystallographic & Coordination Parameters

ParameterDescription
Central Metal Ion Gadolinium (Gd³⁺)
Coordination Number 9
Ligand Denticity 8 (Octadentate)
Inner Sphere Donors 4 Nitrogen, 3 Carboxylate O, 1 Hydroxyl O
9th Coordination Site (Solid) Neighboring Carboxylate Oxygen (Centrosymmetric Dimer)
9th Coordination Site (Aqueous) Bulk Water Molecule (H₂O)
Coordination Geometry Distorted Capped Square Antiprism (CSAP)

Causality in Crystallization: Polymorphism and Stability

During pharmaceutical manufacturing, gadobutrol must be isolated as Polymorph I Monohydrate . The causality behind the crystallization solvent choice is strictly thermodynamic.

Gadobutrol is exceptionally hydrophilic. According to , crystallization is performed using ethanol with a precisely controlled water content of 10% to 12%[5][6].

  • If water content < 10%: The rapid precipitation kinetics trap unreacted impurities and form amorphous domains, failing purity specifications[5].

  • If water content > 12%: The extreme aqueous solubility of gadobutrol keeps the complex solvated, drastically reducing the final yield[5].

The 10-12% water window provides the exact dielectric constant required to thermodynamically favor the slow nucleation of Polymorph I, ensuring a highly ordered crystal lattice that naturally excludes ionic impurities.

Workflow N1 Butrol Ligand Synthesis (Alkylation of Cyclen) N2 Complexation with Gd2O3 (90°C, Aqueous) N1->N2 pH 7.1-7.4 N3 Ion Exchange Purification (Anionic/Cationic) N2->N3 Crude Gadobutrol N4 Solvent Adjustment (Ethanol + 10-12% H2O) N3->N4 Conductivity < 20 µS/cm N5 Crystallization (Polymorph I Monohydrate) N4->N5 Reflux & Cool to 20°C

Fig 1: Step-by-step synthesis and crystallization workflow for Gadobutrol Monohydrate.

Experimental Protocols (Self-Validating Systems)

Controlled Crystallization of Gadobutrol Monohydrate

This protocol leverages in-process controls to create a self-validating purification loop[5][6].

Step 1: Dissolution & Ion-Exchange

  • Action: Dissolve crude gadobutrol in water and pass the solution sequentially through an acidic ion exchanger (e.g., AMBERLITE IRC 50), followed by a basic exchanger[5].

  • Causality: Because gadobutrol is a neutral complex, it passes through the resins unhindered. Unreacted Gd³⁺ and free ligands are ionic and become trapped[7].

  • Validation Check: Measure the conductivity of the eluate. A reading of < 20 µS/cm serves as a hard gate, validating the complete removal of ionic species[5]. Do not proceed if conductivity is higher.

Step 2: Precise Solvent Adjustment

  • Action: Concentrate the purified eluate and add ethanol.

  • Validation Check: Perform a Karl-Fischer titration to determine the exact water content. The value must be rigorously adjusted to the 10.5% - 11.5% range[5]. If outside this range, titrate with anhydrous ethanol or purified water until the target is hit.

Step 3: Reflux and Nucleation

  • Action: Boil the mixture under reflux for 120 minutes, then initiate a controlled, linear cooling ramp down to 20°C[5].

  • Causality: Refluxing dissolves kinetic amorphous precipitates. The slow cooling ramp allows the thermodynamically stable Polymorph I to nucleate and grow.

  • Validation Check: Isolate the product via centrifugation. The formation of a dense, filterable white cake confirms successful polymorphic crystallization.

X-Ray Powder Diffraction (XRPD) Validation

To ensure the final API is strictly Polymorph I Monohydrate and free of amorphous domains, XRPD is utilized as the ultimate self-validating analytical tool[8][9].

Step 1: Data Acquisition

  • Action: Mount the dried crystal powder on a transmission-mode holder to prevent preferred orientation effects.

  • Parameters: Scan using germanium-monochromatized CuKα1 radiation (λ=1.5406 Å) over a range of 3° ≤ 2Θ ≤ 40°[9].

Step 2: Diffractogram Validation

  • Action: Compare the experimental diffractogram against the theoretical calculated diffractogram for Gadobutrol Monohydrate.

  • Causality & Validation: The diffractogram must show sharp, distinct peak maxima (e.g., at 2Θ angles of 7.6°, 9.1°, 11.1°, 11.3°, 11.9°, and 12.3°)[6]. The presence of a broad baseline halo instantly invalidates the batch, indicating amorphous contamination[8][9].

(Formulation Note: During final drug product manufacturing, a 0.1% excess of the calcium/butrol complex—Calcobutrol—is added to the solution. This additive acts as a thermodynamic scavenger, preventing the release of free, toxic gadolinium ions over the product's shelf life[8][9].)

References

  • Platzek, J., et al. "Synthesis and Structure of a New Macrocyclic Polyhydroxylated Gadolinium Chelate Used as a Contrast Agent for Magnetic Resonance Imaging". Inorganic Chemistry (1997). URL:[Link]

  • Platzek, J., et al. "Preparation of high-purity gadobutrol". US Patent 10072027B2 / EP2896405 (2018).
  • Caravan, P., et al. "Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications". Chemical Reviews (1999). URL:[Link]

Sources

Foundational

In Vitro Cellular Uptake Mechanisms of Gadobutrol Monohydrate: An In-depth Technical Guide

Foreword for the Researcher This technical guide is designed for researchers, scientists, and drug development professionals investigating the cellular interactions of gadolinium-based contrast agents (GBCAs). Gadobutrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and drug development professionals investigating the cellular interactions of gadolinium-based contrast agents (GBCAs). Gadobutrol, a macrocyclic, non-ionic GBCA, is generally considered an extracellular agent with limited ability to cross intact cell membranes. However, understanding its potential for cellular uptake, even at low levels, is crucial for a comprehensive safety and efficacy assessment. This document moves beyond simplistic statements of impermeability to explore the nuanced mechanisms by which gadobutrol may be internalized by cells in vitro, the experimental methodologies to probe these interactions, and the downstream cellular consequences. Our approach is grounded in established physicochemical principles and supported by empirical evidence from the scientific literature.

Physicochemical Properties of Gadobutrol Monohydrate: The Basis for Low Cellular Permeability

Gadobutrol is a gadolinium (Gd3+) complex of the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol)[1]. Its chemical structure and properties are the primary determinants of its behavior at the cellular interface.

  • Macrocyclic Structure: The gadolinium ion is securely caged within a rigid, pre-organized cyclic ligand. This structure confers high kinetic and thermodynamic stability, minimizing the release of toxic free Gd3+ ions[2].

  • Hydrophilicity: Gadobutrol is a highly water-soluble and extremely hydrophilic compound[3]. This characteristic is a significant barrier to passive diffusion across the lipophilic cell membrane. The distribution coefficient between n-butanol and buffer at pH 7.6 is approximately 0.006, indicating a strong preference for the aqueous phase[4].

  • Neutral Charge: As a non-ionic agent, gadobutrol does not possess a net electrical charge[3]. This eliminates charge-based interactions with the negatively charged cell membrane, which could otherwise facilitate adsorption and subsequent uptake.

These properties collectively dictate that gadobutrol remains predominantly in the extracellular space under normal physiological conditions and does not readily cross cellular membranes[1].

Potential Mechanisms of In Vitro Cellular Uptake

Despite its low intrinsic permeability, in vitro studies suggest that gadobutrol can be internalized by cells, particularly at high concentrations. The primary mechanism for this is believed to be non-specific, energy-dependent endocytosis, specifically fluid-phase pinocytosis.

Fluid-Phase Endocytosis (Pinocytosis)

Pinocytosis, or "cell drinking," is a process by which cells internalize small droplets of the extracellular fluid and the solutes contained within them. This is a non-specific pathway that does not rely on receptor binding. For a molecule like gadobutrol, which is highly soluble in the extracellular medium, pinocytosis represents the most probable route of entry into the cell.

The process involves the invagination of the cell membrane to form small vesicles containing extracellular fluid and gadobutrol. These vesicles then pinch off and move into the cytoplasm, where they may fuse with other organelles, such as endosomes and lysosomes.

While direct kinetic studies on gadobutrol pinocytosis are not extensively detailed in the provided literature, the concept is supported by research on GBCAs in general. Studies have shown that GBCAs can be internalized into endosomes via pinocytosis[5]. This endosomal sequestration has implications for both imaging applications and cellular fate. For instance, the quenching of the T1-weighted relaxation signal of gadolinium chelates upon endosomal sequestration has been reported, which can be overcome by delivering the agent directly into the cytosol using methods like photoporation[3].

The following diagram illustrates the proposed pinocytotic uptake of gadobutrol.

Pinocytosis_of_Gadobutrol cluster_extracellular Extracellular Space cluster_cell Cell Gadobutrol Gadobutrol (Hydrophilic, Non-ionic) Vesicle Pinocytotic Vesicle Gadobutrol->Vesicle Engulfment Membrane Plasma Membrane Membrane->Vesicle Invagination & Fission Endosome Endosome Vesicle->Endosome Fusion

Caption: Proposed mechanism of gadobutrol cellular uptake via pinocytosis.

Passive Diffusion: A Minor Contributory Pathway

Passive diffusion is the movement of a substance across a membrane down its concentration gradient without the help of a transport protein. For hydrophilic molecules like gadobutrol, the lipid bilayer of the cell membrane presents a significant barrier[5]. While not a primary mechanism, a very low level of passive diffusion cannot be entirely ruled out, especially at the high concentrations used in some in vitro experiments. The rate of passive diffusion is influenced by the molecule's lipophilicity and size; gadobutrol's high hydrophilicity makes this a highly inefficient process[6].

Transporter-Mediated Uptake: Lack of Evidence

Solute carrier (SLC) transporters are a large family of membrane proteins responsible for the transport of a wide range of molecules across cellular membranes. While they are a major route of cellular entry for many drugs, there is currently no direct evidence to suggest that gadobutrol is a substrate for any specific SLC or other uptake transporter. Its physicochemical properties do not align with the typical substrates of known drug transporters.

Cellular Consequences of Gadobutrol Uptake

In vitro studies have demonstrated that at high concentrations, typically in the millimolar (mM) range, gadobutrol can exert cytotoxic and genotoxic effects on various cell lines. These effects are likely a consequence of its intracellular accumulation, even if at low levels.

Cytotoxicity

Multiple studies have reported a concentration-dependent decrease in cell viability upon exposure to gadobutrol.

Cell LineIC50 ValueConcentration Range Showing CytotoxicityReference
SH-SY5Y Neuroblastoma7.001 mM0.1 mM - 100 mM[7]
NIH3T3 FibroblastsNot specified10 mM - 100 mM[8]
MCF-7 Breast Cancer26.54 mM0.1 mM - 100 mM[9]

These findings indicate that while gadobutrol is well-tolerated at clinically relevant extracellular concentrations, high and prolonged in vitro exposure can compromise cell viability.

Genotoxicity

There is some evidence to suggest that gadobutrol may induce genotoxic effects at high concentrations. One study reported a statistically significant increase in genotoxicity in SH-SY5Y neuroblastoma cells at concentrations of 3.50 mM and 7 mM[7]. However, another study on MCF-7 cells did not find a significant genotoxic effect at concentrations up to 26.54 mM[9]. These conflicting results may be due to differences in cell types and experimental conditions. It is hypothesized that any observed genotoxicity could be related to increased oxidative stress[7].

Experimental Protocols for Assessing In Vitro Cellular Uptake

To quantitatively assess the cellular uptake of gadobutrol, a robust and validated experimental protocol is essential. The following provides a generalized workflow based on common laboratory practices for studying the cellular uptake of small molecules.

General Workflow

Cellular_Uptake_Workflow A 1. Cell Culture (e.g., Adherent or Suspension Cells) B 2. Incubation with Gadobutrol (Varying Concentrations and Time Points) A->B C 3. Cell Washing (Removal of Extracellular Gadobutrol) B->C D 4. Cell Lysis (Release of Intracellular Contents) C->D E 5. Quantification of Intracellular Gadolinium (e.g., ICP-MS) D->E F 6. Data Analysis (Correlate with Cell Number or Protein Content) E->F

Caption: A generalized workflow for the in vitro assessment of gadobutrol cellular uptake.

Detailed Step-by-Step Methodology

Objective: To quantify the amount of gadobutrol taken up by a specific cell line in vitro.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Gadobutrol monohydrate solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Nitric acid (for ICP-MS sample preparation)

  • Multi-well cell culture plates

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

  • Cell Seeding:

    • For adherent cells, seed a known number of cells (e.g., 1 x 10^5 cells/well) in a multi-well plate and allow them to adhere and grow for 24 hours.

    • For suspension cells, use a known number of cells per experimental condition.

  • Incubation with Gadobutrol:

    • Prepare a series of gadobutrol dilutions in complete cell culture medium at the desired concentrations (e.g., ranging from µM to mM).

    • Remove the old medium from the cells and replace it with the gadobutrol-containing medium.

    • Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator.

  • Cell Washing:

    • After incubation, aspirate the gadobutrol-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any unbound, extracellular gadobutrol. This step is critical to ensure that only intracellular gadolinium is measured.

  • Cell Lysis and Collection:

    • For adherent cells, add trypsin-EDTA to detach the cells.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a known volume of cell lysis buffer.

    • For total gadolinium content, cells can be directly digested.

  • Sample Preparation for ICP-MS:

    • Take an aliquot of the cell lysate for protein quantification (e.g., BCA assay) to normalize the gadolinium content.

    • Digest the remaining cell lysate with concentrated nitric acid, followed by dilution with deionized water to a suitable concentration for ICP-MS analysis.

  • Quantification by ICP-MS:

    • Analyze the digested samples using ICP-MS to determine the concentration of gadolinium.

    • Use a calibration curve prepared from gadolinium standards of known concentrations.

  • Data Analysis:

    • Calculate the amount of gadolinium per cell or per milligram of cellular protein.

    • Plot the cellular uptake of gadobutrol as a function of concentration and time.

Self-Validating System and Controls:
  • Negative Control: Cells incubated in medium without gadobutrol.

  • Time-Zero Control: Add gadobutrol and immediately wash the cells to account for non-specific binding to the cell surface.

  • Positive Control (for uptake): If available, a compound known to be taken up by the cells can be used.

  • Cytotoxicity Assay: Concurrently perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed uptake is not a result of membrane damage at high concentrations.

Advanced and Artificial Delivery Methods

To overcome the natural barrier of the cell membrane for research purposes, several techniques can be employed to artificially introduce gadobutrol into the cytoplasm. These methods are not representative of physiological uptake but are valuable tools for studying the intracellular effects of gadobutrol.

  • Electroporation: The application of an electrical field to cells to temporarily increase the permeability of the cell membrane, allowing the entry of molecules like gadobutrol.

  • Photoporation: The use of laser-induced membrane permeabilization, often mediated by nanoparticles, to create transient pores in the cell membrane for cytosolic delivery[3].

These techniques can be used to compare the effects of cytosolic gadobutrol with that which is sequestered in endosomes via pinocytosis.

Conclusion

The in vitro cellular uptake of gadobutrol monohydrate is a process governed by its physicochemical properties, which largely restrict its passage across the cell membrane. The primary, albeit inefficient, mechanism of uptake is fluid-phase endocytosis (pinocytosis). While this uptake is minimal under typical physiological conditions, at high in vitro concentrations, it can lead to intracellular accumulation sufficient to induce cytotoxic and, in some cases, genotoxic effects. A thorough understanding of these mechanisms and the experimental protocols to investigate them is paramount for the continued development and safe application of gadolinium-based contrast agents. Future research should focus on more detailed kinetic studies of pinocytosis and the potential for long-term, low-level intracellular accumulation in various cell types.

References

  • Erdoğan, S., et al. (2025). Gadobutrol Exerts a Cytogenotoxic Effect in SH-SY5Y Neuroblastoma Cells. European Journal of Therapeutics.
  • Akbaş, F., et al. (2025). Gadobutrol at High Concentrations Compromises Cell Viability and Genome Integrity: A Call for Prudent Use in Clinical Imaging. Harran Üniversitesi Tıp Fakültesi Dergisi.
  • Mohammadi, E., et al. (2014). Cellular uptake, imaging and pathotoxicological studies of a novel Gd[iii]–DO3A-butrol nano-formulation. RSC Advances, 4(86), 45984-45994. [Link]

  • Çobanoğlu, B., et al. (2023). Genotoxic effects of gadobutrol and gadoversetamide active substances used in magnetic resonance imaging in human peripheral lymphocytes in vitro.
  • Fretz, V., et al. (2020). The potential toxic impact of different gadolinium-based contrast agents combined with 7-T MRI on isolated human lymphocytes. European Radiology Experimental, 4(1), 47. [Link]

  • Li, Y., et al. (2019). Preparation and In Vitro Evaluation of a Gadolinium-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging. International Journal of Molecular Sciences, 20(23), 5898. [Link]

  • Kenger, İ. H., & Bilgin, B. (2025). In Vitro Cytogenotoxic Evaluation of Gadobutrol on MCF-7 Cell Line and Computational Molecular Docking Analysis. DergiPark.
  • Longo, D. L., et al. (2013). On the Fate of MRI Gd-Based Contrast Agents in Cells. Evidence for Extensive Degradation of Linear Complexes upon Endosomal Internalization. Analytical Chemistry, 85(12), 6098-6104. [Link]

  • Patsnap. (2024). What is the mechanism of Gadobutrol?
  • Bower, D. V., et al. (2023). Uptake of Gadolinium-Based Contrast Agents by Blood Cells During Contrast-Enhanced MRI Examination.
  • Yilmaz, S., & Ünal, F. (2023). Cellular toxicities of gadolinium-based contrast agents used in magnetic resonance imaging. Journal of Biochemical and Molecular Toxicology, 37(7), e23337.
  • Yilmaz, S., & Ünal, F. (2023). Cellular toxicities of gadolinium-based contrast agents used in magnetic resonance imaging. Journal of Biochemical and Molecular Toxicology, 37(7), e23337. [Link]

  • Le Duc, G., et al. (2011). ICP-MS analysis of cells after incubation with solutions containing gadolinium-based nanoparticles for neutron capture therapy. Analytical and Bioanalytical Chemistry, 401(2), 597-604.
  • Lee, S., & Head-Gordon, T. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 28(21), 7274. [Link]

  • National Center for Biotechnology Information. (2006). Gadobutrol.
  • Lin, Y.-H., & Chen, Y. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. International Journal of Molecular Sciences, 21(14), 4983. [Link]

  • Tritt-Gloc, K. L., & Sharkey, S. W. (1998). Gadolinium Determination in Tissue Samples by Inductively Coupled Plasma Mass Spectrometry and Inductively Coupled Plasma Atomic Emission Spectrometry in Evaluation of the Action of Magnetic Resonance Imaging Contrast Agents. The Analyst, 123(4), 675-679. [Link]

  • Kircher, M. F., & Willmann, J. K. (2012). The Use of Gadolinium-based Contrast Agents for Molecular and Cellular MRI: Quantitative Considerations. Magnetic Resonance in Medicine, 67(4), 883-887.
  • Huppertz, A., & Rohrer, M. (2004). Gadobutrol, a highly concentrated MR-imaging contrast agent: Its physicochemical characteristics and the basis for its use in contrast-enhaced MR angioghraphy and perfusion imaging. European Radiology, 14 Suppl 5, M12-18.
  • OpenStax. (n.d.). Passive Transport Across Membranes.
  • Păunescu, A., et al. (2022). Gadolinium Accumulation and Toxicity on In Vitro Grown Stevia rebaudiana: A Case-Study on Gadobutrol. Plants, 11(19), 2525. [Link]

  • Gutierrez, J. E., et al. (2011). Overview on the efficacy and safety of gadobutrol: an MRI contrast agent for the CNS, body and vessels. Future Medicine, 6(6), 629-643.
  • Taylor & Francis. (n.d.). Passive diffusion – Knowledge and References. Taylor & Francis Online.
  • Vystavna, Y., et al. (2021). Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters. Journal of Analytical Atomic Spectrometry, 36(11), 2399-2408. [Link]

  • Metrohm. (2026). IC–ICP-MS Analysis of Gadolinium-Based MRI Contrast Agents.
  • Metrohm. (2016). Investigation of MRT Contrast Media Containing Gadolinium by Means of IC-ICP/MS Analysis. News-Medical.Net.
  • Lancelot, E., & Delli Castelli, D. (2010). Gadobutrol 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? European Cardiology Review, 6(2), 78-83.
  • Wang, Y.-X. J. (2012). Improving the Magnetic Resonance Imaging Contrast and Detection Methods with Engineered Magnetic Nanoparticles. Theranostics, 2(1), 103-114. [Link]

  • Williams, K. E., et al. (1973). Quantitative studies of pinocytosis. I. Kinetics of uptake of (125I)polyvinylpyrrolidone by rat yolk sac cultured in vitro. The Journal of Cell Biology, 58(3), 457-463.
  • Williams, K. E., et al. (1973). Quantitative studies of pinocytosis. I. Kinetics of uptake of (125I)polyvinylpyrrolidone by rat yolk sac cultured in vitro. The Journal of Cell Biology, 58(3), 457-463. [Link]

  • Hahn, G., et al. (2016). Pharmacokinetics and Safety of Macrocyclic Gadobutrol in Children Aged Younger Than 2 Years Including Term Newborns in Comparison to Older Populations. Investigative Radiology, 51(1), 51-57. [Link]

  • Li, Y., et al. (2025). Novel non‑metal‑based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review). International Journal of Molecular Medicine, 56(1), 1. [Link]

  • Caravan, P. (2018). Advances in gadolinium-based MRI contrast agent designs for monitoring biological processes in vivo. Dalton Transactions, 47(18), 6299-6313. [Link]

  • Stein, W. D. (1968). PINOCYTOSIS IN FIBROBLASTS Quantitative Studies In Vitro. The Journal of Cell Biology, 38(3), 639-646.
  • de la Torre, B. G., & Andreu, D. (2018). Targeted Contrast Agents for Molecular MRI. Molecules, 23(12), 3209. [Link]

  • ISMRM. (2023). Contrast Agents. ISMRM 2023 Annual Meeting Proceedings.
  • Port, M., et al. (2020). Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity. Investigative Radiology, 55(10), 633-642. [Link]

Sources

Exploratory

gadobutrol monohydrate interaction with human serum albumin

An In-depth Technical Guide to the Physicochemical Properties of Gadobutrol with a Focus on its Minimal Interaction with Human Serum Albumin Authored by: Gemini, Senior Application Scientist Abstract Gadobutrol (marketed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Gadobutrol with a Focus on its Minimal Interaction with Human Serum Albumin

Authored by: Gemini, Senior Application Scientist

Abstract

Gadobutrol (marketed as Gadavist® or Gadovist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) distinguished by its high stability, high concentration formulation, and a favorable safety profile. A critical, yet often understated, aspect of its molecular character is its negligible interaction with human serum albumin (HSA). This technical guide moves beyond a simple acknowledgment of this fact to provide a detailed exploration of the structural basis for this minimal binding and its profound implications for the agent's pharmacokinetics, relaxivity, and clinical safety. For researchers and drug development professionals, understanding the causality behind gadobutrol's behavior as an extracellular fluid agent is paramount for its appropriate application and for the design of future contrast media.

Introduction: The Significance of Protein Binding for GBCAs

Gadolinium-based contrast agents are indispensable tools in magnetic resonance imaging (MRI), enhancing tissue contrast by shortening the T1 relaxation time of adjacent water protons.[1] The efficacy, distribution, and safety of a GBCA are intrinsically linked to its physicochemical properties, including its charge, molecular structure, and propensity for interacting with endogenous macromolecules.[2]

Human serum albumin (HSA), the most abundant protein in blood plasma, serves as a transport vehicle for numerous endogenous and exogenous substances.[3][4] The interaction of GBCAs with HSA can dramatically alter their behavior:

  • Pharmacokinetics: Strong binding to the large, slow-tumbling HSA molecule restricts the GBCA's distribution, slows its elimination, and transforms it into a blood-pool agent, suitable for applications like angiography.[5]

  • Relaxivity: The relaxivity (r1), a measure of a contrast agent's efficiency, is significantly influenced by the rotational correlation time (τR). When a small GBCA molecule binds to HSA, its tumbling slows dramatically, often leading to a substantial increase in relaxivity and a stronger MRI signal.[6][7][8]

  • Safety: While binding can be leveraged for specific applications, it also increases the agent's residence time in the body, which may be a factor in the long-term retention of gadolinium.

Gadobutrol is unique in that it is engineered to largely circumvent this interaction, a design choice that defines its clinical profile.

Gadobutrol and Human Serum Albumin: A Deliberate Lack of Interaction

Multiple authoritative sources and pharmacokinetic studies have consistently concluded that gadobutrol exhibits no significant protein binding.[9][10] This is not an incidental property but a direct consequence of its molecular design.

Structural and Chemical Basis for Negligible Binding

The minimal interaction between gadobutrol and HSA is primarily attributed to two key features:

  • Macrocyclic Structure: Gadobutrol features the gadolinium ion (Gd³⁺) tightly encapsulated within a rigid, cage-like macrocyclic chelate (butrol).[1][10] This structure is inherently more stable and less prone to releasing free gadolinium compared to linear chelates.[2] It also presents a compact and sterically hindered exterior that is not conducive to forming multiple, high-affinity contact points with protein surfaces.

  • Neutral Charge and Hydrophilicity: Gadobutrol is a non-ionic, hydrophilic molecule.[11] HSA has two principal drug-binding sites (Sudlow Site I and Site II) which are predominantly hydrophobic cavities that preferentially bind anionic or cationic ligands.[12][13] Gadobutrol's neutrality and preference for interaction with water over hydrophobic pockets mean it lacks the fundamental driving forces—strong electrostatic or hydrophobic interactions—required for stable binding to HSA.[1]

The diagram below illustrates the logical flow from gadobutrol's structure to its resulting pharmacokinetic behavior.

G cluster_0 Molecular Properties of Gadobutrol cluster_1 Interaction Potential cluster_2 Outcome cluster_3 Pharmacokinetic Consequences A Macrocyclic Structure (Cage-like Chelate) D Reduced Steric Access to Gd³⁺ Core A->D B Neutral (Non-ionic) Charge E No Strong Electrostatic Attraction to HSA Sites B->E C High Hydrophilicity F Low Affinity for Hydrophobic Pockets C->F G Negligible Binding to Human Serum Albumin D->G E->G F->G H Rapid Distribution in Extracellular Fluid G->H I Efficient Renal Excretion via Glomerular Filtration G->I

Caption: From Molecular Structure to Pharmacokinetic Profile.

Pharmacokinetic and Relaxivity Implications

The absence of significant HSA binding directly dictates gadobutrol's behavior in the body, classifying it as a pure extracellular fluid (ECF) agent.

Pharmacokinetics

Upon intravenous injection, gadobutrol rapidly distributes throughout the plasma and the interstitial space, which together comprise the ECF.[1][9] It does not readily cross intact cell membranes or the blood-brain barrier.[9][10] Key pharmacokinetic parameters are summarized below.

ParameterValueSignificanceSource
Protein Binding NegligibleAllows for rapid distribution and elimination; no sequestration in the vascular space.[9][10]
Distribution Half-Life ~0.2 hoursReflects fast equilibration within the extracellular fluid.[11]
Elimination Half-Life ~1.5-2.0 hoursEnables efficient clearance from the body in patients with normal renal function.[1][10]
Route of Elimination >90% via urineExcreted in an unchanged form primarily through glomerular filtration.[9][11]

This profile is ideal for a wide range of applications where imaging relies on visualizing differences in tissue perfusion and extracellular space, such as in the detection of tumors or inflammation.

Relaxivity in a Clinical Context

While strong protein binding is a known strategy to boost relaxivity, gadobutrol achieves high relaxivity through its molecular structure and formulation.[14] It exhibits high r1 relaxivity values in plasma at clinically relevant field strengths.[14][15] This inherent efficiency, combined with its unique 1.0 M concentration (double that of most other GBCAs), ensures a high "relaxivity delivery" per milliliter of injected agent. The contrast enhancement is therefore robust without the need for prolonged intravascular residence time associated with protein binding.[14]

Methodologies for Confirming Minimal Interaction

For drug development professionals, validating the degree of protein binding is a critical step. While gadobutrol's profile is well-established, the following methodologies are standard for quantifying such interactions (or the lack thereof). The key principle is to separate the protein-bound fraction of a drug from the unbound fraction.

Protocol: Equilibrium Dialysis

This is a gold-standard technique for determining binding affinity.

Principle: A semi-permeable membrane, which allows the passage of the small GBCA molecule but retains the large HSA protein, separates two chambers. One chamber contains HSA, and the other contains a buffer. The GBCA is added to the HSA side, and the system is allowed to reach equilibrium. The concentration of free GBCA will be equal on both sides of themembrane, while the total concentration on the HSA side will be higher due to the bound fraction.

Step-by-Step Methodology:

  • Apparatus Preparation: Prepare equilibrium dialysis cells with a low-molecular-weight cutoff (e.g., 5-10 kDa) membrane. Ensure membranes are properly hydrated in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Prepare a solution of HSA at a physiologically relevant concentration (e.g., 45 g/L or ~670 µM) in the assay buffer. Prepare stock solutions of gadobutrol.

  • Loading: Add the HSA solution to one chamber and the assay buffer to the other. Add a known concentration of gadobutrol to the HSA chamber.

  • Equilibration: Seal the cells and incubate at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Sampling & Analysis: Carefully collect samples from both the protein chamber and the buffer-only chamber.

  • Quantification: Determine the gadolinium concentration in each sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation:

    • Concentration_free = Concentration in the buffer chamber.

    • Concentration_total = Concentration in the protein chamber.

    • Concentration_bound = Concentration_total - Concentration_free.

    • For gadobutrol, the expectation is that Concentration_bound will be at or near zero, and Concentration_total will be approximately equal to Concentration_free.

The workflow for this validation process is outlined in the diagram below.

G cluster_0 Equilibrium Dialysis Workflow A 1. Prepare Dialysis Cell (HSA Solution vs. Buffer) B 2. Add Gadobutrol to HSA Chamber A->B C 3. Incubate to Equilibrium (e.g., 37°C, 24h) B->C D 4. Sample Both Chambers C->D E 5. Quantify [Gd] via ICP-MS D->E F 6. Calculate Free vs. Bound E->F G 7. Validate Negligible Binding ([Bound] ≈ 0) F->G

Caption: Workflow for Validating Negligible Protein Binding.

Other Supporting Techniques
  • Ultrafiltration: A faster method where a solution containing HSA and the drug is forced through a filter that retains the protein and any bound drug. The concentration of the drug in the filtrate represents the free fraction.[3]

  • Relaxometry: Measuring the T1 relaxivity of gadobutrol in solutions with and without HSA. A significant interaction would cause a noticeable increase in relaxivity in the presence of HSA.[16] For gadobutrol, only minor changes are expected.

Conclusion

The negligible interaction of gadobutrol with human serum albumin is a cornerstone of its clinical identity. This property, derived from its neutral, hydrophilic, and stable macrocyclic structure, defines its role as a pure extracellular fluid agent. It ensures rapid distribution to target tissues and efficient renal elimination, minimizing the agent's residence time in the body. For scientists and researchers, gadobutrol serves as an exemplary model of how targeted physicochemical modifications can precisely control the in-vivo behavior of a diagnostic agent, optimizing its utility and safety profile for broad clinical application.

References

  • Title: Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem Source: National Institutes of Health URL: [Link]

  • Title: 201277Orig1s000 - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Stereospecific binding of MRI contrast agents to human serum albumin: the case of Gd-(S)-EOB-DTPA (Eovist) and its (R) isomer Source: PubMed URL: [Link]

  • Title: Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Rapid Method for Analyzing Gadolinium Binding Activity using Colorimetric Assay Employing PAR Source: ResearchGate URL: [Link]

  • Title: Gadobutrol, a highly concentrated MR-imaging contrast agent: Its physicochemical characteristics and the basis for its use in contrast-enhaced MR angioghraphy and perfusion imaging Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Gadobutrol? Source: Patsnap Synapse URL: [Link]

  • Title: Protein-targeted gadolinium-based magnetic resonance imaging (MRI) contrast agents: design and mechanism of action Source: PubMed URL: [Link]

  • Title: Protein-Targeted Gadolinium-Based Magnetic Resonance Imaging (MRI) Contrast Agents: Design and Mechanism of Action Source: ACS Publications URL: [Link]

  • Title: Pharmacokinetics, dose proportionality, and tolerability of gadobutrol after single intravenous injection in healthy volunteers Source: PubMed URL: [Link]

  • Title: Structure Relaxivity Relationships of Serum Albumin Targeted MRI Probes Based on a Single Amino Acid Gd complex Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of a new gadolinium complex with a high affinity for human serum albumin and its manifold physicochemical characterization by proton relaxation rate analysis, NMR diffusometry and electrospray mass spectrometry Source: PubMed URL: [Link]

  • Title: Influence of human serum albumin on longitudinal and transverse relaxation rates (r1 and r2) of magnetic resonance contrast agents Source: PubMed URL: [Link]

  • Title: Protein-Targeted Gadolinium-Based Magnetic Resonance Imaging (MRI) Contrast Agents: Design and Mechanism of Action Source: National Open Access Monitor, Ireland URL: [Link]

  • Title: Evidence for weak protein binding of commercial extracellular gadolinium contrast agents Source: MGH/HST Martinos Center for Biomedical Imaging URL: [Link]

  • Title: Contrast Agents Based on Human Serum Albumin and Nitroxides for 1 H-MRI and Overhauser-Enhanced MRI Source: MDPI URL: [Link]

  • Title: Overview on the efficacy and safety of gadobutrol: an MRI contrast agent for the CNS, body and vessels Source: Open Access Journals URL: [Link]

  • Title: Gadofosveset-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo Source: PMC (PubMed Central) URL: [Link]

  • Title: Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) Source: IntechOpen URL: [Link]

  • Title: Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking Source: MDPI URL: [Link]

  • Title: Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends Source: MDPI URL: [Link]

  • Title: Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates Source: PMC (PubMed Central) URL: [Link]

  • Title: Interactive Association of Drugs Binding to Human Serum Albumin Source: PMC (PubMed Central) URL: [Link]

  • Title: Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights Source: MDPI URL: [Link]

  • Title: Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking Source: MDPI URL: [Link]

  • Title: Evaluation of drug–human serum albumin binding interactions with support vector machine aided online automated docking Source: SciSpace URL: [Link]

  • Title: Thermodynamic parameters obtained from studying the interaction between a steroid and HSA. Source: ResearchGate URL: [Link]

  • Title: Biophysical Characterization of the Interaction between a Transport Human Plasma Protein and the 5,10,15,20-Tetra(pyridine-4-yl)porphyrin Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification of drug-binding sites on human serum albumin using affinity capillary electrophoresis and chemically modified proteins as buffer additives Source: PubMed URL: [Link]

  • Title: Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry Source: PubMed URL: [Link]

  • Title: Mode of interaction of loop diuretics with human serum albumin and characterization of binding site Source: PubMed URL: [Link]

Sources

Foundational

Structural Analysis of Macrocyclic Gadolinium-Based Contrast Agents: A Technical Guide to Thermodynamics, Kinetics, and Relaxometry

Executive Summary The evolution of magnetic resonance imaging (MRI) contrast agents has been profoundly shaped by the transition from linear to macrocyclic gadolinium-based contrast agents (GBCAs). Driven by the clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of magnetic resonance imaging (MRI) contrast agents has been profoundly shaped by the transition from linear to macrocyclic gadolinium-based contrast agents (GBCAs). Driven by the clinical imperative to eliminate gadolinium retention and mitigate the risk of Nephrogenic Systemic Fibrosis (NSF), modern drug development relies heavily on the structural optimization of macrocyclic chelates. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the causal relationships between the molecular architecture of GBCAs, their thermodynamic stability, and their relaxometric efficacy. This guide provides field-proven methodologies for structural analysis, focusing on X-ray crystallography, Nuclear Magnetic Relaxation Dispersion (NMRD), and luminescence-based hydration probing.

The Mechanistic Shift to Macrocyclic Architectures

Elemental gadolinium ( Gd3+ ) is highly toxic in its free state due to its ionic radius being similar to calcium ( Ca2+ ), which allows it to competitively inhibit calcium-dependent biological pathways. To render it safe for intravenous administration, Gd3+ must be tightly sequestered by an organic ligand.

The structural imperative of macrocyclic GBCAs (e.g., DOTA and its derivatives) lies in their pre-organized, rigid cyclic cavities. Unlike linear agents (e.g., DTPA), which wrap around the metal ion and are susceptible to transmetalation by endogenous ions (like Zn2+ or Cu2+ ), the macrocyclic ring encapsulates the Gd3+ ion completely. This topological constraint creates a massive activation energy barrier for dissociation. Consequently, macrocyclic agents exhibit extreme kinetic inertness —a property far more predictive of in vivo safety than thermodynamic stability alone.

G Gd Gd3+ Ion (Paramagnetic Core) Complex Macrocyclic GBCA Complex [Gd(L)(H2O)] Gd->Complex Chelation Ligand Macrocyclic Ligand (e.g., DOTA, HP-DO3A) Ligand->Complex Stability Thermodynamic Stability (Log K > 20) Complex->Stability Inertness Kinetic Inertness (Prevents Gd3+ Release) Complex->Inertness Relaxivity T1 Relaxivity (r1) (MRI Contrast Efficacy) Complex->Relaxivity q Hydration Number (q) q->Relaxivity kex Water Exchange Rate (k_ex) kex->Relaxivity tauR Rotational Time (tau_R) tauR->Relaxivity

Figure 1: Logical cascade linking macrocyclic GBCA structural components to clinical and physical properties.

Thermodynamics and Relaxivity: A Quantitative Synthesis

The efficacy of a GBCA is measured by its longitudinal relaxivity ( r1​ ), which dictates its ability to shorten the T1​ relaxation time of surrounding water protons[1]. Relaxivity is governed by the inner-sphere hydration number ( q ), the water exchange rate ( kex​ ), and the rotational correlation time ( τR​ ).

While all approved macrocyclic agents are highly stable, subtle structural modifications to the ligand side-chains significantly alter their relaxometric profiles. For instance, Gadobutrol is formulated at a higher concentration (1.0 M) and exhibits a higher r1​ relaxivity due to its unique rigid dihydroxy-hydroxymethylpropyl side chain, which optimizes hydrogen bonding in the second coordination sphere[2][3].

Table 1: Physicochemical Properties of Clinical Macrocyclic GBCAs
Generic NameBrand NameLigand TypeIonicityLog Ktherm​ Formulation r1​ Relaxivity (L/mmol·s)*
Gadoterate meglumine DotaremDOTAIonic25.60.5 M3.6
Gadoteridol ProHanceHP-DO3ANon-ionic23.80.5 M4.1
Gadobutrol GadavistDO3A-butrolNon-ionic21.81.0 M5.2

*Measured in human plasma at 1.5 T, 37°C[4].

Advanced Structural Analysis Workflows

To rationally design next-generation GBCAs, researchers must employ a multi-modal analytical approach. Below are the definitive methodologies used to decode the structural dynamics of these complexes.

Coordination Geometry via X-Ray Crystallography

Gd3+ typically demands a coordination number of 9. In macrocyclic complexes like [Gd(DOTA)(H₂O)]⁻, the ligand provides 8 donor atoms (4 nitrogens, 4 carboxylate oxygens), leaving exactly one coordination site for an inner-sphere water molecule ( q=1 ).

Crystallographic analysis reveals that these complexes exist in solution as a dynamic equilibrium between two diastereomeric geometries: the Square Antiprismatic (SAP) and the Twisted Square Antiprismatic (TSAP) isomers[5].

  • Causality in Design: The TSAP isomer exhibits a significantly faster water exchange rate ( kex​ ) because the steric crowding around the water binding site physically pushes the water molecule further from the metal center (lengthening the Gd-O bond). When designing high-relaxivity agents, chemists deliberately introduce bulky side chains to shift the equilibrium toward the TSAP geometry, thereby preventing kex​ from becoming the rate-limiting step in proton relaxation.

NMR Relaxometry & Dynamics (NMRD Profiling)

Measuring relaxivity at a single clinical magnetic field (e.g., 1.5 T or 3.0 T) is insufficient for structural analysis. To isolate the individual molecular dynamics ( τR​ , kex​ , and electronic relaxation times), we must generate a Nuclear Magnetic Relaxation Dispersion (NMRD) profile.

Causality of the Technique: We use Fast Field-Cycling (FFC) NMR because standard superconducting magnets cannot measure relaxation at ultra-low magnetic fields. FFC allows us to rapidly switch the magnetic field down to 0.01 MHz. Low-field data is dominated by electronic relaxation, while high-field data is dominated by the rotational correlation time ( τR​ ). Fitting this wide-spectrum data to the Solomon-Bloembergen-Morgan (SBM) equations allows us to extract precise molecular parameters.

Protocol 1: Step-by-Step NMRD Profiling
  • Sample Preparation: Prepare the macrocyclic GBCA in a physiologically relevant buffer (e.g., HEPES, pH 7.4). Accurately determine the exact Gd3+ concentration (target ~1.0 mM) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Self-validation: A precise concentration is critical; a 5% error in Gd concentration translates directly to a 5% error in calculated relaxivity.

  • Low-Field Acquisition (FFC-NMR): Load the sample into a Fast Field-Cycling relaxometer. Acquire T1​ relaxation times over a magnetic field continuum from 0.01 MHz to 10 MHz at a strictly controlled temperature (e.g., 25°C and 37°C).

  • High-Field Acquisition: Transfer the sample to high-field superconducting NMR spectrometers (e.g., 20, 60, 300, and 400 MHz) and measure T1​ using an inversion-recovery pulse sequence.

  • Data Deconvolution: Plot r1​ versus the Larmor frequency (log scale). Use SBM theoretical fitting software to extract τR​ (rotational time) and τM​ (residence time, where τM​=1/kex​ ).

Probing the Inner-Sphere Hydration Number ( q ) via Luminescence

A fundamental limitation of Gd3+ is that its first excited state is too high in energy to yield visible luminescence, making direct observation of its hydration state impossible.

Causality of the Technique: To bypass this, we synthesize the exact same macrocyclic ligand but substitute Gd3+ with Europium ( Eu3+ ) or Terbium ( Tb3+ ). These lanthanides have nearly identical ionic radii and coordination chemistry to Gadolinium but exhibit strong visible luminescence[6][7]. The excited state of Eu3+ is non-radiatively quenched by the high-frequency vibrational oscillators of O-H bonds in coordinated water. By measuring the luminescence decay in H2​O and comparing it to D2​O (where the heavier O-D oscillator has a lower frequency and is a highly inefficient quencher), we can mathematically isolate the exact number of inner-sphere water molecules ( q ).

Luminescence Step1 1. Synthesize Eu3+/Tb3+ Analog Step2 2. Prepare Equimolar H2O & D2O Solutions Step1->Step2 Step3 3. Pulsed Laser Excitation (395nm) Step2->Step3 Step4 4. Measure Decay Lifetimes (tau) Step3->Step4 Step5 5. Calculate q (Supkowski Eq.) Step4->Step5

Figure 2: Workflow for determining the hydration number (q) using Lanthanide Luminescence Quenching.

Protocol 2: Step-by-Step Luminescence Lifetime Measurement
  • Analog Synthesis: Synthesize the Eu3+ complex of the macrocyclic ligand (e.g., Eu-DOTA). Ensure complete complexation and remove free Eu3+ using Chelex resin.

  • Solvent Preparation: Prepare two equimolar solutions (e.g., 1.0 mM) of the complex: one in ultra-pure H2​O and one in D2​O (isotopic purity >99.9%).

  • Excitation: Place the samples in a spectrofluorometer equipped with a pulsed xenon lamp or Nd:YAG laser. Excite the Eu3+ complex at its absorption maximum (typically ~395 nm for direct excitation).

  • Time-Resolved Emission: Monitor the emission at the hypersensitive transition peak (e.g., 614 nm for Eu3+ ). Record the exponential decay of the emission intensity over time to extract the lifetimes: τH2O​ and τD2O​ .

  • Calculation: Apply the empirically derived modified Horrocks/Supkowski equation:

    q=A×(τH2O​1​−τD2O​1​−B)

    (For Eu3+ , A=1.11 ms and B=0.31 ms⁻¹. This calculation yields q with an accuracy of ±0.1 water molecules).

Conclusion

The structural analysis of macrocyclic GBCAs requires a rigorous synthesis of crystallography, NMR relaxometry, and luminescence spectroscopy. By understanding the causal links between macrocyclic rigidity, isomeric equilibrium, and water exchange dynamics, researchers can continue to push the boundaries of MRI contrast efficacy while maintaining the uncompromising safety profiles demanded by modern clinical practice.

References

  • Stability Down to its Molecular Core - Guerbet Guerbet LLC [Link]

  • Comparison of Gadoterate Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) National Institutes of Health (PMC)[Link]

  • Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T National Institutes of Health (PMC)[Link]

  • Simple hybrid polymeric nanostructures encapsulating macro-cyclic Gd/Eu based complexes: luminescence properties and application as MRI contrast agent RSC Publishing [Link]

  • Gadolinium containing contrast agents - EMEA/H/A-31/1437 European Medicines Agency (EMA) [Link]

  • Gadobutrol: A Review in Contrast-Enhanced MRI and MRA National Institutes of Health (PMC)[Link]

  • NMR, Relaxometric, and Structural Studies of the Hydration and Exchange Dynamics of Cationic Lanthanide Complexes of Macrocyclic Tetraamide Ligands Journal of the American Chemical Society (ACS) [Link]

  • Rapid Detection of Gadolinium-Based Contrast Agents in Urine with a Chelated Europium Luminescent Probe ACS Sensors / PubMed [Link]

  • Structural Analysis of Nine-Coordinate Lanthanide Complexes: Steric Control of the Metal−Water Distance Across the Series Inorganic Chemistry (ACS Publications)[Link]

Sources

Exploratory

gadobutrol monohydrate osmolality and viscosity at physiological temperatures

An In-Depth Technical Guide to the Osmolality and Viscosity of Gadobutrol Monohydrate at Physiological Temperatures Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Osmolality and Viscosity of Gadobutrol Monohydrate at Physiological Temperatures

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the osmolality and viscosity of gadobutrol monohydrate, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), at physiological temperatures. These physicochemical properties are critical determinants of the agent's in-vivo behavior, influencing injection pressures, patient comfort, and hydrodynamic interactions within biological systems. This document synthesizes data from regulatory filings, product monographs, and scientific literature to offer researchers, scientists, and drug development professionals a detailed understanding of these key parameters. Methodologies for their determination are also discussed, providing a framework for the validation and comparative analysis of contrast media.

Introduction: The Significance of Physicochemical Properties in Contrast-Enhanced MRI

Gadobutrol, commercially known as Gadovist® or Gadavist®, is a second-generation, extracellular, macrocyclic gadolinium-based contrast agent.[1][2] Its high concentration (1.0 mmol/mL) and favorable safety profile have established it as a valuable tool in contrast-enhanced magnetic resonance imaging (CE-MRI) and magnetic resonance angiography (CE-MRA).[1][2][3] The diagnostic efficacy and safety of any injectable formulation are intrinsically linked to its physicochemical characteristics. Among the most critical of these are osmolality and viscosity, particularly at physiological temperature (37°C), which directly impacts the agent's behavior upon intravenous administration.

1.1 Why Osmolality and Viscosity Matter:

  • Osmolality: This property reflects the concentration of solute particles per unit of solvent and influences the osmotic pressure exerted by the solution. High osmolality can lead to a net movement of water across cell membranes, potentially causing cellular dehydration and patient discomfort, such as pain or a sensation of heat upon injection.[4]

  • Viscosity: Defined as a fluid's resistance to flow, viscosity affects the force required for injection, particularly through small-gauge catheters or at high flow rates.[4] Higher viscosity can necessitate greater injection pressures, which has implications for both manual and power injections. Furthermore, viscosity can influence the bolus geometry and subsequent dispersion of the contrast agent in the vasculature.[2]

This guide will delve into the specific osmolality and viscosity values of gadobutrol at physiological temperatures, the methodologies for their measurement, and the clinical implications of these properties.

Physicochemical Profile of Gadobutrol (1.0 mmol/mL Solution)

Gadobutrol is formulated as a 1.0 mmol/mL aqueous solution, which is twice the concentration of many other commonly used GBCAs.[1][2] This higher concentration is a key feature, enabling a smaller injection volume for a given dose of gadolinium. The physicochemical properties of this formulation at 37°C are well-documented in regulatory and manufacturer literature.[3][5][6][7][8][9][10][11]

Quantitative Data Summary

The osmolality and viscosity of the 1.0 mmol/mL gadobutrol solution at physiological temperature (37°C) are consistently reported across multiple authoritative sources.

Physicochemical ParameterValue at 37°CUnitsReferences
Osmolality 1603mOsm/kg H₂O[3][5][6][7][8][9]
Viscosity 4.96mPa·s[3][5][6][7][8][9][11]
Osmolarity 1117mOsm/L solution[7][9][11][12]
pH 6.6 - 8.0-[6][7][8][9]

Expert Insight: The osmolality of gadobutrol is notably higher than that of blood plasma (approximately 290 mOsm/kg H₂O). This hypertonicity is a direct consequence of its high concentration. However, due to its non-ionic nature, the osmolality is lower than what would be observed for an ionic agent of equivalent concentration. The viscosity of 4.96 mPa·s is also higher than that of blood plasma (approximately 1.2 mPa·s at 37°C), a factor that is carefully considered in the design of injection protocols.

The Interplay of Concentration, Temperature, and Physicochemical Properties

The osmolality and viscosity of a solution are not static values; they are influenced by factors such as solute concentration and temperature. Understanding these relationships is crucial for predicting the behavior of a contrast agent under different conditions.

G Concentration Gadobutrol Concentration Osmolality Osmolality Concentration->Osmolality Directly Proportional Viscosity Viscosity Concentration->Viscosity Directly Proportional Temperature Temperature Temperature->Viscosity Inversely Proportional

Caption: Relationship between concentration, temperature, and the physicochemical properties of gadobutrol.

As illustrated, an increase in gadobutrol concentration leads to a direct increase in both osmolality and viscosity. Conversely, an increase in temperature results in a decrease in viscosity. The practice of warming contrast media to body temperature is a direct application of this principle, aimed at reducing viscosity to ease administration.[13][14][15]

Methodologies for Determination

The accurate measurement of osmolality and viscosity requires standardized, validated methodologies. The protocols described below are based on established principles and represent a self-validating system for the characterization of contrast media.

Experimental Protocol: Osmolality Measurement

Principle: Freezing point depression osmometry is the gold standard for determining the osmolality of aqueous solutions. The freezing point of a solution is depressed in direct proportion to the molal concentration of all dissolved particles.

Methodology:

  • Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the gadobutrol sample (e.g., 100 mOsm/kg H₂O and 2000 mOsm/kg H₂O). This ensures linearity and accuracy across the measurement range.

  • Sample Preparation: Allow the gadobutrol solution to equilibrate to the osmometer's operating temperature. Ensure the sample is homogenous.

  • Measurement: Pipette the specified volume of the gadobutrol sample into a clean, single-use sample tube. Place the tube into the osmometer's measurement chamber.

  • Analysis: The instrument supercools the sample below its freezing point and then initiates freezing with a mechanical vibration. The heat of fusion released raises the sample's temperature to a plateau at its freezing point. The instrument measures this temperature and converts it to an osmolality value.

  • Validation: Run a control standard after every 5-10 samples to verify that the instrument remains in calibration. The control value should be within ±2% of the known value.

G start Start calibrate Calibrate Osmometer (Bracketing Standards) start->calibrate prepare Equilibrate & Pipette Gadobutrol Sample calibrate->prepare measure Initiate Freezing Point Depression Measurement prepare->measure record Record Osmolality (mOsm/kg H₂O) measure->record validate Run Control Standard record->validate validate->calibrate If Fail validate->prepare If Pass end End validate->end After Final Sample

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Dynamic Contrast-Enhanced (DCE) MRI Protocols Using Gadobutrol Monohydrate

Target Audience: Researchers, Imaging Scientists, and Drug Development Professionals Application Areas: Oncology, Neuroimaging, Anti-Angiogenic Drug Efficacy, and Blood-Brain Barrier (BBB) Permeability Studies Introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Imaging Scientists, and Drug Development Professionals Application Areas: Oncology, Neuroimaging, Anti-Angiogenic Drug Efficacy, and Blood-Brain Barrier (BBB) Permeability Studies

Introduction and Rationale

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a critical quantitative imaging biomarker in modern drug development and clinical oncology. It provides non-invasive, longitudinal assessment of tissue microvasculature, perfusion, and vascular permeability. The selection of the gadolinium-based contrast agent (GBCA) fundamentally impacts the accuracy of the pharmacokinetic (PK) modeling derived from the scan.

Gadobutrol monohydrate (Gadovist®/Gadavist®) is a macrocyclic, non-ionic GBCA uniquely formulated at a high concentration of 1.0 mmol/mL[1]. For DCE-MRI, this physicochemical property is highly advantageous. The 1.0 M formulation allows the required diagnostic dose (typically 0.1 mmol/kg) to be administered in half the volume of standard 0.5 M agents[2]. This reduced volume enables a tighter, more compact contrast bolus during injection, minimizing dispersion effects in the Arterial Input Function (AIF)—a critical prerequisite for accurate quantification of the volume transfer constant ( Ktrans )[3]. Furthermore, its macrocyclic structure ensures high kinetic stability, minimizing the risk of free gadolinium ion release[1].

Physicochemical Properties & Relaxivity

Gadobutrol exhibits high r1​ relaxivity, which translates to superior T1 shortening per millimole of gadolinium, maximizing the signal-to-noise ratio (SNR) during the rapid dynamic acquisition phase[3].

Table 1: Comparative Physicochemical Properties of Common GBCAs

Contrast AgentChelate StructureConcentration (mmol/mL) r1​ at 1.5T (L·mmol⁻¹·s⁻¹) r1​ at 3.0T (L·mmol⁻¹·s⁻¹)
Gadobutrol Macrocyclic, Non-ionic1.05.2 ± 0.3~5.0
Gadoterate Meglumine Macrocyclic, Ionic0.53.6~3.3
Gadopentetate Dimeglumine Linear, Ionic0.54.1 ± 0.2~3.7

*Values measured in human blood plasma at 37°C[3][4].

Pharmacokinetic Modeling: The Extended Tofts-Kety Model

To extract biologically meaningful parameters from the DCE-MRI signal, the dynamic tissue enhancement must be converted to gadolinium concentration and fitted to a pharmacokinetic model. The Extended Tofts-Kety (ETK) Model is the gold standard for tumors and tissues with leaky vasculature[5].

The ETK model describes the tissue concentration of the contrast agent, Ct​(t) , as a function of the Arterial Input Function, Cp​(t) :

Ct​(t)=vp​Cp​(t)+Ktrans∫0t​Cp​(τ)e−kep​(t−τ)dτ

Key Parameters:

  • Ktrans : Volume transfer constant from blood plasma to the extravascular extracellular space (EES). Reflects vascular permeability and blood flow.

  • ve​ : Fractional volume of the EES.

  • kep​ : Rate constant between EES and plasma ( kep​=Ktrans/ve​ ).

  • vp​ : Fractional blood plasma volume.

Tofts_Model Plasma Blood Plasma (vp) Cp(t) EES Extravascular Extracellular Space (ve) Ce(t) Plasma->EES Ktrans EES->Plasma kep

Caption: Two-compartment Extended Tofts Model illustrating contrast exchange dynamics.

Standardized DCE-MRI Protocol (3.0T MRI)

To ensure repeatability and reproducibility in multicenter trials, this protocol aligns with the Quantitative Imaging Biomarkers Alliance (QIBA) DCE-MRI profile recommendations[6].

Experimental Workflow

DCE_Workflow N1 B1 & B0 Mapping N2 Baseline T1 Mapping (VFA Method) N1->N2 N3 Gadobutrol Bolus (1.0M, 3-5 mL/s) N2->N3 N4 Dynamic T1w Acquisition N3->N4 N5 PK Modeling (AIF + Tofts) N4->N5

Caption: Sequential workflow for quantitative DCE-MRI acquisition and analysis.

Step-by-Step Methodology

Step 1: Patient Preparation & Setup

  • Insert an 18- or 20-gauge IV catheter into the antecubital vein. Ensure patency with a saline flush.

  • Connect the IV to a dual-syringe MR-compatible power injector.

    • Syringe A: Gadobutrol 1.0 mmol/mL (Dose: 0.1 mmol/kg body weight, equivalent to 0.1 mL/kg)[1][7].

    • Syringe B: 20-30 mL sterile physiological saline.

Step 2: Field Mapping (B0 and B1)

  • Causality: At 3.0T, B1 transmit field inhomogeneities can severely skew Variable Flip Angle (VFA) T1 measurements, leading to massive errors in baseline T10​ and subsequent Ktrans calculation[6].

  • Acquire a B1+ map over the region of interest (ROI) to correct the nominal flip angles during post-processing.

Step 3: Baseline T1 Mapping (VFA Method)

  • Causality: The conversion of dynamic signal intensity to gadobutrol concentration requires a highly accurate pre-contrast T1 ( T10​ ) map of the tissue.

  • Acquire a 3D Spoiled Gradient Echo (SPGR / T1-FFE / FLASH) sequence at multiple flip angles.

  • Parameters : TR = 4–5 ms, TE = minimum (e.g., 1.5–2 ms), Flip Angles = 2°, 5°, 10°, 15°, 20°, 30°[6].

Step 4: Dynamic T1-Weighted Acquisition & Injection

  • Causality: High temporal resolution (< 5-10 seconds per volume) is required to accurately capture the peak of the AIF and the rapid wash-in phase of the tumor[8].

  • Initiate the dynamic 3D SPGR sequence. Acquire 3-5 baseline volumes before injection.

  • Injection Protocol :

    • Inject Gadobutrol at a rapid rate of 3 to 5 mL/s [5].

    • Immediately follow with a 20 mL saline flush at the exact same rate (3-5 mL/s) to ensure the compact bolus is pushed into the central venous system without trailing.

  • Imaging Parameters : TR/TE = ~5.0/1.5 ms, Flip Angle = 10°–15° (optimized for the Ernst angle of post-contrast tissue), Temporal Resolution = 5 s, Total Scan Time = 5 to 10 minutes[9].

Data Processing and Quality Control

Signal-to-Concentration Conversion

The dynamic signal intensity S(t) is converted to gadobutrol concentration C(t) using the nonlinear SPGR signal equation, incorporating the B1-corrected T10​ map and the specific r1​ relaxivity of gadobutrol at the scanner's field strength (e.g., r1​≈5.0 L⋅mmol−1⋅s−1 at 3.0T).

Arterial Input Function (AIF) Extraction

Identify a feeding artery within the field of view (e.g., aorta, middle cerebral artery, or femoral artery). Extract the concentration-time curve for the top 1-5% of enhancing voxels within the vessel to represent Cp​(t) [9]. Self-Validation Check: Ensure the AIF peak is sharp; a blunted AIF suggests bolus dispersion or temporal resolution failure, which will artificially inflate Ktrans .

Self-Validating System: QIBA Phantoms

To ensure longitudinal stability in drug trials, sites must utilize the QIBA DCE-MRI phantom[6].

  • Protocol : Scan the phantom monthly using the exact VFA protocol.

  • Validation : The measured T1 values of the phantom vials must fall within a 5% coefficient of variation (wCV) compared to the known reference values. If B1 correction is applied properly, spatial variance across the phantom should be negligible[6].

References

  • Taylor, W., et al. "Detection of Cerebral Metastases on Magnetic Resonance Imaging: Intraindividual Comparison of Gadobutrol with Gadopentetate Dimeglumine." Taylor & Francis, 2009.[Link]

  • Seixas, D., et al. "Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol versus Gadobenate Dimeglumine (the MERIT Study)." AJNR, 2012. [Link]

  • "Dynamic Contrast-Enhanced MRI in the Study of Brain Tumors. Comparison Between the Extended Tofts-Kety Model and a Phenomenological Universalities (PUN) Algorithm." PMC, NIH.[Link]

  • "The Side Effects of Gadobutrol 1.0 mmol/ml (Gadobutrol)." Biomedicus, 2026.[Link]

  • "Quantitative Imaging Biomarkers Alliance (QIBA) Recommendations for Improved Precision of DWI and DCE-MRI Derived Biomarkers in Multicenter Oncology Trials." PMC, NIH.[Link]

  • "Multicenter, Double-Blind, Randomized, Intra-individual Crossover Comparison of Gadobenate Dimeglumine and Gadopentetate Dimeglumine in MRI of Brain Tumors at 3 Tesla." PMC, NIH.[Link]

  • "Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol." AME Groups, 2025.[Link]

  • "Gadobutrol 1.0 mmol/mL solution for injection." European Medicines Agency (EMA) / Windows.net.[Link]

  • "DCE-MRI with Gadolinium-based contrast agent... 3D golden-angle radial sampling sequence." ISMRM, 2018.[Link]

Sources

Application

Application Note: Gadobutrol Monohydrate Protocols for Advanced Neuro-Oncology MRI

Introduction & Mechanistic Rationale Gadobutrol monohydrate (commercially known as Gadovist/Gadavist) is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) distinguished by its 1.0 molar (M) concentration—tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Gadobutrol monohydrate (commercially known as Gadovist/Gadavist) is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) distinguished by its 1.0 molar (M) concentration—twice the concentration of standard half-molar GBCAs like gadoterate meglumine[1]. In neuro-oncology research and drug development, accurately characterizing the tumor microenvironment (TME), mapping blood-brain barrier (BBB) permeability, and distinguishing true glioblastoma progression from pseudoprogression relies heavily on precise pharmacokinetic modeling[2].

The 1.0 M formulation of gadobutrol is mechanistically advantageous for perfusion and permeability imaging. It allows for a highly compact bolus injection, which produces a sharper, more defined Arterial Input Function (AIF) peak. This minimizes temporal dispersion artifacts and significantly improves the mathematical fitting of compartmental models (such as the Extended Tofts Model) used in Dynamic Contrast-Enhanced (DCE) and Dynamic Susceptibility Contrast (DSC) MRI[3].

Pharmacokinetic Modeling Workflow

G A Pre-contrast T1 Mapping (Multiple Flip Angles) B Gadobutrol Bolus Injection (0.1 mmol/kg, 2-5 mL/s) A->B Baseline established C Dynamic Data Acquisition (High Temporal Resolution) B->C Wash-in phase D Arterial Input Function (AIF) Extraction C->D Vascular ROI E Tissue Concentration-Time Curve Calculation C->E Tumor ROI F Pharmacokinetic Modeling (Extended Tofts Model) D->F E->F G Quantitative Biomarkers (Ktrans, ve, vp, kep) F->G Parameter mapping

Caption: Gadobutrol DCE-MRI Pharmacokinetic Modeling Workflow

Experimental Protocols

Protocol A: Dynamic Contrast-Enhanced (DCE) MRI for BBB Permeability

Objective: To quantify the volume transfer constant ( Ktrans ), extravascular extracellular space volume ( ve​ ), and plasma volume ( vp​ ) in brain tumors to evaluate BBB breakdown.

Step-by-Step Methodology:

  • Pre-Contrast T1 Mapping: Acquire 3D fast low-angle shot (FLASH) images at multiple flip angles (e.g., 2°, 5°, 10°, 15°, 20°, 30°) prior to contrast injection[3][4].

    • Causality: Baseline T1 mapping is mathematically required to convert dynamic signal intensity changes into absolute gadolinium concentration curves. Without an accurate baseline T10 map, Ktrans values will be systematically skewed.

  • Contrast Administration: Inject gadobutrol at a standard dose of 0.1 mmol/kg body weight using an MRI-compatible power injector at a rate of 2 to 5 mL/s, immediately followed by a 20-30 mL saline flush at the same rate[3][4].

    • Causality: High injection rates ensure a tight bolus, minimizing AIF dispersion which can otherwise falsely lower permeability estimates[3].

  • Dynamic Acquisition: Initiate the DCE sequence (high temporal resolution 3D gradient-echo) simultaneously with the injection. Acquire continuously for 5 to 7 minutes.

    • Causality: A minimum of 5 minutes is required to capture the wash-out phase (dependent on the rate constant kep​ ), which is necessary to differentiate high-grade from low-grade tumors[3].

  • Delayed Structural Imaging: Acquire high-resolution post-contrast T1-weighted images (e.g., MPRAGE) exactly 5 to 7 minutes post-injection.

    • Causality: Research indicates that maximum contrast enhancement and lesion conspicuity for primary brain tumors and metastases are achieved precisely 5-7 minutes after a single gadobutrol injection. Scanning earlier or later reduces diagnostic sensitivity[4].

Protocol B: Dynamic Susceptibility Contrast (DSC) MRI for Tumor Perfusion

Objective: To measure relative Cerebral Blood Volume (rCBV) while correcting for contrast agent leakage in high-grade gliomas.

Step-by-Step Methodology:

  • Preload Administration: Administer a preload dose of gadobutrol (e.g., 0.025 to 0.1 mmol/kg) 5 to 8 minutes prior to the main DSC acquisition[5][6].

    • Causality: High-grade gliomas have disrupted BBBs. During the main bolus, gadobutrol leaks into the extravascular space, causing T1 shortening that masks the T2* signal drop. The preload saturates the tissue, mitigating this T1 leakage effect and preventing the underestimation of rCBV[5].

  • Main Bolus Injection: Inject the remaining gadobutrol dose at a high flow rate (4-5 mL/s) after 40-60 baseline images have been acquired[5].

  • DSC Acquisition: Utilize a gradient recalled-echo EPI sequence. Set the Echo Time (TE) to 20-30 ms if a full-dose preload was used, or 30-35 ms if no preload was used[6]. Use a low flip angle (30°-35°)[5].

    • Causality: The optimal TE shifts depending on the presence of a preload. A shorter TE (20-30 ms) maximizes the contrast-to-noise ratio of the susceptibility effect when baseline T1 is already shortened by the preload[6]. The low flip angle further minimizes residual T1 leakage sensitivity[5].

Clinical Application: True Progression vs. Pseudoprogression

Differentiating true tumor progression from radiation necrosis (pseudoprogression) is a primary endpoint in many neuro-oncology trials[2]. Because gadobutrol DCE-MRI directly measures vascular permeability and plasma volume, it provides a functional assessment that standard anatomical MRI cannot.

G A Post-Treatment MRI New Enhancing Lesion B Gadobutrol DCE-MRI Analysis A->B C Ktrans & Plasma Volume (vp) Evaluation B->C D High Ktrans, High vp (Robust Neovascularization) C->D E Low Ktrans, Low vp (Radiation Necrosis/Edema) C->E F True Tumor Progression D->F G Pseudoprogression E->G

Caption: Diagnostic Logic for Distinguishing True Progression from Pseudoprogression

Quantitative Data Summary

The following table summarizes the optimized imaging parameters for gadobutrol-enhanced neuro-oncology MRI based on current authoritative protocols.

ParameterDCE-MRI (Permeability)DSC-MRI (Perfusion)Rationale / Causality
Gadobutrol Dose 0.1 mmol/kg0.1 mmol/kg (split or single)Standard dosing; 1.0 M concentration provides high relaxivity and a tight bolus[1].
Injection Rate 2 - 5 mL/s4 - 5 mL/sHigh rates ensure a sharp AIF peak, preventing signal dispersion[3][5].
Optimal TE Short (e.g., <1.5 ms)20 - 30 ms (with preload)Maximizes T2* susceptibility effect for accurate rCBV calculation[6].
Scan Duration 5 - 7 minutes2 - 3 minutes (120 time points)Captures full wash-out phase required for accurate Tofts modeling[3].
Structural Delay 5 - 7 min post-injectionN/APeak lesion conspicuity and enhancement occurs exactly at 5-7 minutes[4].

References

  • Advanced Imaging Methods to Distinguish True Progression from Pseudoprogression in Patients with Brain Cancer Source: cancer.gov URL:[Link]

  • Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging Source: nih.gov (PMC) URL:[Link]

  • Comparison of Dynamic Contrast-Enhancement Parameters between Gadobutrol and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study Source: ajnr.org URL:[Link]

  • Dynamic Contrast-Enhanced MRI in the Study of Brain Tumors. Comparison Between the Extended Tofts-Kety Model and a Phenomenological Universalities (PUN) Algorithm Source: nih.gov (PMC) URL:[Link]

  • Moving Toward a Consensus DSC-MRI Protocol: Validation of a Low–Flip Angle Single-Dose Option as a Reference Standard for Brain Tumors Source: ajnr.org URL:[Link]

  • Optimization of DSC MRI Echo Times for CBV Measurements Using Error Analysis in a Pilot Study of High-Grade Gliomas Source: nih.gov (PMC) URL:[Link]

Sources

Method

Application Note: Gadobutrol Monohydrate Administration Techniques for Intravenous Rodent Studies

Introduction and Rationale Gadobutrol monohydrate (commercially known as Gadovist® or Gadavist®) is a neutral, highly hydrophilic, macrocyclic gadolinium-based contrast agent (GBCA) formulated at a high concentration of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Gadobutrol monohydrate (commercially known as Gadovist® or Gadavist®) is a neutral, highly hydrophilic, macrocyclic gadolinium-based contrast agent (GBCA) formulated at a high concentration of 1.0 mmol/mL. In preclinical magnetic resonance imaging (MRI) studies involving murine models, achieving reproducible contrast enhancement requires precise intravenous (IV) delivery. This application note details the pharmacokinetic rationale, dosing strategies, and validated injection protocols for administering gadobutrol to mice and rats, ensuring both scientific rigor and animal welfare.

Pharmacokinetics and Dosimetry in Rodent Models

Causality of Dose Selection: The standard clinical dose of gadobutrol in humans is 0.1 mmol/kg. However, in rodent models, researchers frequently scale the dose up to 0.3 – 2.5 mmol/kg depending on the experimental paradigm (e.g., tumor perfusion vs. cumulative retention studies) [1]. This scaling is necessitated by the faster metabolic rate, rapid renal clearance, and differences in blood volume in rodents. Gadobutrol does not bind to plasma proteins and is rapidly distributed into the extracellular space before being eliminated unchanged via glomerular filtration [2].

Causality of Dilution: For a 25 g mouse, a standard 0.1 mmol/kg dose corresponds to an absolute volume of just 2.5 µL of the 1.0 M stock solution. Injecting such minute volumes directly leads to severe dosing inaccuracies due to the dead space in the syringe hub and needle. Therefore, the stock solution must be diluted in sterile phosphate-buffered saline (PBS) or 0.9% saline to a manageable injection volume (e.g., 100 µL) to ensure the entire dose reaches systemic circulation [3].

Table 1: Gadobutrol Properties & Rodent Dosimetry
ParameterValue / CharacteristicRationale / Experimental Note
Concentration 1.0 mmol/mL (1.0 M)High concentration yields a sharper bolus peak for perfusion MRI.
Osmolality 1.117 osmol/kg (at 37°C)Low osmolality relative to its concentration minimizes osmotic stress[4].
Clearance Mechanism Glomerular Filtration>98% excreted unchanged in urine; negligible extrarenal elimination[5].
Standard Mouse Dose 0.1 - 0.5 mmol/kgMust be diluted to ~100 µL total volume for accurate delivery[3].
Acute Toxicity (LD50) 23 mmol/kg (Mice, IV)High safety margin allows for preclinical high-dose longitudinal studies[1].

Experimental Protocols

Protocol A: Lateral Tail Vein Injection (Primary Method)

The lateral tail vein is the gold standard for IV administration in rodents due to its accessibility. This protocol is designed as a self-validating system to prevent extravasation.

Step-by-Step Methodology:

  • Preparation & Dilution: Calculate the required dose based on body weight. Dilute the 1.0 M gadobutrol stock with sterile PBS to a final volume of 100–150 µL (mice) or 200–300 µL (rats). Draw the solution into a 0.5 mL insulin syringe with a 27–30G needle (mice) or 25–27G needle (rats), ensuring no air bubbles remain[6].

  • Vasodilation (Critical Step): Warm the rodent for 5–10 minutes using a commercially available warming box (approx. 37–38°C) or a warm water circulating pad [6]. Causality: Rodents use their tails for thermoregulation; ambient warming induces profound vasodilation, engorging the lateral veins and significantly reducing the risk of missing the vessel[6].

  • Restraint: Secure the conscious animal in a properly sized cylindrical restrainer, leaving the tail exposed. Alternatively, anesthetize the animal using 1.5–2.0% isoflurane if the imaging protocol immediately follows the injection[6].

  • Injection: Rotate the tail slightly to visualize the lateral vein. Swab the injection site with 70% ethanol to disinfect and further visualize the vein. Insert the needle bevel-up at a shallow angle (approx. 10–15 degrees) parallel to the vein[6].

  • Verification & Delivery: A successful venipuncture is self-validated by a lack of resistance and a clear flushing/clearing of the blood in the vein as the agent enters[6]. Inject the gadobutrol solution smoothly over 3–5 seconds. Note: If resistance is felt or a white bleb forms, extravasation has occurred; halt immediately, withdraw, and re-attempt proximal to the initial site[6].

  • Hemostasis: Remove the needle and apply gentle digital pressure with sterile gauze for 30–60 seconds until bleeding stops.

Protocol B: Retro-Orbital Injection (Alternative for Mice)

When repeated tail vein injections cause fibrosis or when the tail vein is inaccessible, retro-orbital (RO) injection serves as a highly effective alternative. Studies have demonstrated that RO and tail vein routes yield statistically equivalent gadolinium kinetics and peak contrast ratios in target organs [3].

Step-by-Step Methodology:

  • Anesthesia: Deep anesthesia (e.g., 2% isoflurane) is strictly mandatory for RO injections to ensure animal welfare and prevent movement.

  • Positioning: Place the mouse in lateral recumbency. Gently retract the skin above and below the eye using the thumb and index finger to slightly protrude the globe.

  • Injection: Using a 29–30G needle attached to a 0.5 mL syringe, insert the needle bevel-down into the medial canthus (the corner of the eye near the nose) at a 30–45 degree angle. Advance smoothly until the needle tip passes the bony orbit into the retro-bulbar venous sinus.

  • Delivery: Inject the diluted gadobutrol (max volume 150 µL) smoothly. The fluid enters the venous sinus and is rapidly swept into systemic circulation[3].

  • Post-Care: Carefully withdraw the needle and apply a drop of ophthalmic ointment to prevent corneal desiccation.

Table 2: Comparison of IV Injection Routes
FeatureLateral Tail VeinRetro-Orbital (Mice Only)
Anesthesia Requirement Optional (Restraint can be used)Mandatory (Strictly required)
Technical Difficulty Moderate to High (Requires practice)Low to Moderate
Repeatability Limited by vein scarring/fibrosisHigh (Alternating eyes)
Pharmacokinetics Immediate systemic entryEquivalent to tail vein [7]

Tissue Retention and Clearance Dynamics

Recent investigations into gadolinium retention have shown that macrocyclic agents like gadobutrol exhibit significantly faster and more complete clearance from the rodent central nervous system compared to linear agents (e.g., gadopentetate dimeglumine) [8]. Even in models of neuroinflammation (e.g., Experimental Autoimmune Encephalomyelitis), gadobutrol demonstrates efficient clearance over a 40-day period, whereas linear agents show persistent retention and potential neurotoxicity [9].

Pharmacokinetic Distribution Pathway

The following diagram illustrates the systemic distribution and clearance of gadobutrol following intravenous administration in a rodent model.

G IV Intravenous Injection (Gadobutrol 1.0 M) Blood Systemic Circulation (Rapid Plasma Clearance) IV->Blood Bolus Delivery ECF Extracellular Fluid (ECF) Rapid Equilibration Blood->ECF Diffusion BBB_Intact Intact Blood-Brain Barrier (Excluded from CNS) Blood->BBB_Intact Blocked BBB_Disrupted Disrupted BBB / Lesion (Target Accumulation) Blood->BBB_Disrupted Contrast Enhancement Kidneys Renal Clearance (Glomerular Filtration) Blood->Kidneys Elimination ECF->Blood Re-entry Urine Excretion in Urine (>98% Unchanged) Kidneys->Urine t½ ~ 1.5h (Rodents)

Pharmacokinetic distribution and renal clearance pathway of gadobutrol post-IV injection.

References

  • Vogler, H., et al. "Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging." European Journal of Radiology, 1995. URL:[Link]

  • Wang, F., et al. "Assessment of MRI Contrast Agent Kinetics via Retro-Orbital Injection in Mice: Comparison with Tail Vein Injection." PLoS One, 2015. URL:[Link]

  • Anderhalten, L., et al. "Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain." Investigative Radiology, 2022. URL:[Link]

Sources

Application

Application Note: Quantitative Mapping of Blood-Brain Barrier Permeability in Preclinical Research Using Gadobutrol-Enhanced MRI

An Application Guide by Senior Application Scientist, Gemini Authored for Researchers, Scientists, and Drug Development Professionals Foundational Principles: The Blood-Brain Barrier and the Need for Quantitative Assessm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Senior Application Scientist, Gemini

Authored for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Blood-Brain Barrier and the Need for Quantitative Assessment

The blood-brain barrier (BBB) is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid.[1] Formed by complex tight junctions between endothelial cells, it meticulously regulates the passage of ions, molecules, and cells, thereby protecting the central nervous system (CNS) from toxins and pathogens while facilitating the transport of essential nutrients.[1][2]

Disruption of the BBB is a critical pathophysiological hallmark of numerous neurological disorders, including stroke, multiple sclerosis, brain tumors, and neurodegenerative diseases like Alzheimer's.[1][2][3] This breakdown in barrier integrity can exacerbate initial injuries by allowing the influx of inflammatory cells and neurotoxic blood-derived products.[4] Consequently, the ability to non-invasively and quantitatively measure BBB permeability is paramount for understanding disease mechanisms, diagnosing pathologies, and evaluating the efficacy of novel therapeutics designed to either restore barrier function or bypass it for targeted drug delivery.[1][4]

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as the gold-standard non-invasive technique for this purpose.[5][6] Unlike conventional T1-weighted imaging which provides a static, qualitative view of contrast leakage, DCE-MRI captures the dynamic process of a contrast agent's passage from the intravascular space into the brain parenchyma, allowing for the calculation of key quantitative parameters that reflect BBB permeability.[3][4][6]

The Imaging Probe: Why Gadobutrol Monohydrate?

The choice of a gadolinium-based contrast agent (GBCA) is critical for accurate DCE-MRI. Gadobutrol (marketed as Gadavist® or Gadovist®) is a second-generation, macrocyclic, nonionic GBCA that offers distinct advantages for BBB permeability studies.[7][8][9]

  • Mechanism of Action: Gadobutrol is a paramagnetic agent.[10][11] When administered intravenously, the gadolinium ion (Gd³⁺) within the chelate interacts with nearby water protons in the blood.[8][10] This interaction dramatically shortens the longitudinal relaxation time (T1) of these protons, resulting in a significant increase in signal intensity on T1-weighted MR images.[10][11][12]

  • Structural Integrity: As a macrocyclic agent, gadobutrol securely encases the Gd³⁺ ion, exhibiting high kinetic and thermodynamic stability.[8][9] This minimizes the release of toxic free Gd³⁺ into the body, placing it in the lowest-risk category for nephrogenic systemic fibrosis (NSF).[13][14]

  • Pharmacokinetics: Gadobutrol is a hydrophilic, extracellular fluid agent that does not cross the intact BBB.[10][15] It is rapidly distributed in the extracellular space and is excreted unchanged by the kidneys, with a plasma half-life of approximately 1.5-2 hours in subjects with normal renal function.[10][16] Its high water solubility and 1.0 molar concentration (double that of many other GBCAs) allow for a compact, high-concentration bolus administration, which is advantageous for dynamic imaging.[9][11]

When the BBB is compromised, gadobutrol extravasates from the blood vessels into the brain's extracellular space. DCE-MRI tracks the rate of this leakage, providing the raw data for pharmacokinetic modeling.[7][9]

Table 1: Physicochemical and Pharmacokinetic Properties of Gadobutrol
PropertyValue / DescriptionSignificance in BBB Permeability StudiesSource(s)
Agent Class Macrocyclic, nonionic GBCAHigh stability, low risk of Gd³⁺ release and NSF.[8][14]
Molecular Weight 604.72 g/mol Small enough to extravasate through a disrupted BBB but too large to cross an intact one.[9]
Concentration 1.0 mmol/mLAllows for a compact, high-concentration bolus, improving signal-to-noise in dynamic scans.[9][11]
Distribution Extracellular spaceConfined to the vascular and extracellular compartments, ideal for modeling transfer between them.[10][11][15]
Plasma Half-Life ~1.5 - 2.0 hoursSufficiently long for the duration of the DCE-MRI scan but allows for rapid clearance.[10][16]
Excretion Primarily renal (unchanged)Minimal metabolism simplifies pharmacokinetic modeling.[10][16]
Recommended Dose 0.1 mmol/kg body weightStandardized dose provides reproducible contrast enhancement for quantitative analysis.[11][12][17]

Experimental Workflow & Protocol: From Animal to Permeability Map

This section provides a comprehensive, field-proven protocol for assessing BBB permeability in a preclinical rodent model. The causality behind key steps is explained to ensure both technical accuracy and reproducibility.

Diagram 1: Overall Experimental Workflow

This diagram outlines the complete process, from initial preparation to the final quantitative output.

Caption: High-level workflow for BBB permeability mapping.

Materials and Reagents
  • Gadobutrol (1.0 M solution): e.g., Gadavist® (Bayer HealthCare).

  • Animal Model: Appropriate rodent model of BBB disruption (e.g., collagenase-induced intracerebral hemorrhage, lipopolysaccharide (LPS)-induced inflammation, or transgenic models of neurodegeneration).[1][18][19] The choice of model is critical and must align with the research question.

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Catheterization Supplies: 24-gauge IV catheter, polyethylene tubing, syringes, heparinized saline.

  • Physiological Monitoring: Small animal temperature, respiratory, and ECG monitoring system.

  • MRI System: High-field preclinical MRI scanner (e.g., 7T, 9.4T) equipped with a suitable radiofrequency (RF) coil (e.g., volume coil for whole-brain coverage or a surface coil for high signal-to-noise in a specific region).[6]

Step-by-Step Experimental Protocol

A. Animal Preparation (Self-Validating System)

  • Anesthesia Induction: Anesthetize the animal using isoflurane (2-3% in medical air/O₂). Maintaining a stable plane of anesthesia is crucial, as physiological fluctuations (e.g., blood pressure, pCO₂) can alter BBB permeability.

  • Catheter Placement: Place an IV catheter into the tail vein or femoral vein for gadobutrol administration. Causality: A secure, patent catheter is essential for delivering a rapid, compact bolus of the contrast agent, which is a key assumption in most pharmacokinetic models.

  • Physiological Monitoring: Position the animal on an MRI-compatible cradle with integrated monitoring. Maintain body temperature at 37°C using a feedback-controlled warm air or water system. Causality: Hypothermia can significantly alter cerebrovascular physiology and BBB function, introducing a critical confound.

  • Immobilization: Gently secure the animal's head in a stereotactic frame to prevent motion. Causality: Even minor head motion during the dynamic scan can corrupt the time-series data, leading to erroneous permeability calculations.[6]

B. MRI Acquisition

  • Scout & Anatomical Imaging: Acquire a set of scout images for positioning and a high-resolution T2-weighted anatomical scan (e.g., RARE or FSE sequence). Causality: This allows for precise localization of pathological regions and aids in co-registering the permeability maps with anatomical structures.

  • Pre-Contrast T1 Mapping: Acquire a baseline T1 map using a variable flip angle (VFA) or inversion recovery sequence. Causality: An accurate pre-contrast T1 value for each voxel is essential for converting the post-injection signal intensity changes into absolute gadobutrol concentrations.[20]

  • Dynamic Scan Setup: Position the dynamic T1-weighted sequence (e.g., 3D spoiled gradient-recalled echo, SPGR/FLASH) to cover the region of interest. The temporal resolution should be high, especially during the first pass of the contrast agent (e.g., 3-10 seconds per frame).[5][21]

  • Initiate Dynamic Scan & Inject Gadobutrol: Start the dynamic T1-weighted acquisition. After acquiring 5-10 baseline (pre-contrast) frames, administer a bolus of gadobutrol (0.1 mmol/kg) via the catheter, followed immediately by a saline flush (e.g., 0.5 mL). Causality: The saline flush ensures the entire dose is delivered to central circulation and helps maintain the compact nature of the bolus.

  • Continue Dynamic Acquisition: Continue acquiring dynamic frames for a total duration of 10-20 minutes. Causality: A longer acquisition time is necessary to capture the slower leakage of the agent into the tissue and its subsequent washout, which is critical for robustly fitting the kinetic models.[5][22]

Table 2: Example Preclinical DCE-MRI Acquisition Parameters (7T Scanner)
ParameterT2 Anatomical (RARE)Pre-Contrast T1 Map (VFA)Dynamic T1w Scan (FLASH)
Repetition Time (TR) 2500 ms15 ms6 ms
Echo Time (TE) 30 ms2.5 ms2.5 ms
Flip Angle(s) 90°2°, 5°, 8°, 12°, 15°20°
Field of View (FOV) 25 x 25 mm25 x 25 mm25 x 25 mm
Matrix Size 256 x 256128 x 128128 x 128
Slice Thickness 1.0 mm1.0 mm1.0 mm
Temporal Resolution N/AN/A~5 seconds
Total Scan Time ~5 min~4 min~15 min

Note: These parameters are illustrative and must be optimized for the specific MRI system, coil, and experimental goals.

Data Analysis: Translating Signal into Physiology

The raw output of a DCE-MRI experiment is a 4D dataset (3D spatial + time). The goal of the analysis is to fit a physiological model to the time-course of signal enhancement in each voxel to derive permeability parameters.

Pre-processing
  • Motion Correction: Register all dynamic frames to a reference frame to correct for any residual animal motion.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity at each time point into the corresponding gadobutrol concentration, using the baseline T1 map and the known relaxivity of gadobutrol.

  • Arterial Input Function (AIF) Extraction: Identify a voxel within a major artery (e.g., the middle cerebral artery) that is free from partial volume effects. The concentration-time curve from this voxel serves as the AIF, representing the contrast agent concentration being delivered to the tissue via the blood plasma.[3] An accurate AIF is critical for all subsequent modeling.[23]

Pharmacokinetic Modeling

Pharmacokinetic models describe the exchange of the contrast agent between different physiological compartments.

Diagram 2: Two-Compartment Pharmacokinetic Model

This diagram illustrates the fundamental principle of tracer exchange between blood plasma and the brain's extracellular space, which is quantified by DCE-MRI.

cluster_blood Blood Vessel cluster_brain Brain Parenchyma cluster_bbb Blood-Brain Barrier Vp Blood Plasma (Vp) [Gadobutrol] = Cp(t) Vp->p1 Ktrans Ve Extracellular-Extravascular Space (EES, Ve) [Gadobutrol] = Ce(t) p1->Ve

Caption: Tracer exchange across a permeable BBB.

The most common model used for BBB permeability is the Tofts model (or its extended version).[3][24]

  • Standard Tofts Model: This model is simpler and often used when plasma volume is negligible. It primarily yields two parameters:

    • Ktrans (min⁻¹): The volume transfer constant between blood plasma and the extracellular space.[5][6] It reflects a combination of blood flow and capillary permeability. In situations where flow is much higher than permeability (as is often the case in the brain), Ktrans is considered a direct measure of BBB permeability-surface area product.[6]

    • vₑ: The fractional volume of the extracellular-extravascular space (EES).

  • Extended Tofts Model (ETM): This model adds a third parameter, vₚ (the fractional plasma volume), which accounts for the contribution of the contrast agent still within the capillaries in the voxel. This is often more accurate, especially in highly vascularized tissues.[23][24]

  • Patlak Model: This is a graphical analysis method that is particularly robust for measuring very low levels of BBB leakage.[5][25][26] It assumes a unidirectional transfer from plasma to the EES (i.e., negligible back-flux), which is a valid assumption in the early phases of extravasation or when permeability is low.[25][27] The slope of the linear portion of the Patlak plot is directly proportional to Ktrans.[25][26]

Table 3: Comparison of Common Pharmacokinetic Models
ModelKey Assumption(s)Primary Output(s)Best Suited ForSource(s)
Extended Tofts Two compartments (plasma, EES) with bidirectional transfer.Ktrans, vₑ, vₚGeneral purpose; accurately models tissues with significant vascularity and bidirectional leakage.[23][24]
Patlak Unidirectional transfer from plasma to EES (irreversible leakage).Ktrans (Ki), vₚDetecting subtle or low-grade BBB leakage where back-flux from EES to plasma is minimal.[5][25][26][27]
Generating Permeability Maps

By fitting the chosen pharmacokinetic model to the concentration-time curve of every single voxel in the dataset, a parametric map is generated. The Ktrans map provides a quantitative, spatially resolved visualization of BBB permeability across the entire imaged region, allowing for direct comparison between pathological and healthy tissue.

Concluding Remarks and Best Practices

Mapping BBB permeability with gadobutrol-enhanced DCE-MRI is a powerful technique for preclinical research. It provides quantitative insights that are invaluable for understanding disease progression and assessing therapeutic response. Adherence to a rigorous, standardized protocol—from animal handling to data analysis—is essential for generating reliable and reproducible results. Researchers should carefully consider the choice of animal model, MRI acquisition parameters, and the most appropriate pharmacokinetic model for their specific scientific question. As a non-invasive longitudinal method, it allows each animal to serve as its own control, reducing biological variability and strengthening the statistical power of preclinical studies.

References

  • Gadobutrol - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • What is the mechanism of Gadobutrol? - Patsnap Synapse. (2024, July 17). Retrieved March 29, 2026, from [Link]

  • Voth, M., & Rosenberg, M. (n.d.). Overview on the efficacy and safety of gadobutrol: an MRI contrast agent for the CNS, body and vessels. Open Access Journals. Retrieved March 29, 2026, from [Link]

  • Gadavist (gadobutrol) injection - accessdata.fda.gov. (n.d.). Retrieved March 29, 2026, from [Link]

  • Kala, D., et al. (n.d.). Evaluation of Blood-Brain Barrier Integrity by the Analysis of Dynamic Contrast-Enhanced MRI. biomed.cas.cz. Retrieved March 29, 2026, from [Link]

  • Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (2006, February 15). Retrieved March 29, 2026, from [Link]

  • Heye, A. K., et al. (2014). Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI. Magnetic Resonance in Medicine. Retrieved March 29, 2026, from [Link]

  • Animal studies - Im2pact Consortium. (n.d.). Retrieved March 29, 2026, from [Link]

  • Sweeney, M. D., et al. (2016). Genetic mouse models to study blood–brain barrier development and function. Seminars in Cell & Developmental Biology. Retrieved March 29, 2026, from [Link]

  • Dankbaar, J. W., et al. (2011). Dynamic Perfusion CT Assessment of the Blood-Brain Barrier Permeability: First Pass versus Delayed Acquisition. American Journal of Neuroradiology. Retrieved March 29, 2026, from [Link]

  • Li, W., et al. (2014). A Quantitative MRI Method for Imaging Blood-Brain Barrier Leakage in Experimental Traumatic Brain Injury. PLOS ONE. Retrieved March 29, 2026, from [Link]

  • Starr, J. M., et al. (2011). Quantitative measurement of blood-brain barrier permeability in human using dynamic contrast-enhanced MRI with fast T1 mapping. Journal of Magnetic Resonance Imaging. Retrieved March 29, 2026, from [Link]

  • 201277Orig1s000 - accessdata.fda.gov. (2010, May 14). Retrieved March 29, 2026, from [Link]

  • Dale, B., et al. (2015). On the scope and interpretation of the Tofts models for DCE-MRI. Magnetic Resonance in Medicine. Retrieved March 29, 2026, from [Link]

  • GADAVIST (gadobutrol) injection, for intravenous use - accessdata.fda.gov. (n.d.). Retrieved March 29, 2026, from [Link]

  • Varatharaj, A., et al. (2022). Measurement variability of blood–brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging. Neuroimage: Clinical. Retrieved March 29, 2026, from [Link]

  • Yoo, R. E., et al. (2019). Dynamic Contrast-Enhanced MRI Reveals Unique Blood-Brain Barrier Permeability Characteristics in the Hippocampus in the Normal Brain. American Journal of Neuroradiology. Retrieved March 29, 2026, from [Link]

  • Voth, M., & Rosenberg, M. (n.d.). Overview on the efficacy and safety of gadobutrol: an MRI contrast agent for the CNS, body and vessels. Reports in Medical Imaging. Retrieved March 29, 2026, from [Link]

  • van den Berg, E., et al. (2022). Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease. International Journal of Molecular Sciences. Retrieved March 29, 2026, from [Link]

  • Zhang, H., et al. (2014). Improving low-dose blood-brain barrier permeability quantification using sparse high-dose induced prior for Patlak model. Medical Physics. Retrieved March 29, 2026, from [Link]

  • Wu, F., et al. (2020). Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion. Frontiers in Neuroscience. Retrieved March 29, 2026, from [Link]

  • Jelescu, I. O., et al. (2011). Dual-temporal resolution dynamic contrast-enhanced MRI protocol for blood-brain barrier permeability measurement in enhancing multiple sclerosis lesions. Journal of Magnetic Resonance Imaging. Retrieved March 29, 2026, from [Link]

  • Bonate, P. L. (1995). Animal models for studying transport across the blood-brain barrier. Journal of Neuroscience Methods. Retrieved March 29, 2026, from [Link]

  • Kim, M., & Kim, S. G. (2018). Measurement of blood-brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging with reduced scan time. Quantitative Imaging in Medicine and Surgery. Retrieved March 29, 2026, from [Link]

  • POLICY STATEMENT REGARDING THE USE OF GADOLINIUM BASED CONTRAST AGENTS IN RESEARCH - DUHS IRB. (2019, September 10). Retrieved March 29, 2026, from [Link]

  • Frenzel, T., et al. (2016). Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications. Investigative Radiology. Retrieved March 29, 2026, from [Link]

  • 201277 Gadobutrol Clinpharm PREA - FDA. (2010, May 14). Retrieved March 29, 2026, from [Link]

  • van de Haar, H. J., et al. (2016). Hippocampal blood–brain barrier permeability is related to the APOE4 mutation status of elderly individuals without dementia. Neurobiology of Aging. Retrieved March 29, 2026, from [Link]

  • Zlokovic, B. V. (2015). Blood-Brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research. Stroke. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Note &amp; Protocol: Real-Time Tracking of Liposomal Drug Delivery Using Encapsulated Gadobutrol Monohydrate

Abstract Liposomal drug delivery systems offer significant advantages in enhancing therapeutic efficacy and reducing systemic toxicity.[1][2] However, the ability to non-invasively track these nanocarriers in real-time i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Liposomal drug delivery systems offer significant advantages in enhancing therapeutic efficacy and reducing systemic toxicity.[1][2] However, the ability to non-invasively track these nanocarriers in real-time is crucial for optimizing delivery and understanding their in vivo fate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the encapsulation of the MRI contrast agent gadobutrol monohydrate (Gadovist®) within liposomes to enable real-time magnetic resonance imaging (MRI) tracking.[3][4] Detailed protocols for liposome formulation, gadobutrol encapsulation, and physicochemical characterization are presented, along with methodologies for in vitro stability assessment and in vivo MRI visualization.

Introduction: The Imperative for Non-Invasive Liposome Tracking

Liposomes, as versatile drug carriers, can encapsulate both hydrophilic and hydrophobic therapeutic agents, protecting them from premature degradation and enabling targeted delivery.[1][2] The in vivo performance of liposomal drugs is critically dependent on their circulation time, biodistribution, and accumulation at the target site. Therefore, the ability to visualize and quantify these parameters is paramount for preclinical development and clinical translation.

Encapsulating a Magnetic Resonance Imaging (MRI) contrast agent within the aqueous core of the liposome provides a powerful tool for non-invasive, longitudinal tracking of the delivery vehicle. Gadobutrol (marketed as Gadavist® or Gadovist®) is a gadolinium-based contrast agent (GBCA) with a high T1 relaxivity, making it an excellent candidate for enhancing MRI signals.[5][6] By loading liposomes with gadobutrol, we can leverage the high spatial resolution and soft-tissue contrast of MRI to monitor their journey through the body in real-time.[3][4]

This application note details the rationale and methodology for creating and characterizing gadobutrol-loaded liposomes and provides a framework for their application in preclinical drug delivery studies.

Scientific Principles: Why Gadobutrol in Liposomes?

The efficacy of a liposomal MRI contrast agent hinges on several key factors:

  • High Encapsulation Efficiency: Maximizing the amount of gadobutrol within each liposome is essential for generating a strong MRI signal at the target site.[]

  • Stability: The liposomal formulation must be stable enough to retain the encapsulated gadobutrol during circulation and only release its therapeutic payload at the desired location.[8][9] The inclusion of cholesterol in the lipid bilayer is a common strategy to enhance membrane stability and reduce permeability.[9][10]

  • Biocompatibility and Stealth Properties: The liposome surface is often modified with polyethylene glycol (PEG) to create "stealth" liposomes.[] PEGylation reduces immunogenicity and minimizes uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[]

  • Relaxivity: The ability of the gadolinium chelate to enhance the relaxation rate of surrounding water protons (relaxivity, r1) is fundamental to its function as a contrast agent. While encapsulation can sometimes reduce relaxivity compared to the free agent, the high local concentration of gadolinium within the liposome can compensate for this effect.[11]

G_1 cluster_formulation Liposome Formulation cluster_process Manufacturing Process cluster_characterization Characterization cluster_application Application Lipids Lipids Thin_Film Thin-Film Hydration Lipids->Thin_Film Cholesterol Cholesterol Cholesterol->Thin_Film DSPE_PEG2000 DSPE-PEG2000 DSPE_PEG2000->Thin_Film Gadobutrol Gadobutrol Gadobutrol->Thin_Film Hydration with Gadobutrol Solution Extrusion Extrusion Thin_Film->Extrusion Formation of Multilamellar Vesicles Purification Purification Extrusion->Purification Formation of Unilamellar Vesicles DLS Size (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta ICP_MS Gadobutrol Encapsulation (ICP-MS) Purification->ICP_MS Stability In Vitro Stability Purification->Stability In_Vivo_MRI In Vivo MRI Tracking DLS->In_Vivo_MRI Zeta->In_Vivo_MRI ICP_MS->In_Vivo_MRI Stability->In_Vivo_MRI

Figure 1: Workflow for the preparation and application of gadobutrol-loaded liposomes.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

CategoryItemRecommended Supplier(s)
Lipids 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Avanti Polar Lipids
CholesterolSigma-Aldrich
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)Avanti Polar Lipids
Contrast Agent Gadobutrol (Gadovist®) 1.0 M solutionBayer HealthCare
Solvents Chloroform, HPLC gradeFisher Scientific
Methanol, HPLC gradeFisher Scientific
Buffers Phosphate-buffered saline (PBS), pH 7.4Thermo Fisher Scientific
HEPES bufferSigma-Aldrich
Equipment Rotary evaporatorHeidolph, Buchi
ExtruderAvanti Polar Lipids
Polycarbonate membranes (100 nm pore size)Whatman, MilliporeSigma
Dynamic Light Scattering (DLS) instrumentMalvern Panalytical
Zeta potential analyzerMalvern Panalytical
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)Agilent, PerkinElmer
High-performance liquid chromatography (HPLC) systemWaters, Agilent
MRI scanner (e.g., 7T or 9.4T for preclinical studies)Bruker, Siemens

Detailed Protocols

Protocol 1: Preparation of Gadobutrol-Loaded Liposomes

This protocol utilizes the well-established thin-film hydration method followed by extrusion to produce unilamellar liposomes with a defined size.[12][13]

Step-by-Step Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture. A common molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000).[4]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DPPC-based formulations).

    • Apply a vacuum to remove the organic solvents, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.

  • Hydration with Gadobutrol:

    • Warm the lipid film to a temperature above the Tc of the lipids.

    • Hydrate the film with a 1 M solution of gadobutrol (Gadovist®).[14] The volume of the gadobutrol solution will depend on the desired final lipid concentration.

    • Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) for 30-60 minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction:

    • Assemble the extruder with a 100 nm polycarbonate membrane.[15][16] It is often beneficial to pre-filter the MLV suspension through a larger pore size membrane (e.g., 400 nm) to prevent clogging.

    • Maintain the extruder at a temperature above the lipid Tc.

    • Force the MLV suspension through the 100 nm membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[12][16]

  • Purification to Remove Unencapsulated Gadobutrol:

    • Remove the unencapsulated gadobutrol by either dialysis or size exclusion chromatography (SEC).

    • Dialysis: Dialyze the liposome suspension against a suitable buffer (e.g., PBS or HEPES-buffered saline) using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 100 kDa). Perform several buffer changes over 24-48 hours to ensure complete removal of the free contrast agent.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50) equilibrated with the desired buffer. The larger liposomes will elute in the void volume, while the smaller, unencapsulated gadobutrol molecules will be retained.

G_2 Start Start Lipid_Dissolution Dissolve Lipids in Organic Solvent Start->Lipid_Dissolution Rotary_Evaporation Rotary Evaporation to Form Thin Film Lipid_Dissolution->Rotary_Evaporation Hydration Hydrate with Gadobutrol Solution Rotary_Evaporation->Hydration Extrusion Extrude Through 100 nm Membrane Hydration->Extrusion Purification Purify via Dialysis or SEC Extrusion->Purification Characterization Physicochemical Characterization Purification->Characterization End End Characterization->End

Figure 2: Step-by-step workflow for liposome preparation.
Protocol 2: Physicochemical Characterization

Thorough characterization is essential to ensure the quality and reproducibility of the liposomal formulation.[2][17]

ParameterMethodPurpose
Size and Polydispersity Dynamic Light Scattering (DLS)To determine the mean hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the liposomes.[18][19][20] A PDI below 0.2 is generally desirable.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the liposomes, which influences their stability and in vivo interactions.[21]
Encapsulation Efficiency Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To quantify the amount of gadolinium encapsulated within the liposomes.[4][21]

Encapsulation Efficiency (EE) Calculation:

  • Measure Total Gadolinium: Take an aliquot of the unpurified liposome suspension and disrupt the liposomes using a detergent (e.g., Triton X-100) or by solvent extraction. Measure the gadolinium concentration using ICP-MS. This represents the total amount of gadolinium (encapsulated + free).

  • Measure Free Gadolinium: Take an aliquot of the supernatant after purifying the liposomes (e.g., from the dialysate or the later fractions from SEC). Measure the gadolinium concentration using ICP-MS. This represents the unencapsulated gadolinium.

  • Calculate EE%: EE (%) = [(Total Gadolinium - Free Gadolinium) / Total Gadolinium] x 100

Alternatively, after purification, the gadolinium concentration in the liposome fraction can be measured after disruption and compared to the initial gadolinium concentration used for hydration.

Protocol 3: In Vitro Stability Assessment

Assessing the stability of the gadobutrol-loaded liposomes in a physiologically relevant environment is crucial to predict their in vivo behavior.

  • Incubation: Incubate the liposome suspension in PBS and in 50% fetal bovine serum (FBS) at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the incubated samples.

  • Leakage Analysis: Separate the liposomes from the medium using a separation technique like spin-column chromatography.

  • Quantification: Measure the amount of gadobutrol in the eluate (representing leaked gadobutrol) and in the liposome fraction (after disruption) using ICP-MS.

  • Data Analysis: Plot the percentage of gadobutrol leakage over time to determine the stability profile.

Protocol 4: In Vivo MRI Tracking

This protocol outlines a general procedure for tracking gadobutrol-loaded liposomes in a preclinical animal model.

  • Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse model) relevant to the therapeutic application. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

  • Baseline Imaging: Acquire pre-contrast T1-weighted MR images of the region of interest.

  • Administration: Administer the gadobutrol-loaded liposomes intravenously (e.g., via tail vein injection) at a predetermined dose.

  • Dynamic and Longitudinal Imaging: Acquire a series of T1-weighted MR images at various time points post-injection (e.g., immediately after injection and at 1, 4, 8, 24, and 48 hours).[22]

  • Image Analysis:

    • Quantify the signal enhancement in the region of interest (e.g., the tumor) and in various organs (e.g., liver, spleen, kidneys) over time.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) to assess the degree of contrast enhancement.[22]

    • Correlate the MRI signal enhancement with the biodistribution of the liposomes, which can be confirmed ex vivo using ICP-MS analysis of tissues.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Low Encapsulation Efficiency Incomplete lipid film hydration; suboptimal lipid composition.Ensure complete solvent removal during film formation; optimize hydration time and temperature; consider different lipid compositions or the inclusion of charged lipids.
High Polydispersity Index (PDI) Inefficient extrusion; aggregation of liposomes.Increase the number of extrusion cycles; ensure the extrusion temperature is above the lipid Tc; check for any issues with the extruder or membrane.
Poor In Vitro Stability (High Leakage) Unstable lipid bilayer.Increase the cholesterol content in the formulation; use lipids with higher phase transition temperatures.
Low MRI Signal Enhancement In Vivo Low gadobutrol payload; rapid clearance of liposomes from circulation.Optimize the encapsulation efficiency; ensure adequate PEGylation of the liposomes to prolong circulation time; verify the stability of the liposomes in serum.

Conclusion

The encapsulation of gadobutrol within liposomes provides a robust and versatile platform for the non-invasive, real-time tracking of drug delivery systems using MRI. The protocols outlined in this application note offer a comprehensive framework for the formulation, characterization, and in vivo application of these image-guided nanocarriers. By carefully controlling the physicochemical properties of the liposomes and validating their stability, researchers can gain valuable insights into the in vivo behavior of their drug delivery systems, ultimately accelerating the development of more effective and targeted therapies.

References

  • Saito, R., et al. (2005). Gadolinium-loaded liposomes allow for real-time magnetic resonance imaging of convection-enhanced delivery in the primate brain. Journal of Neurosurgery, 103(6), 973-980. Retrieved from [Link]

  • Lee, S. J., et al. (2015). A Polymeric Fastener can Easily Functionalize Liposome Surfaces with Gadolinium for Enhanced Magnetic Resonance Imaging. ACS Applied Materials & Interfaces, 7(4), 2379-2387. Retrieved from [Link]

  • Kheirolomoom, A., et al. (2007). In Vivo Tracking of Liposomes Using CT and MR Imaging. TechConnect Briefs, 2, 233-236. Retrieved from [Link]

  • Dara, S., & Dhamija, I. (2018). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical Sciences and Research, 9(10), 4063-4072. Retrieved from [Link]

  • Intertek. (n.d.). Liposome Characterisation and Analysis for Drug Delivery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Liposome Preparation Process. Retrieved from [Link]

  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. Retrieved from [Link]

  • Kamaly, N., et al. (2016). Gadolinium-containing phosphatidylserine liposomes for molecular imaging of atherosclerosis. Scientific Reports, 6, 28771. Retrieved from [Link]

  • SCIEX. (n.d.). Characterization of liposomes as a drug delivery vehicle. Retrieved from [Link]

  • Li, N., et al. (2016). In vitro study of novel gadolinium-loaded liposomes guided by GBI-10 aptamer for promising tumor targeting and tumor diagnosis by magnetic resonance imaging. International Journal of Nanomedicine, 11, 367-380. Retrieved from [Link]

  • Heverhagen, J. T., et al. (2004). Encapsulation of Gadobutrol in AVE-based liposomal carriers for MR detectability. Magnetic Resonance Imaging, 22(4), 483-487. Retrieved from [Link]

  • Fields, D. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.net. Retrieved from [Link]

  • Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021. Retrieved from [Link]

  • Bienemann, A., et al. (2016). MRI of gadolinium labelled cationic and anionic liposomes to measure in vivo distribution in the striatum and corpus callosum after convection-enhanced delivery. Journal of Controlled Release, 235, 126-134. Retrieved from [Link]

  • Željko, K., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 25(5), 1137. Retrieved from [Link]

  • Unchained Labs. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Dunne, M., et al. (2025). Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity. Pharmaceutics, 17(4), 512. Retrieved from [Link]

  • Zhou, Z., et al. (2014). Stabilized porous liposomes with encapsulated Gd-labeled dextran as highly efficient MRI contrast agents. Chemical Communications, 50(21), 2741-2743. Retrieved from [Link]

  • Kašpárková, V., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Retrieved from [Link]

  • Al-Jamal, W. T., & Kostarelos, K. (2007). T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration. Academic Radiology, 14(11), 1349-1357. Retrieved from [Link]

  • de Smet, M., et al. (2013). Formulation and characterisation of magnetic resonance imageable thermally sensitive liposomes for use with magnetic resonance-guided high intensity focused ultrasound. Journal of Controlled Release, 169(1-2), 61-69. Retrieved from [Link]

  • Hupfeld, S., et al. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Journal of Nanoscience and Nanotechnology, 6(9-10), 3045-3052. Retrieved from [Link]

  • Cordouan Technology & Inside Therapeutics. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • Wikipedia. (n.d.). Gadobutrol. Retrieved from [Link]

  • Liv-Sanne, S., et al. (2020). Magneto-Liposomes as MRI Contrast Agents: A Systematic Study of Different Liposomal Formulations. Nanomaterials, 10(11), 2139. Retrieved from [Link]

  • Ghaghada, K. B., et al. (2009). New Dual Mode Gadolinium Nanoparticle Contrast Agent for Magnetic Resonance Imaging. PLoS ONE, 4(10), e7628. Retrieved from [Link]

  • Heverhagen, J. T., et al. (2004). Encapsulation of gadobutrol in AVE-based liposomal carriers for MR detectability. Magnetic Resonance Imaging, 22(4), 483-487. Retrieved from [Link]

  • Bayer Inc. (2021, September 30). GADOVIST English Product Monograph. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Gadobutrol – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Kumar, K., & Dewey, W. L. (2010). Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods. Journal of Visualized Experiments, (40), 1999. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010, May 13). N201-277S008 Gadobutrol Statistical PREA. Retrieved from [Link]

  • Lee, S. J., et al. (2015). Effects of gadolinium loading strategy on MR signal and molar relaxivity of liposomal contrast agents. Journal of Controlled Release, 213, e119-e120. Retrieved from [Link]

  • Veeva Systems. (2014, November 11). Efficacy and Safety of Gadobutrol 1.0 Molar (Gadovist) for Breast MRI. ClinicalTrials.Veeva. Retrieved from [Link]

  • Appa, A. A., et al. (2023). Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting. ACS Omega, 8(3), 3296-3303. Retrieved from [Link]

  • National Science Foundation. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Retrieved from [Link]

  • Figini, M., et al. (2016). Imaging of Gadolinium Spatial Distribution in Tumor Tissue by Laser Ablation Inductively Coupled Plasma Mass Spectrometry. Molecular Imaging and Biology, 18(6), 818-825. Retrieved from [Link]

  • Bar-Shir, A., et al. (2014). Gadolinium assay using ICP-MS, in placentae and fetuses from animals injected with Multihance® (A; n = 8) and liposome Gd (B; n = 6). PLoS ONE, 9(4), e94767. Retrieved from [Link]

  • O'Neill, E., et al. (2021). MR-labelled liposomes and focused ultrasound for spatiotemporally controlled drug release in triple negative breast cancers in mice. Nanotheranostics, 5(2), 218-232. Retrieved from [Link]

  • Talebloo, N., et al. (2019). Targeted tumor MRI with gadobutrol-loaded anti-HER2 immunoliposomes. Cancer Biology & Medicine, 16(2), 321-330. Retrieved from [Link]

  • Dunne, M., et al. (2021). Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity. Pharmaceutics, 13(4), 512. Retrieved from [Link]

Sources

Application

High-Efficiency Cytosolic Delivery of Gadobutrol Monohydrate for In Vivo MRI Cell Tracking

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Rationale In the rapidly advancing fields of adoptive cell transfer (ACT), stem cell ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

In the rapidly advancing fields of adoptive cell transfer (ACT), stem cell therapy, and oncology, non-invasive in vivo cell tracking is critical for evaluating biodistribution and therapeutic efficacy. While Superparamagnetic Iron Oxide (SPIO) nanoparticles have historically been the standard for MRI cell tracking, they generate negative (dark) contrast and "blooming artifacts" that obscure surrounding anatomical details and mimic endogenous signal voids (e.g., hemorrhages or air pockets) [1].

Gadolinium-based contrast agents (GBCAs) offer a superior alternative by providing positive (bright) contrast on T1-weighted MRI, allowing for precise anatomical localization. Among GBCAs, Gadobutrol monohydrate (Gadovist®/Gadavist®) is the premier choice for cell labeling. As a macrocyclic, non-ionic agent formulated at a highly concentrated 1.0 M, it provides exceptional kinetic stability—preventing the release of toxic free Gd³⁺ ions—and allows for a high concentration gradient necessary for efficient intracellular loading without inducing severe osmotic shock [2].

Mechanistic Rationale: The Cytosolic Imperative

The primary barrier to GBCA cell labeling is the intact plasma membrane. When cells are simply co-incubated with gadobutrol, uptake occurs primarily via spontaneous pinocytosis. This routes the contrast agent into endosomes and lysosomes.

The Causality of Signal Quenching: T1 relaxivity ( r1​ ) is fundamentally dependent on the rapid exchange of protons between the inner coordination sphere of the gadolinium ion and bulk water. Endosomal entrapment severely restricts this water exchange and lowers the local pH, leading to a dramatic quenching of the T1 signal. Furthermore, linear GBCAs trapped in acidic endosomes are prone to transmetallation and degradation, causing cytotoxicity [2]. Therefore, bypassing the endolysosomal pathway to achieve direct cytosolic delivery is paramount. In the cytosol, gadobutrol has access to a vast pool of bulk water, maximizing r1​ relaxivity and generating robust hyperintense MRI signals [3].

G cluster_0 Spontaneous Uptake (Suboptimal) cluster_1 Active Permeabilization (Optimal) A Gadobutrol Monohydrate (Extracellular 1.0 M) B Pinocytosis A->B Passive E Electroporation / Photoporation A->E Active C Endosomal Entrapment B->C D Restricted Water Exchange (Signal Quenching) C->D F Direct Cytosolic Delivery E->F G Unrestricted Water Exchange (High T1 Contrast) F->G

Mechanistic pathways of Gadobutrol cellular uptake and MRI signal generation.

Comparative Analysis of Delivery Modalities

To achieve cytosolic delivery, physical permeabilization techniques are required. Table 1 summarizes the quantitative and qualitative differences between common gadobutrol labeling strategies.

Table 1: Comparison of Gadobutrol Delivery Methods

Delivery MethodSubcellular CompartmentT1 Signal EfficacyCell Viability Post-LabelingThroughput & Scalability
Co-incubation (Pinocytosis) Endosomes / LysosomesVery Low (Quenched)High (>95%)High
Lipofection (Cationic Liposomes) Endosomes (Partial Escape)ModerateModerate (70-85%)High
Reversible Electroporation CytosolHighModerate (60-80%)High (Standardized)
Photoporation (Vapor Nanobubbles) CytosolVery HighHigh (>90%)Medium (Requires specialized optics)

Note: Photoporation demonstrates superior viability and signal but requires specialized laser setups [3]. Electroporation remains the most accessible high-throughput method for clinical and translational labs.

Validated Protocols for Gadobutrol Labeling

The following protocols are designed as self-validating systems. By incorporating strict washing steps and a pre-injection relaxometry validation, researchers can ensure that the observed MRI signal originates exclusively from internalized gadobutrol, not extracellular contamination.

Workflow N1 Cell Harvest & Buffer Exchange N2 Gadobutrol Incubation (25-50 mM) N1->N2 N3 Membrane Permeabilization N2->N3 N4 Pore Resealing (25 min @ 37°C) N3->N4 N5 Washing (3x PBS) Remove Extracellular Gd N4->N5 N6 In Vivo Injection & T1-Weighted MRI N5->N6

Standardized workflow for ex vivo cytosolic labeling of cells with Gadobutrol.

Protocol A: Reversible Electroporation for Cytosolic Labeling

This protocol utilizes electrical pulses to create transient aqueous pores in the lipid bilayer, allowing the 1.0 M gadobutrol to diffuse down its concentration gradient into the cytosol.

Materials:

  • Target cells (e.g., T-cells, stem cells, or tumor lines)

  • Gadobutrol monohydrate (1.0 M clinical formulation)

  • Low-conductivity electroporation buffer (e.g., Cytomix or commercial nucleofection buffer)

  • Electroporation cuvettes (2 mm gap)

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells at 80% confluence (for adherent lines) or mid-log phase (for suspension cells). Wash twice with PBS to remove serum proteins that can interfere with the electrical pulse.

  • Resuspension: Resuspend 1×107 cells in 100 µL of low-conductivity electroporation buffer. Causality: Low conductivity prevents thermal arcing and excessive Joule heating during the pulse.

  • Gadobutrol Admixture: Add gadobutrol to the cell suspension to achieve a final concentration of 25 mM. Mix gently and transfer to the 2 mm cuvette.

  • Electroporation: Apply a square-wave pulse. Standard parameters for mammalian cells: 1.0 to 1.2 kV/cm, 100 µs duration, 1-8 pulses. Causality: 1.0-1.2 kV/cm is the critical threshold for reversible permeabilization. Exceeding this causes irreversible dielectric breakdown and cell death.

  • Pore Resealing (Critical Step): Immediately transfer the cuvette to a 37°C incubator for 25 minutes. Causality: Membrane pores remain open for several minutes. This incubation allows maximum gadobutrol diffusion into the cytosol while providing the thermal energy required for lipid bilayer resealing.

  • Extracellular Wash: Transfer cells to a 15 mL conical tube. Add 10 mL of warm culture media and centrifuge at 300 x g for 5 minutes. Repeat this wash step three times . Causality: Extracellular gadobutrol will cause massive background signal during relaxometry. Three washes ensure >99.9% removal of non-internalized contrast agent.

Protocol B: Nanoparticle-Sensitized Photoporation (Advanced)

For highly sensitive cells (e.g., primary CAR-T cells) where electroporation-induced toxicity is unacceptable, photoporation utilizes plasmonic nanoparticles to create localized vapor nanobubbles, gently permeabilizing the membrane [3].

Step-by-Step Methodology:

  • Sensitization: Incubate cells with cationic gold nanoparticles (AuNPs, 50-70 nm) for 30 minutes to allow electrostatic binding to the plasma membrane. Wash once to remove unbound AuNPs.

  • Gadobutrol Exposure: Resuspend cells in culture media containing 50 mM gadobutrol.

  • Laser Irradiation: Pass the cell suspension through a microfluidic flow cell coupled with a pulsed nanosecond laser (e.g., 532 nm, 7 ns pulse width, fluence of ~1.5 J/cm²). Causality: The laser energy is absorbed by the AuNPs, rapidly heating surrounding water to form transient vapor nanobubbles. The mechanical force of the bubble collapse creates localized, highly reversible pores.

  • Recovery: Incubate for 10 minutes at 37°C, followed by the standard three-wash protocol described in Protocol A.

Pre-Injection Validation: In Vitro Relaxometry

Before injecting labeled cells into the animal model, the labeling system must self-validate to ensure sufficient payload delivery.

  • Pellet 1×106 labeled cells in a PCR tube.

  • Perform a T1 mapping sequence (e.g., Inversion Recovery Spin-Echo) on a preclinical MRI scanner (e.g., 3T or 7T) alongside a control pellet of unlabeled cells.

  • Success Criteria: The labeled cell pellet should exhibit a significantly shortened T1 relaxation time (typically a 40-60% reduction compared to the control). Using the known relaxivity of gadobutrol ( r1​≈4.5 mM−1s−1 at 3T), calculate the intracellular Gd concentration. A successful label typically yields 108 to 109 Gd ions per cell[2].

References

  • A primer on in vivo cell tracking using MRI Frontiers in Immunology (2023)
  • On the Fate of MRI Gd-Based Contrast Agents in Cells.
  • Cytosolic delivery of gadolinium via photoporation enables improved in vivo magnetic resonance imaging of cancer cells Biom

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Gadolinium Retention in Longitudinal Brain MRI Studies

Welcome to the Technical Support Center for neuroimaging researchers, scientists, and drug development professionals. Longitudinal studies requiring repeated administration of Gadolinium-Based Contrast Agents (GBCAs) fac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuroimaging researchers, scientists, and drug development professionals. Longitudinal studies requiring repeated administration of Gadolinium-Based Contrast Agents (GBCAs) face a critical challenge: the dose-dependent retention of gadolinium (Gd3+) in brain tissues, specifically the dentate nucleus and globus pallidus.

This guide provides evidence-based troubleshooting, mechanistic explanations, and optimized protocols to mitigate retention and preserve the scientific integrity of your longitudinal data.

Section 1: Agent Selection & Pharmacokinetics (FAQ & Troubleshooting)

Q: We are observing progressive T1 hyperintensity in the dentate nucleus of our murine models after repeated GBCA injections. How do we troubleshoot this?

A: Switch from linear to macrocyclic GBCAs and implement quantitative relaxometry. The progressive T1 shortening you are observing is a hallmark of gadolinium deposition. This occurs primarily with linear GBCAs (e.g., gadodiamide, gadopentetate dimeglumine). Linear agents have an open-chain molecular structure, which possesses lower kinetic and thermodynamic stability. Over time, the toxic Gd3+ ion can dissociate from its chelate (a process known as dechelation) and bind to macromolecules in the neural tissue, causing local inflammation and significant gene expression alterations, such as the upregulation of neuroinflammatory markers Hmgb2 and Sgk1[1].

By contrast, macrocyclic agents (e.g., gadoteridol, gadobutrol) encapsulate the Gd3+ ion within a rigid, pre-organized molecular cage. This structural design inherently prevents dechelation. Histological and imaging studies provide direct evidence that linear agents are retained in the brain and bone at rates 3.0 to 6.5 times higher than macrocyclic agents[2]. Furthermore, relying on arbitrary signal intensity ratios to track this retention is flawed; you should transition your imaging protocols to quantitative T1/T2 mapping (relaxometry) to accurately track trace retention without scaling biases[3].

Section 2: Glymphatic Clearance Mechanisms (FAQ & Troubleshooting)

Q: Even with macrocyclic agents, we detect trace intact GBCA in the cerebrospinal fluid (CSF) and interstitial fluid (ISF). How is gadolinium cleared from the brain, and how can we accelerate it?

A: Optimize the subject's glymphatic clearance, primarily through sleep modulation. Intact GBCAs that cross the blood-CSF barrier at the choroid plexus, or leak across a compromised blood-brain barrier (BBB), are cleared primarily via the brain's glymphatic system[4]. The glymphatic system acts as a macroscopic waste clearance pathway where CSF flows into the brain parenchyma along arterial perivascular spaces. This convective flow is facilitated by Aquaporin-4 (AQP4) water channels located on astrocyte endfeet[4]. The CSF mixes with the ISF, collecting solutes like GBCAs, and exits via venous perivascular spaces to the meningeal lymphatics for systemic elimination.

Crucially, glymphatic clearance is highly state-dependent. During sleep, the brain's interstitial space expands by up to 60%, drastically reducing hydraulic resistance and allowing a massive influx of CSF. Clinical MRI studies tracking GBCA distribution have definitively shown that the clearance of gadolinium from the brain is significantly greater after a period of sleep compared to daytime wakefulness[5].

GlymphaticPathway A Intravenous GBCA Administration B Systemic Circulation A->B C Choroid Plexus / Blood-CSF Barrier B->C Transport G Brain Interstitial Fluid (ISF) (Exchange & Clearance) B->G BBB Leakage D Cerebrospinal Fluid (CSF) in Subarachnoid Space C->D E Arterial Perivascular Space (Influx) D->E CSF Bulk Flow F Aquaporin-4 (AQP4) Water Channels E->F Astrocyte Endfeet F->G Enhanced during sleep H Venous Perivascular Space (Efflux) G->H Convective Flow I Meningeal Lymphatics & Systemic Elimination H->I Waste Clearance

Glymphatic pathway of GBCA clearance driven by AQP4 and enhanced by sleep.

Section 3: Quantitative Data Summary

To assist in your experimental design and risk assessment, the following table summarizes the causal factors and quantitative differences in GBCA retention profiles.

ParameterLinear GBCAs (e.g., Gadodiamide)Macrocyclic GBCAs (e.g., Gadoteridol)Causality / Mechanism
Molecular Structure Open-chainClosed cage-likeDetermines kinetic stability and dechelation risk.
Brain Retention Rate High (Baseline)3.0 - 6.5x Lower than LinearMacrocyclics prevent Gd3+ dissociation[2].
Neuroinflammatory Impact Significant (Upregulates Hmgb2/Sgk1)NegligibleFree Gd3+ binds to neural macromolecules causing toxicity[1].
Relaxometry Impact Dose-dependent R1/R2 increaseNo significant dose-dependent increaseTrace intact macrocyclic agents do not significantly alter T1/T2[3].
Clearance State Slower during wakefulnessFaster during sleepSleep expands interstitial space, enhancing glymphatic efflux[5].
Section 4: Optimized Experimental Protocol

Q: How do we standardize our longitudinal animal/human imaging workflow to guarantee minimal retention?

A: Implement the following self-validating protocol for all longitudinal contrast-enhanced studies. This protocol is designed as a closed-loop, self-validating system. By establishing absolute baseline metrics (Step 1) and comparing them directly to identical follow-up metrics (Step 6), researchers can definitively isolate the variable of GBCA retention from physiological noise.

Step-by-Step Methodology: The Low-Retention Longitudinal MRI Protocol

  • Baseline Assessment (Day 0): Perform baseline quantitative T1 and T2 mapping (relaxometry) prior to any contrast exposure. Assess renal function (eGFR) to ensure standard systemic clearance capabilities.

  • Agent Selection: Exclusively utilize a macrocyclic GBCA (e.g., Gadoteridol or Gadobutrol) for the duration of the study[2]. Verify the lot and formulation to prevent cross-contamination.

  • Dosing Optimization: Administer the lowest effective dose required for the specific contrast-to-noise ratio (CNR) target (typically 0.05 to 0.1 mmol/kg). Use strict weight-based dosing.

  • Circadian Scheduling: Schedule MRI scans in the late afternoon or early evening. This aligns the post-scan systemic circulation phase with the subject's natural sleep cycle, priming the brain for clearance.

  • Glymphatic Clearance Induction: Immediately following the scan, ensure the subject enters a rested state. For human subjects, mandate a standard 8-hour sleep cycle within 4 hours post-scan to maximize AQP4-mediated glymphatic clearance[5]. For animal models, return them to a dark, quiet, temperature-controlled housing environment to induce sleep.

  • Longitudinal Tracking: At follow-up time points, do not rely on unenhanced T1-weighted signal intensity ratios. Instead, calculate the absolute R1 (1/T1) and R2 (1/T2) relaxation rates. Compare these directly to the Day 0 baseline to quantify any trace retention[3].

Workflow Step1 1. Baseline Relaxometry Step2 2. Macrocyclic Selection Step1->Step2 Step3 3. Minimal Effective Dosing Step2->Step3 Step4 4. Evening Scan Scheduling Step3->Step4 Step5 5. Post-Scan Sleep Induction Step4->Step5 Step6 6. R1/R2 Follow-up Step5->Step6

Optimized longitudinal MRI workflow to minimize and monitor GBCA retention.

References
  • Kobayashi, M., et al. "Radiologists find direct evidence linking gadolinium-based contrast agent to higher retention rates." Radiology Business. 2

  • Forslin, Y., et al. "Gadolinium Retention in the Brain: An MRI Relaxometry Study of Linear and Macrocyclic Gadolinium-Based Contrast Agents in Multiple Sclerosis." American Journal of Neuroradiology. 3

  • Wang, X., et al. "Long-term effects of linear versus macrocyclic GBCAs on gene expression in the central nervous system of mice." PMC. 1

  • Lee, S., et al. "MRI shows gadolinium-based contrast elimination is greater after sleep." AuntMinnieEurope. 5

  • Taoka, T., et al. "Gadolinium-based Contrast Media, Cerebrospinal Fluid and the Glymphatic System: Possible Mechanisms for the Deposition of Gadolinium in the Brain." PMC. 4

Sources

Optimization

Technical Support Center: Gadobutrol Monohydrate Integrity in Biological Fluids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on preventing the transmetallation of gadobutrol monoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on preventing the transmetallation of gadobutrol monohydrate (Gadavist®, Gadovist®) in experimental settings involving biological fluids. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and the reliability of your data.

Introduction: Understanding Gadobutrol and Transmetallation

Gadobutrol is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).[1][2] Its molecular structure is key to its high stability. The gadolinium ion (Gd³⁺) is tightly caged within a rigid macrocyclic ligand, which confers significant kinetic inertness.[3][4][5] This property is crucial because free, unchelated Gd³⁺ is toxic, primarily due to its interference with calcium-dependent biological pathways.[6][7][8]

Transmetallation is a chemical process where the central metal ion of a coordination complex (in this case, Gd³⁺) is replaced by another metal ion.[6][8] In biological fluids like plasma or serum, endogenous metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and to a lesser extent, Iron (Fe³⁺) and Calcium (Ca²⁺), are potential competitors for the gadobutrol ligand.[6][8][9] While gadobutrol's macrocyclic structure makes it highly resistant to this process compared to linear GBCAs, it is not entirely immune, especially under prolonged incubation or non-physiological conditions.[6][10][11][12] Preventing transmetallation is therefore critical for the validity of in vitro and ex vivo research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of gadobutrol in a research context.

Q1: What is the fundamental difference in stability between macrocyclic and linear GBCAs?

A: The primary difference lies in their structural rigidity and the resulting kinetic stability.

  • Macrocyclic Agents (e.g., Gadobutrol): The Gd³⁺ ion is kinetically trapped within a pre-organized, cage-like ligand. A significant amount of energy is required to force the ion out of this structure.[13][14] Therefore, their stability is best described by kinetic inertness —the slowness of dissociation. Dissociation half-lives for macrocyclics at physiological pH are estimated to be thousands of years, far exceeding any experimental or biological timescale.[1]

  • Linear Agents: The flexible, open-chain ligand wraps around the Gd³⁺ ion but does not fully enclose it. This makes the complex more susceptible to "unwrapping" and allows competing endogenous metal ions to attack the complex, leading to a higher rate of transmetallation.[7][9] Their stability is more reliant on thermodynamic constants , which can be misleading under the non-equilibrium conditions of a biological system.[7]

Q2: What are the primary factors in biological fluids that can promote gadobutrol transmetallation?

A: Several factors can challenge the stability of the gadobutrol chelate:

  • pH: A decrease in pH (acidic conditions) protonates the ligand's donor atoms, which weakens their bond with Gd³⁺ and lowers the complex's stability.[9][15]

  • Endogenous Metals: High concentrations of competing metal ions, particularly Zn²⁺ and Cu²⁺, can increase the probability of a transmetallation event.[9][16]

  • Endogenous Anions: The presence of anions like phosphate and carbonate can, in theory, precipitate any released Gd³⁺, shifting the equilibrium towards dissociation.[7][9] However, studies show macrocyclic agents like gadobutrol remain stable even in the presence of elevated phosphate levels.[17]

  • Prolonged Incubation Time: While kinetically inert, no reaction is infinitely slow. Long-term experiments (e.g., multi-day cell cultures) increase the window of opportunity for dissociation to occur, however minimal.

Q3: Can I use standard phosphate-buffered saline (PBS) for my experiments with gadobutrol?

A: While gadobutrol is stable in PBS for short-term experiments, the high concentration of phosphate is suboptimal for long-term studies where minimizing all potential risks of dissociation is paramount. Phosphate ions can form insoluble precipitates with free Gd³⁺.[7] For sensitive or long-duration assays, using buffers with lower phosphate content, such as HEPES or MOPS, at a stable physiological pH of 7.4 is recommended.

Q4: How can I know if transmetallation is affecting my experimental results?

A: Direct detection requires specialized analytical techniques like HPLC-ICP-MS.[17][18][19] However, you may infer its occurrence from indirect evidence:

  • Irreproducible Data: High variability between replicates or experiments, especially when using different batches of biological matrices (e.g., serum from different donors).

  • Unexpected Biological Effects: Observation of cytotoxicity or cellular responses that cannot be attributed to the intact gadobutrol complex. Free Gd³⁺ is known to interfere with calcium signaling.[6][8]

  • Signal Drift in Assays: In long-term experiments, a gradual change in your measured endpoint that does not align with your hypothesis could indicate a slow degradation of the agent.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Scenario 1: You observe unexpected cytotoxicity in a multi-day cell culture experiment.
  • Problem: Cells cultured for >48 hours with gadobutrol show signs of stress or death, which is not expected from the intact, non-ionic chelate.

  • Potential Cause: Slow transmetallation over the extended incubation period, leading to the release of toxic free Gd³⁺. This could be exacerbated by slight pH shifts in the culture medium over time.

  • Troubleshooting Steps:

    • Confirm pH Stability: Monitor and record the pH of your cell culture medium daily. Ensure your CO₂ incubator is properly calibrated. If the medium becomes acidic, it can enhance dechelation.[15]

    • Run Control Experiments: Include controls with the butrol ligand alone (without Gd³⁺) and with equivalent concentrations of ZnCl₂ or CuCl₂ to determine if the effects are due to the ligand or potential transmetallation products.

    • Reduce Incubation Time: If possible, redesign the experiment to use a shorter exposure time to gadobutrol.

    • Buffer Selection: Ensure the culture medium is well-buffered to maintain a stable physiological pH.

Scenario 2: Data from an in vitro binding assay using human serum is highly variable.
  • Problem: An assay measuring the interaction of a gadobutrol-labeled molecule with a target protein yields inconsistent results across different serum batches.

  • Potential Cause: Natural variation in the concentration of endogenous metal ions (especially Zn²⁺) in serum from different donors is causing batch-dependent levels of transmetallation.[9]

  • Troubleshooting Steps:

    • Quantify Endogenous Metals: If feasible, measure the concentration of key competing metals like zinc and copper in each serum batch using ICP-MS or atomic absorption spectroscopy. This allows for post-hoc data stratification.

    • Use Pooled Serum: Procure a large lot of pooled human serum to ensure consistency across all experiments.[17]

    • Consider a Synthetic Matrix: For maximum control, substitute serum with a synthetic biological fluid that has a defined and consistent composition.

    • Perform a Spike-Recovery Test: Add a known amount of a competing ion (e.g., ZnCl₂) to your assay. A significant change in the result would confirm that the system is sensitive to transmetallation.

Visualizing the Process and Workflow

To better understand the core concepts, the following diagrams illustrate the transmetallation reaction and a recommended experimental workflow.

Diagram 1: The Transmetallation Reaction A simplified representation of an endogenous metal ion displacing gadolinium from the butrol ligand.

Transmetallation cluster_0 Reactants cluster_1 Products Gadobutrol Gadobutrol Gd³⁺ + Ligand FreeGd Free Gadolinium Gd³⁺ (Toxic) Gadobutrol->FreeGd Dissociation Zinc Endogenous Ion Zn²⁺ ZnLigand Transmetallated Complex Zn²⁺-Ligand Zinc->ZnLigand Complexation Workflow A 1. Reagent Preparation B 2. Use Physiologically-Relevant Buffer (e.g., HEPES, MOPS) Maintain pH 7.4 ± 0.1 A->B C 3. Prepare Biological Matrix (Pooled Serum or Synthetic Fluid) A->C D 4. Experimental Incubation (Gadobutrol + Matrix) B->D C->D E 5. Monitor Critical Parameters (Time, Temperature, pH) D->E Continuous Monitoring F 6. Sample Analysis (e.g., HPLC-ICP-MS for direct detection) D->F

Data & Protocols

Comparative Stability of GBCAs

The stability of a GBCA is defined by both thermodynamic and kinetic parameters. For macrocyclic agents like gadobutrol, kinetic stability is the more clinically and experimentally relevant measure. [1][20]

Agent Name (Example) Class Structure Thermodynamic Stability (log Ktherm) Kinetic Stability (Dissociation t½) Propensity for Transmetallation
Gadobutrol Macrocyclic, Non-ionic Cage-like 21.8 [3][21] Extremely long (>1000 years extrapolated) [1] Very Low
Gadoterate Macrocyclic, Ionic Cage-like 25.8 [3] Extremely long Very Low
Gadodiamide Linear, Non-ionic Flexible Chain 16.9 Short High

| Gadopentetate | Linear, Ionic | Flexible Chain | 22.1 [3]| Short | Moderate |

Table adapted from data found in references.[1][3][7][21] Note that direct comparison of dissociation half-lives is complex as they are often extrapolated from harsh conditions.

Protocol: In Vitro Stability Assessment of Gadobutrol in Human Serum

This protocol provides a framework for evaluating the stability of gadobutrol under your specific experimental conditions. It is designed to detect potential transmetallation using HPLC-ICP-MS.

Objective: To quantify the amount of intact gadobutrol and any released Gd³⁺ after incubation in human serum at 37°C.

Materials:

  • Gadobutrol monohydrate solution (1.0 M)

  • Pooled human serum (citrate-anticoagulated) [17]* HEPES buffer (1 M, pH 7.4)

  • Deionized water (metal-free)

  • 0.1% Formic acid in deionized water (mobile phase)

  • HPLC system coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Size-exclusion or ion-exchange chromatography column suitable for separating small molecules from proteins.

Methodology:

  • Serum Preparation:

    • Thaw pooled human serum at room temperature.

    • Centrifuge at 2000 x g for 15 minutes to remove any cryoprecipitates.

    • Filter the supernatant through a 0.22 µm filter.

    • Adjust the pH to 7.4 using HEPES buffer if necessary.

    • Rationale: Ensures a homogenous, particulate-free matrix and stable physiological pH.

  • Incubation:

    • Spike the prepared serum with gadobutrol to a final concentration of 1 mmol/L. [17] * Prepare multiple aliquots for different time points (e.g., T=0, 1h, 6h, 24h, 72h).

    • Incubate all samples in a water bath or incubator at 37°C.

    • Rationale: Mimics physiological temperature and allows for a time-course analysis of stability.

  • Sample Quenching & Preparation (at each time point):

    • Immediately after incubation, perform ultrafiltration (e.g., using a 3 kDa MWCO centrifugal filter) at 4°C to separate the protein fraction from the small molecule fraction.

    • Rationale: This step separates protein-bound released Gd³⁺ from the intact chelate. The low temperature minimizes further reactions during sample processing.

    • Acidify the filtrate with a small volume of concentrated nitric acid to stabilize any free metal ions.

  • Analysis by HPLC-ICP-MS:

    • Inject the prepared filtrate onto the HPLC system.

    • Use an isocratic elution with 0.1% formic acid.

    • The ICP-MS should be tuned to monitor for gadolinium isotopes (e.g., m/z 158).

    • Rationale: HPLC separates the intact gadobutrol chelate from any potential degradation products or other complexes. The ICP-MS provides highly sensitive and element-specific detection of gadolinium.

    • A peak at the retention time of a gadobutrol standard represents the intact chelate. Any other Gd-containing peaks could indicate transmetallation or degradation products.

  • Data Interpretation:

    • Quantify the area of the gadobutrol peak at each time point.

    • A statistically significant decrease in the peak area over time would indicate instability.

    • Compare results against a control sample of gadobutrol in a simple buffer to isolate the effect of the biological matrix.

References
  • Johns Hopkins Medicine. (n.d.). Administration of Gadolinium for Research MRI Procedures.
  • OHSRP. (2025, December 1). Guidance on the use of Gadolinium in human subjects research.
  • IntechOpen. (2020, February 13).
  • DUHS IRB. (2023, November 20). POLICY STATEMENT REGARDING THE USE OF GADOLINIUM BASED CONTRAST AGENTS IN RESEARCH. Retrieved from a university institutional review board site.
  • MDPI. (2024, April 6). Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. MDPI.
  • Staks, T., et al. (2016). Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications.
  • Schmitt-Willich, H. (2007). Stability of linear and macrocyclic gadolinium based contrast agents. The British Journal of Radiology, 80(955), 581-582.
  • ResearchGate. (n.d.). Stability of Gadolinium-Based Magnetic Resonance Imaging Contrast Agents in Human Serum at 37°C.
  • University of Wisconsin-Madison. (n.d.). Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research. Retrieved from a university research compliance site.
  • Scott, R. D. (2018). Gadobutrol: A Review in Contrast-Enhanced MRI and MRA.
  • AZoM. (2017, August 31). Analysis of Gadolinium-Based MRI Contrast Agents Using IC-ICP/MS Technique.
  • Oxford Academic. (2014, January 28). Stability of linear and macrocyclic gadolinium based contrast agents. The British Journal of Radiology.
  • The University of Iowa. (2025, October 29). Use of Gadolinium in Research | Human Subjects Office. Retrieved from a university human subjects office site.
  • MDPI. (2021, December 23). How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo. MDPI.
  • Sherry, A. D., et al. (2009). A primer on gadolinium chemistry. Journal of Magnetic Resonance Imaging, 30(6), 1240-1248.
  • FDA. (n.d.). Gadavist (gadobutrol) injection, for intravenous use.
  • Lee, S. Y., et al. (2019). Preventive Effect of Changing Contrast Media in Patients With A Prior Mild Immediate Hypersensitivity Reaction to Gadolinium-Based Contrast Agent.
  • Endrikat, J., et al. (2016). Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study. European Radiology, 26(11), 4064-4075.
  • American Roentgen Ray Society. (2024, July 24). Update on Gadolinium-Based Contrast Agent Safety, From the AJR Special Series on Contrast Media. American Journal of Roentgenology.
  • Swissmedic. (n.d.). Gadobutrol (Gadovist®) RMP Summary.
  • Bunin, D. I., et al. (2018). Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents. Scientific Reports, 8(1), 4339.
  • Ramalho, J., & Ramalho, M. (2017). Accumulation and Toxicity: An Update Gadolinium-Based Contrast Agent. American Journal of Neuroradiology.
  • MDPI. (2023, April 3). How Safe Is Gadobutrol? Examining the Effect of Gadolinium Deposition on the Nervous System. MDPI.
  • Goya, N., et al. (2015). Safety and Efficacy of Gadobutrol for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study. Magnetic Resonance in Medical Sciences, 14(3), 209-218.
  • Al-Obaidi, S. J. M., et al. (2023). Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review. International Journal of Health Sciences, 7(S1), 384-396.
  • American Chemical Society. (n.d.). Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma. ACS Chemical Biology.
  • Annapurna, M. M., & Madhuri, S. (2025). Analytical Techniques for the Assay of Gadobutrol: A Review. Acta Scientific Pharmaceutical Sciences, 10(1), 48-49.
  • Idée, J. M., et al. (2006). Clinical and biological consequences of transmetallation induced by contrast agents for magnetic resonance imaging: a review. Fundamental & Clinical Pharmacology, 20(6), 563-576.
  • Qeios. (2025, April 29).
  • Ramya Sudha, P., et al. (2023). Stability Indicating Uplc Method for Quantitative Estimation of Gadobutrol in Gadobutrol Solution for Intravenous Administration. Journal of Chemical Health Risks, 13(6), 97-106.
  • Qeios. (2025, April 29).
  • Najana, S. B., et al. (2022). On the Stability Indicating Reverse Phase High-Performance Liquid Chromatography Method for Quantitative Estimation of Impurities in Gadobutrol Solution for Intravenous Administration.
  • Laurent, S., et al. (2008). Biochemical Safety Profiles of Gadolinium-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis. Topics in Magnetic Resonance Imaging, 19(3), 121-129.
  • Tweedle, M. F., et al. (1991). Reaction of gadolinium chelates with endogenously available ions. Magnetic Resonance Imaging, 9(3), 409-415.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gadobutrol?
  • ResearchGate. (n.d.). Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents.
  • MedLink Neurology. (2021, March 26). Chelation therapy.
  • National Center for Biotechnology Information. (2006, February 15). Gadobutrol.
  • MDPI. (n.d.).
  • Telgmann, L., et al. (2012). Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements. Analytical and Bioanalytical Chemistry, 404(8), 2133-2141.
  • Gries, H., et al. (1996). Pharmacokinetics, dose proportionality, and tolerability of gadobutrol after single intravenous injection in healthy volunteers.

Sources

Troubleshooting

optimal storage conditions to maintain gadobutrol monohydrate stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and formulation engineers regarding the stability of macrocyclic gadolinium-based contrast agents (GBCA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and formulation engineers regarding the stability of macrocyclic gadolinium-based contrast agents (GBCAs). Gadobutrol monohydrate is highly regarded for its kinetic inertness and high thermodynamic stability; however, its integrity is strictly dependent on precise environmental controls during both raw material storage and post-formulation handling.

Below is our comprehensive troubleshooting guide, designed to address the mechanistic causality behind storage failures and provide validated protocols for stability testing.

Part 1: Troubleshooting & FAQs

Q1: What are the distinct storage requirements for Gadobutrol monohydrate as a raw API powder versus the formulated 1.0 M injection solution? Answer: The storage requirements differ drastically due to the physical state of the compound.

  • Raw API Powder: Gadobutrol monohydrate is highly hygroscopic. Moisture ingress alters the hydration state and molecular weight, which catastrophically skews molarity calculations during formulation[1]. The API powder must be stored tightly closed, dry, and protected from light. For short-term storage, 0°C to 8°C is recommended, while long-term storage requires -20°C[2][3].

  • Formulated Solution (1.0 M): Once formulated into an aqueous solution (e.g., Gadavist/Gadovist), the product is thermodynamically stable at controlled room temperatures between 15°C and 30°C[4].

Q2: We accidentally stored a batch of formulated Gadobutrol at 4°C. Can it still be used for our imaging studies? Answer: No, unless strictly validated. The official prescribing information mandates storage between 15°C and 30°C and explicitly warns against freezing[4]. Gadobutrol is formulated at an exceptionally high concentration of 1.0 mmol/mL (604.72 mg/mL)[5]. Prolonged cold storage of such a highly concentrated solution increases the risk of supersaturation, leading to micro-crystallization and precipitation. Furthermore, freezing can cause micro-fractures in glass vials and compromise the macrocyclic chelate network.

Q3: Why is the formulated solution buffered to a specific pH (6.6–8.0), and what happens if the pH drops? Answer: Gadobutrol utilizes a rigid DOTA-derivative macrocyclic ligand that cages the gadolinium ion (Gd³⁺). While highly kinetically inert compared to linear chelates, extreme acidic environments (pH < 3.0) trigger proton-assisted dissociation[6]. Protons attack the carboxylate arms and amine nitrogens of the ligand, causing the release of highly toxic free Gd³⁺ ions. Trometamol (Tris buffer) is utilized in the formulation to lock the pH between 6.6 and 8.0, ensuring the complex remains intact[7][8].

Q4: What is the purpose of Calcobutrol sodium in the formulation, and how does it relate to long-term storage? Answer: Calcobutrol sodium acts as a thermodynamic scavenging agent. Over a prolonged shelf life, trace amounts of Gd³⁺ may naturally dissociate. Calcobutrol has a lower thermodynamic affinity for calcium than for gadolinium. Therefore, it undergoes transmetallation—capturing any stray free Gd³⁺ to form stable Gadobutrol, while releasing harmless Ca²⁺ ions. This self-scavenging system maintains the safety profile over long-term storage[7][9].

Q5: How long is the solution stable after the vial is punctured or drawn into a syringe? Answer: Once the sterile seal is compromised, the solution remains chemically and physically stable for exactly 24 hours at 20°C to 25°C[4][8]. Because the formulation lacks antimicrobial preservatives, it must be discarded after 24 hours to prevent the risk of microbial proliferation, rather than chemical degradation.

Part 2: Visualizing Stability Pathways

G A Gadobutrol Monohydrate (Stable Macrocyclic Chelate) B Optimal Storage (15-30°C, pH 6.6-8.0) A->B C Extreme Stress (pH < 3.0, Temp > 60°C) A->C D Intact Chelate (Zero Free Gd3+) B->D E Proton-Assisted Dissociation C->E F Release of Toxic Free Gd3+ Ions E->F

Thermodynamic and kinetic stability pathways of Gadobutrol under varying conditions.

Part 3: Quantitative Data Summaries

Table 1: Storage Parameters & Shelf Life
Product StateOptimal TemperatureEnvironmental ControlsMaximum Open Shelf Life
API Powder -20°C (Long-term) / 2-8°C (Short-term)Tightly closed, desiccated, darkN/A (Hygroscopic)
Formulated Solution 15°C to 30°CProtect from freezing and light24 hours at 20°C–25°C
Table 2: Physicochemical Properties of Formulated Gadobutrol (1.0 M)
ParameterValueClinical / Formulation Implication
Concentration 1.0 mmol/mL (604.72 mg/mL)Allows for lower injection volumes; requires strict temp control to prevent precipitation[5][8].
pH Range 6.6 – 8.0Maintained by Trometamol to prevent proton-assisted dechelation[7][8].
Osmolality (37°C) 1603 mOsm/kg H₂OHyperosmolar relative to plasma; requires slow, controlled bolus injection[8].
Viscosity (37°C) 4.96 mPa·sAffects syringeability and automated injector pressure limits[8].

Part 4: Experimental Protocols

Protocol: Acid-Assisted Kinetic Stability Assay (Dechelation Quantification)

To verify the kinetic inertness of a Gadobutrol formulation after suspected improper storage, we utilize an accelerated acid-assisted dissociation assay.

Self-Validating Mechanism: By exposing the chelate to a harsh pH of 1.2 and measuring free Gd³⁺ release over time, we calculate the pseudo-first-order dissociation rate. A parallel control using a linear chelate (e.g., gadodiamide) must be run. The linear chelate will exhibit near-immediate dissociation, validating that the indicator and spectrophotometer are correctly calibrated to detect free Gd³⁺. Gadobutrol will demonstrate a highly prolonged dissociation half-life, confirming its structural integrity[6].

Step-by-Step Methodology:

  • Preparation: Prepare an 8 µM solution of the sampled Gadobutrol in a 0.1 M HCl buffer adjusted strictly to pH 1.2.

  • Incubation: Submerge the solution in a thermostatic water bath maintained continuously at 37°C.

  • Sampling: At predefined time intervals (0, 1, 6, 24, and 48 hours), extract a 1 mL aliquot from the incubated solution.

  • Indicator Addition: Add Arsenazo III colorimetric indicator to the aliquot. Arsenazo III binds specifically to free Gd³⁺, causing a measurable shift in the absorption spectrum.

  • Quantification: Measure the absorbance using a UV-Vis spectrophotometer at 653 nm.

  • Validation & Calculation: Compare the absorbance against a standard calibration curve of free gadolinium chloride to calculate the percentage of dissociated Gd³⁺. Ensure the linear GBCA control shows >90% dissociation within the first hour.

Workflow Step1 Prepare 8 µM Gadobutrol Step2 Incubate in HCl (pH 1.2, 37°C) Step1->Step2 Step3 Add Arsenazo III Indicator Step2->Step3 Step4 Spectrophotometric Quantification Step3->Step4

Step-by-step workflow for assessing acid-assisted dissociation of Gadobutrol.

Sources

Optimization

Technical Support Center: Resolving Baseline Drift in Dynamic MRI (DCE-MRI) Using Gadobutrol

Welcome to the Advanced Imaging Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with pharmacokinetic modeling artifacts i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Imaging Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with pharmacokinetic modeling artifacts in Dynamic Contrast-Enhanced MRI (DCE-MRI).

When using high-relaxivity contrast agents like Gadobutrol, extracting accurate microvascular parameters requires absolute signal stability. This guide provides an in-depth, causality-driven approach to diagnosing, troubleshooting, and mathematically resolving baseline signal drift in your DCE-MRI workflows.

Part 1: The Physics and Causality of Baseline Drift

Q: What causes baseline signal drift in DCE-MRI, and why is it so detrimental when using Gadobutrol? A: Baseline drift is a slow, spurious change in the MRI signal intensity over the acquisition period that is completely independent of the contrast agent's pharmacokinetics. It is primarily caused by hardware thermal fluctuations [1]. Gradient coil heating during long dynamic acquisitions alters the B0​ and B1​ field homogeneity and increases the temperature of the scanner electronics. This thermal shift changes the receiver coil sensitivity, causing the signal to drift over time.

Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) formulated at a high concentration (1.0 M) with high T1​ relaxivity. While it generates a robust initial signal enhancement during the arterial wash-in phase, the late-phase washout kinetics—which are critical for calculating the extravascular extracellular volume fraction ( ve​ ) and subtle blood-brain barrier (BBB) leakage ( Ki​ )—involve minute signal changes. A scanner drift of even 0.2% per minute can artificially mimic or mask this physiological washout, severely skewing Tofts or Patlak pharmacokinetic models[2].

Q: How do I distinguish between scanner-induced signal drift and physiological contrast washout? A: Scanner drift typically presents as a slow, linear, or low-order polynomial shift that affects the entire field of view (FOV), including non-enhancing tissues (e.g., skeletal muscle, background phantoms). In contrast, physiological washout is localized strictly to vascularized tissues and follows exponential decay kinetics governed by the contrast agent's clearance rate. To isolate drift, you must analyze the signal-time curve of a non-enhancing reference region[3].

Part 2: Troubleshooting Guide & FAQs

Q: My pre-contrast baseline is highly unstable. How long should the baseline acquisition window be for Gadobutrol? A: A minimum of 10 to 15 temporal dynamics (typically 1–2 minutes, depending on your temporal resolution) prior to Gadobutrol injection is required. This establishes a statistically robust baseline T1​ signal ( S0​ ) and allows you to calculate the pre-injection drift slope. If the baseline variance exceeds 5% before injection, halt the scan. You must perform a scanner prescan/shim calibration to stabilize the amplifiers before proceeding.

Q: Can I use standard image normalization (like min-max or z-score) to fix the drift across my dataset? A: No. Standard normalizations are invalid for DCE-MRI. Because Gadobutrol dynamically changes the maximum intensities of the tissue over time, there is no consistent global maximum across subjects or even within the same subject over the time-series. Instead, you must use a reference-tissue-based linear detrending or polynomial fitting method to correct the signal[4].

Q: Does patient motion contribute to baseline drift? A: Yes, but it manifests differently. While thermal drift is a continuous hardware issue, "baseline shift" caused by patient relaxation (e.g., sinking into the table pads) or respiratory changes alters the coil loading and spatial alignment. This flattens enhancement curves and causes artificial spikes. This requires non-rigid 4D image registration prior to mathematical drift correction.

Part 3: Step-by-Step Experimental Protocol for Baseline Drift Correction

To ensure scientific integrity, your drift correction must be a self-validating system . Follow this protocol to mathematically remove scanner-induced signal drift prior to converting signal intensity to Gadobutrol concentration.

Phase 1: Acquisition Setup & Calibration

  • Phantom Placement: Place a static T1​ phantom (e.g., NiCl 2​ or doped agar) within the FOV but outside the subject's body. This serves as an absolute ground truth for scanner drift[4].

  • Baseline Acquisition: Acquire 15–20 dynamic volumes before Gadobutrol administration. Calculate the mean signal intensity ( S0​ ) and standard deviation for each voxel.

Phase 2: Contrast Administration 3. Injection: Administer Gadobutrol (typically 0.1 mmol/kg) via an MRI-compatible power injector at 2–3 mL/s, immediately followed by a 20 mL saline flush. Continue the dynamic acquisition uninterrupted for the required pharmacokinetic window (e.g., 5–10 minutes).

Phase 3: Post-Processing & Detrending 4. Reference Extraction: Isolate the signal-time curve from the static phantom and a non-enhancing anatomical reference region (e.g., deep skeletal muscle or healthy white matter). 5. Drift Function Calculation: Fit a low-order polynomial (degree 1 or 2) to the reference region's signal-time curve to mathematically model the baseline drift[2]. 6. Voxel-wise Subtraction: Subtract the modeled drift function from the target tissue's dynamic signal curve on a voxel-by-voxel basis. 7. System Validation (Critical Step): Verify that the post-correction signal of the reference tissue and the phantom remains perfectly flat (slope 0) across the entire temporal acquisition. If the slope is zero, the correction is validated; if not, the polynomial order must be adjusted.

Part 4: Quantitative Data Summaries

The following table summarizes the primary sources of baseline drift, their quantitative impact on Gadobutrol kinetics, and the optimal correction strategies.

Source of Baseline DriftTypical MagnitudeImpact on Gadobutrol KineticsRecommended Correction Strategy
Gradient Coil Heating 0.1% - 0.3% per minuteOverestimates Ktrans and ve​ if drift is positive; artificially mimics washout if negative.Linear/Polynomial detrending using a non-enhancing reference tissue.
Patient Relaxation / Motion Sub-voxel to >5 mm shiftsFlattens temporal enhancement curves; causes artificial spikes in signal.Non-rigid 4D image registration prior to signal extraction.
B0​ / B1​ Field Inhomogeneity 2% - 5% spatial varianceAlters baseline T1​ mapping, skewing the signal-to-concentration conversion.Pre-scan B1​ mapping and use of dielectric padding.
Amplifier Instability < 0.1% per minuteIntroduces low-frequency noise into the Patlak/Tofts model fitting.Inclusion of a static external phantom in the FOV for signal normalization.

Part 5: Workflow Visualization

The logical relationship between raw data extraction, drift modeling, and pharmacokinetic analysis is mapped below.

G A Raw DCE-MRI Data (Gadobutrol Injection) B Identify Non-Enhancing Reference Tissue A->B C Extract Pre-Contrast Baseline Window A->C E Voxel-wise Drift Subtraction A->E Apply to dynamic series D Calculate Drift Function (Polynomial/Linear Fit) B->D C->D D->E F Pharmacokinetic Modeling (Tofts / Patlak) E->F

Workflow for baseline drift correction in Gadobutrol DCE-MRI.

References

  • Magnetic Resonance Imaging of Blood-Brain Barrier Permeability in Dementia Source: PubMed Central (PMC) - NIH[Link]

  • Assessment of blood–brain barrier disruption using dynamic contrast-enhanced MRI. A systematic review Source: PubMed Central (PMC) - NIH[Link]

  • Measurement variability of blood–brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging Source: ePrints Soton - University of Southampton[Link]

  • Pharmacokinetic modeling of dynamic contrast-enhanced MRI using a reference region and input function tail Source: PubMed - NIH[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Gadobutrol Monohydrate Crystallization During Lyophilization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for managing the solid-state properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for managing the solid-state properties of gadobutrol monohydrate during lyophilization (freeze-drying). Uncontrolled crystallization can compromise the stability, reconstitution, and overall quality of your final product. This resource is designed to help you diagnose, understand, and resolve these challenges.

Section 1: Understanding the Challenge: The Crystallization of Gadobutrol Monohydrate

Gadobutrol is a highly water-soluble, non-ionic macrocyclic gadolinium-based contrast agent.[1][2] Its physicochemical properties, including its existence as a stable monohydrate and the potential for polymorphism (the ability to exist in multiple crystal forms), present a unique challenge during lyophilization.[3][4][5][6] The goal of lyophilization is to create a stable, porous cake that can be easily reconstituted. This stability is critically dependent on the solid state of the final product: either a uniform amorphous (glassy) state or a uniform, stable crystalline state.

The freezing stage of lyophilization is where this solid-state form is determined.[7] As water is removed from the solution to form ice, the concentration of gadobutrol increases significantly in the remaining unfrozen water.[8] At this point, the formulation can follow two primary pathways, as illustrated below.

G cluster_0 Freezing Process cluster_1 Potential Outcomes cluster_2 Final Product Characteristics A Gadobutrol in Aqueous Solution B Cooling & Ice Nucleation A->B Start of Lyophilization Cycle C Amorphous Vitrification (Glassy State) B->C Fast Freezing Rate D Crystallization (Ordered State) B->D Slow Freezing Rate / Annealing E Metastable Amorphous State (High Risk of Crystallization during drying) B->E Sub-optimal Freezing F Stable Amorphous Cake (Good for some formulations) C->F G Stable Crystalline Cake (Often more thermodynamically stable) D->G H Collapsed Cake / Inconsistent Product (Crystallization during Primary Drying) E->H

Caption: Potential solid-state pathways for gadobutrol during freezing.

An uncontrolled or incomplete phase transition can result in a metastable state that collapses or crystallizes during the subsequent drying phases, leading to a failed batch.

Section 2: Pre-Lyophilization Characterization: Building a Foundation for Success

Before designing a lyophilization cycle, it is imperative to characterize the thermal properties of your gadobutrol formulation. This data provides the blueprint for a successful and robust process.

Q: What are the critical thermal properties I need to determine for my gadobutrol formulation?

A: The most critical property is the glass transition temperature of the maximally freeze-concentrated solute (T_g') . For an amorphous system, primary drying must occur at a product temperature below T_g' to prevent the cake from losing its structure, a phenomenon known as collapse.[9] If your formulation is designed to crystallize, you must identify the eutectic melting temperature (T_e) , which is the equivalent critical temperature for crystalline systems.

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) , are essential for measuring these properties.[10][11] DSC detects the minute heat flow changes associated with glass transitions, crystallization, and melting events as a function of temperature.[10]

Thermal Property Symbol Significance for Lyophilization Primary Measurement Technique
Glass Transition (Freeze-Concentrate)T_g'The maximum allowable product temperature during primary drying for an amorphous product to prevent collapse.Differential Scanning Calorimetry (DSC)
Eutectic Melting TemperatureT_eThe maximum allowable product temperature during primary drying for a crystalline product to prevent melting and collapse.Differential Scanning Calorimetry (DSC)
Crystallization TemperatureT_cThe temperature at which the solute crystallizes from the freeze-concentrate upon warming. Indicates a propensity to crystallize.Differential Scanning Calorimetry (DSC)
Residual Moisture% H₂OA critical quality attribute of the final product, impacting long-term stability.Thermogravimetric Analysis (TGA), Karl Fischer Titration
Experimental Protocol: Determination of T_g' using Differential Scanning Calorimetry (DSC)

This protocol outlines the standard method for determining the glass transition temperature of the freeze-concentrated state (T_g').

Objective: To identify the critical collapse temperature for a gadobutrol formulation intended to be lyophilized in an amorphous state.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimp press for pans

  • Gadobutrol formulation solution (5-15 µL)

Methodology:

  • Sample Preparation: Accurately pipette 10-15 µL of the gadobutrol solution into a DSC pan. Crimp a hermetic lid onto the pan to prevent evaporation. Prepare an identical empty pan to serve as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Run the following temperature program:

    • Equilibration: Hold at 20°C for 5 minutes.

    • Freezing: Ramp down to -70°C at a controlled rate (e.g., 5°C/min). This step freezes the sample.

    • Isothermal Hold: Hold at -70°C for 10 minutes to ensure complete freezing.

    • Heating Scan: Ramp up from -70°C to 20°C at a slow, controlled rate (e.g., 2°C/min). This slow scan is crucial for accurately detecting the subtle change in heat capacity that defines the glass transition.[10]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The glass transition (T_g') will appear as a step-like change in the baseline of the thermogram.[9] The midpoint of this transition is reported as the T_g'.

    • If an exothermic peak (crystallization) followed by an endothermic peak (melting) is observed, this indicates that the formulation is crystallizing upon warming. This information is critical for the troubleshooting steps in the next section.

Section 3: Troubleshooting Guide: Crystallization Issues During Lyophilization

This section addresses common problems related to gadobutrol monohydrate crystallization during lyophilization in a question-and-answer format.

G start Start Troubleshooting: Observe Lyophilized Cake q1 Is cake collapsed, shrunken, or melted? start->q1 q2 Is cake appearance inconsistent across batch? q1->q2 No a1 Cause: Drying above critical temp (Tg' or Te). Solution: Re-run DSC to confirm Tg'. Lower primary drying shelf temp. q1->a1 Yes q3 Is final product crystalline (when amorphous desired)? q2->q3 No a2 Cause: Uncontrolled nucleation. Solution: Implement annealing step to homogenize crystal structure. q2->a2 Yes a3 Cause: Slow freezing or formulation instability. Solution: Increase freezing rate. Evaluate need for cryoprotectants. q3->a3 Yes end Successful Cycle: Elegant, Uniform Cake q3->end No a1->end a2->end a3->end

Caption: Troubleshooting flowchart for lyophilization cake appearance issues.

Q1: My lyophilized gadobutrol cake appears collapsed, shrunken, or has a melted appearance. What is the cause?

A: This is a classic sign of product collapse , which occurs when the product temperature during primary drying exceeds its critical temperature (T_g' for amorphous or T_e for crystalline).[9] The material loses its rigid structure and can no longer support its own weight, leading to the observed defects. This can happen if your primary drying shelf temperature is set too high or if uncontrolled crystallization occurs during drying, which can sometimes lower the collapse temperature of the formulation.

Corrective Actions:

  • Verify Critical Temperature: Perform DSC analysis as described in Section 2 to confirm the T_g' or T_e of your formulation.

  • Adjust Primary Drying Temperature: Set the shelf temperature during primary drying so that the product temperature (monitored by thermocouples) remains at least 2-5°C below the measured T_g' or T_e.

  • Consider Formulation: If collapse persists at safe temperatures, the formulation itself may be unstable. The addition of bulking agents or cryoprotectants can help raise the collapse temperature.[12]

Q2: I'm observing inconsistent cake appearance across my batch. Some vials look good, while others are shrunken or have a different texture. Why?

A: This heterogeneity is almost always caused by uncontrolled ice nucleation .[7] During shelf-ramped freezing, individual vials will freeze (nucleate) at different temperatures and times.[13] Vials that freeze at warmer temperatures (less supercooling) form larger ice crystals, while those that freeze colder form smaller crystals. This difference in ice crystal structure directly impacts the pore size of the dried cake, affecting drying rates and final cake appearance.[7]

Corrective Actions:

  • Explore Controlled Nucleation Technologies: Advanced lyophilizers offer technologies like pressurization/depressurization or ice fog to induce nucleation simultaneously in all vials, leading to a highly uniform batch from the start.[7]

Q3: I want to produce a stable crystalline form of gadobutrol, but my results are inconsistent. How can I promote complete and uniform crystallization?

Mechanism of Action: During annealing, the formulation is held at a temperature where the freeze-concentrated phase is mobile (above T_g') but the ice is still solid (below T_e). This mobility allows gadobutrol molecules to overcome kinetic barriers and organize into their most thermodynamically stable crystalline form. The result is larger, more uniform crystals, which often leads to faster primary drying times due to lower resistance to water vapor flow.[13][15][17]

Experimental Protocol: Developing and Implementing an Annealing Step

Objective: To promote complete crystallization and improve batch uniformity for a gadobutrol formulation.

Prerequisites: You must know the T_g' and T_e of your formulation from DSC analysis.

Methodology:

  • Determine Annealing Temperature (T_a): The optimal T_a is between T_g' and T_e. A good starting point is a few degrees below the T_e (e.g., T_e - 2°C) to avoid any risk of melting.

  • Determine Annealing Duration: The time required for complete crystallization can range from 2 to 12 hours. This must be determined experimentally. Start with a 4-6 hour hold time.

  • Incorporate into Lyophilization Cycle:

    • Freezing: Cool the shelves to a setpoint of -45°C and hold until the product is completely frozen.

    • Annealing: Ramp the shelf temperature up to your determined T_a. Hold for the determined duration (e.g., 4 hours).

    • Re-Freezing: Ramp the shelf temperature back down to -45°C and hold for at least 2 hours to ensure the product is solidly frozen before starting primary drying.

    • Primary & Secondary Drying: Proceed with the optimized drying steps.

  • Verification: Analyze the final product using X-ray Powder Diffraction (XRPD) to confirm the degree of crystallinity and compare it to an unannealed control.[18]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the significance of gadobutrol being a "monohydrate" for lyophilization? A: The term "monohydrate" indicates that one molecule of water is an integral part of the gadobutrol crystal lattice.[3][19] This is its stable crystalline form. When developing a crystalline product, the goal is to achieve this stable monohydrate. During secondary drying, it is crucial not to remove this bound water, as that would destroy the crystal structure. Thermogravimetric Analysis (TGA) is an excellent tool to differentiate between unbound (residual) water and this bound water of hydration.[20][21]

Q: Should I use cryoprotectants with my gadobutrol formulation? A: If your goal is a stable amorphous product, the use of cryoprotectants and/or bulking agents (e.g., sucrose, trehalose, mannitol) is highly recommended.[12][22] These excipients are designed to protect the active molecule during freezing stresses and to form a stable, rigid amorphous matrix with a high T_g', which helps prevent collapse during drying.[23] If you are developing a pure, crystalline gadobutrol product, these excipients are generally not needed and could interfere with the crystallization process.

Q: How do I analyze the final lyophilized product to confirm its solid state? A: A combination of analytical techniques is necessary for full characterization:

  • X-Ray Powder Diffraction (XRPD): This is the definitive method to determine if a material is crystalline or amorphous. An amorphous product will show a broad halo, while a crystalline product will show sharp, distinct peaks.[18]

  • Differential Scanning Calorimetry (DSC): Running a DSC scan on the final powder can reveal a glass transition (T_g), confirming an amorphous state, or a melting endotherm, confirming a crystalline state.[10]

  • Karl Fischer Titration or TGA: These methods are used to accurately quantify the amount of residual moisture in the final cake, which is a critical quality attribute.[11]

References
  • PubChem. (n.d.). Gadobutrol monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, February 15). Gadobutrol. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Karunanithi, K., & Velmurugan, R. (2018). Comparative Study of the Physicochemical Properties of Six Clinical Low Molecular Weight Gadolinium Contrast Agents. ResearchGate. Retrieved from [Link]

  • Yingtai. (2024, August 17). Understanding "Annealing" in Freeze-Drying Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113527223B - Refining method of gadobutrol.
  • Google Patents. (n.d.). Patent 2896405 - Preparation of high-purity gadobutrol.
  • Google Patents. (n.d.). EP2896405A1 - Preparation of high-purity gadobutrol.
  • Google Patents. (n.d.). EP 2896405 B1 - Preparation of high-purity gadobutrol. Retrieved from [Link]

  • Venn Life Sciences. (n.d.). Lyophilization Process Optimization Within Strict Boundaries of Commercial Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020040617A1 - Method of manufacturing gadobutrol.
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • HTD Biosystems. (n.d.). Lyophilization Cycle Optimization. Retrieved from [Link]

  • PCI Pharma Services. (2024, October 25). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. Retrieved from [Link]

  • BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Retrieved from [Link]

  • Google Patents. (n.d.). US20180105537A1 - Preparation of high-purity gadobutrol.
  • Zhang, L., et al. (2024). Hyperspectral Imaging Techniques for Lyophilization: Advances in Data‐Driven Modeling Strategies and Applications. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Annapurna, M. M., & Madhuri, S. (2025). Analytical Techniques for the Assay of Gadobutrol: A Review. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018059914A1 - Method for producing the crystalline form of modification a of calcobutrol.
  • Pharmaceutical Technology. (2026, March 25). Controlling Ice Nucleation During the Freezing Step of Lyophilization. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, November 1). Effects of Speciation on the Physical Properties of Frozen Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2599777A1 - Process for the preparation of Calcobutrol.
  • SciSpace. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process. Retrieved from [Link]

  • MDPI. (2023, May 5). Effect of the Freezing Step on Primary Drying Experiments and Simulation of Lyophilization Processes. Retrieved from [Link]

  • BioPharm International. (2023, May 10). Cryo/Lyoprotectants Quality Challenges. Retrieved from [Link]

  • Searles, J. A., Carpenter, J. F., & Randolph, T. W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pande, P., et al. (2020). lyophilization- a process of optimization of dosage forms. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Kim, A. Y., et al. (2017). Effects of annealing on the physical properties of therapeutic proteins during freeze drying process. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine Tg′ in pharmaceutical lyophilization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Freezing on Lyophilization Process Performance and Drug Product Cake Appearance. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023, November 12). Stability Indicating Uplc Method for Quantitative Estimation of Gadobutrol in Gadobutrol Solution for Intravenous Administration. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Lyophilization and Cryoprotection on the Stability and Morphology of Drug-Loaded Poly(ethylene glycol-b-ε-caprolactone) Micelles. Retrieved from [Link]

  • IMA Group. (n.d.). Impact of annealing and controlled ice nucleation on properties of a lyophilized 50mg/ml MAB formulation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validating gadobutrol monohydrate purity and degradation products using HPLC

An in-depth technical analysis for validating the purity and degradation profile of gadobutrol monohydrate , a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Because gadobutrol is administered intravenous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for validating the purity and degradation profile of gadobutrol monohydrate , a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).

Because gadobutrol is administered intravenously at high molar concentrations (typically 1.0 M), stringent validation of its purity is critical. The presence of manufacturing by-products (Impurities A, B, and C) or degradation products (specifically toxic free Gd³⁺ ions) can severely compromise patient safety, potentially leading to Nephrogenic Systemic Fibrosis (NSF)[1].

This guide objectively compares the performance of traditional and emerging chromatographic methodologies, providing drug development professionals with a self-validating framework for gadobutrol analysis.

Chromatographic Challenges & Column Comparison

Gadobutrol is a highly polar, hydrophilic complex consisting of gadolinium(III) and a macrocyclic ligand (butrol)[2]. Its lack of strong chromophores and extreme polarity make traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using standard C18 columns highly ineffective.

To achieve baseline separation of gadobutrol from its structurally similar related substances, analytical scientists must rely on alternative retention mechanisms. Table 1 compares the three primary column chemistries used in GBCA validation.

Table 1: Objective Comparison of HPLC Columns for Gadobutrol Validation
ParameterTraditional C18 (Alkyl)Phenyl-Hexyl (Compendial Standard)ZIC-cHILIC (Speciation Standard)
Retention Mechanism Hydrophobic partitioningHydrophobic + π−π interactionsHydrophilic partitioning + Electrostatic
Selectivity for Impurities Poor (co-elution common)Excellent (Resolves Impurities A, B, C)Moderate (Best for free Gd³⁺ vs intact GBCA)
Mobile Phase Compatibility High aqueousHigh aqueous (Gradient ACN)Aqueous-eluent (Ammonium acetate)
Primary Detector UV (High baseline noise)UV at 195 nmICP-MS (m/z 158)
Best Use Case Not recommendedRoutine Purity & Batch Release Forced Degradation & Speciation

The Causality Behind the Choice: The European Pharmacopoeia (Ph. Eur. 9.0) mandates the use of an end-capped phenylhexylsilyl silica gel column for gadobutrol[3]. The phenyl ring provides π−π interactions that selectively retain the tetraazacyclododecane ring structures of Impurities A, B, and C, which standard C18 alkyl chains cannot achieve[4]. Conversely, when hyphenating with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect free Gd³⁺, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-cHILIC) is superior. It allows for purely aqueous buffers, preventing the carbon deposition on ICP-MS cones that typically occurs with high-organic mobile phases[5].

G A Gadobutrol Monohydrate Sample B Organic Impurities (Imp A, B, C) A->B C Elemental Impurities (Free Gd3+) A->C D Compendial RP-HPLC (Phenyl-Hexyl Column) B->D E Aqueous HILIC-ICP-MS (Zwitterionic Column) C->E F UV Detection (195 nm) Quantification D->F G Isotope Detection (158Gd) Speciation E->G

Fig 1: Analytical Decision Tree for Gadobutrol Validation Workflows

Experimental Protocols

The following protocols represent self-validating systems. System suitability criteria must be met before sample analysis to ensure the mechanistic integrity of the run.

Protocol A: Compendial Purity & Related Substances (RP-HPLC-UV)

This method is optimized for the simultaneous detection of Gadobutrol and Impurities A, B, and C[4].

Materials & Setup:

  • Column: Phenomenex Luna Phenyl-Hexyl, 250 × 4.6 mm, 5 μm (or equivalent Ph. Eur. compliant column)[4].

  • Mobile Phase A: 0.5% Acetonitrile and 99.5% Milli-Q Water, pH adjusted to 3.6 with Formic Acid[3].

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Detection: UV at 195 nm. (Causality: Gadobutrol lacks conjugated π -systems; its absorbance is limited to the deep UV region. Highly pure solvents are mandatory to prevent baseline drift at this wavelength[4].)

Step-by-Step Workflow:

  • Preparation of Diluent: Mix Mobile Phase A and B in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh gadobutrol reference standard and spike with Impurities A, B, and C to a concentration of 20 ppm each.

  • Sample Preparation: Dissolve the gadobutrol monohydrate sample in the diluent to achieve a 1 mg/mL concentration. Shake for 5 minutes and filter through a 0.45 μm Millipore filter. (Causality: Filtration removes undissolved particulates that can clog the 5 μm frit of the Phenyl-Hexyl column, altering peak symmetry).

  • Chromatographic Run: Inject 20 µL of the sample. Run an isocratic or shallow gradient elution at a flow rate of 1.0 mL/min.

  • System Suitability: Ensure the resolution ( Rs​ ) between Impurity B and Gadobutrol is ≥1.5 . The tailing factor for the gadobutrol peak must be ≤1.2 .

Protocol B: Forced Degradation & Speciation (Aqueous HILIC-ICP-MS)

Gadobutrol is kinetically inert, but extreme physiological or storage conditions can induce decomplexation. This method quantifies the release of toxic free Gd³⁺[1].

Materials & Setup:

  • Column: ZIC-cHILIC (Zwitterionic), 150 × 2.1 mm, 3 μm.

  • Mobile Phase: 20 mM Ammonium Acetate in pure Milli-Q water (No organic solvent).

  • Detection: ICP-MS monitoring the 158Gd isotope.

Step-by-Step Workflow:

  • Forced Degradation (Acidic Stress): Dilute gadobutrol in 1.0 N HCl to obtain a 25 μM Gd solution at pH 1.2. Incubate in a tightly closed vial at 37°C for 1 to 24 hours[1]. (Causality: This mimics severe physiological stress to test the kinetic inertness of the macrocyclic cage).

  • Sample Neutralization: Quench the reaction by neutralizing the sample with dilute NaOH prior to injection to protect the silica-based HILIC column.

  • Chromatographic Run: Inject 5 µL into the HILIC-ICP-MS system at a flow rate of 0.2 mL/min.

  • Speciation Analysis: Intact gadobutrol will elute first due to its neutral, shielded macrocyclic structure. Free Gd³⁺ ions will be strongly retained by the zwitterionic stationary phase and elute later. Quantify the area under the curve (AUC) for both peaks to determine the percentage of decomplexation.

G N1 Intact Gadobutrol (Macrocyclic Complex) N2 Stress Conditions (pH 1.2, 37°C) N1->N2 N3 Kinetic Inertness Evaluation N2->N3 N4 Decomplexation N3->N4 Degradation N5 Free Gd3+ Ions (Toxic) N4->N5 N6 Free Butrol Ligand N4->N6

Fig 2: Forced Degradation and Speciation Pathway of Gadobutrol

Data Interpretation & Acceptance Criteria

When validating the HPLC method according to ICH Q2(R1) guidelines, the following performance metrics must be achieved:

  • Linearity: The calibration curve for gadobutrol and impurities must demonstrate a correlation coefficient ( R2 ) ≥0.999 [4].

  • Limit of Detection (LOD): For UV detection at 195 nm, the LOD for Impurities A, B, and C should be ≤1.0 ppm[4]. For HILIC-ICP-MS, the LOD for free Gd³⁺ should reach the sub-ng/L range[6].

  • Mass Balance: During forced degradation studies (thermal, oxidative, acidic), the sum of the intact gadobutrol peak area and the degradation product peak areas must equal ~100% of the initial unstressed sample area. A mass balance deviation >5% indicates that degradation products are either not eluting from the column or are undetectable at the chosen wavelength.

References

  • Najana S. B, Pokala R. K. V. "On the Stability Indicating Reverse Phase High-Performance Liquid Chromatography Method for Quantitative Estimation of Impurities in Gadobutrol Solution for Intravenous Administration." Bioscience Biotechnology Research Communications, 2022. Available at: [Link]

  • Platzek, Johannes, et al. "Preparation of high-purity gadobutrol." European Patent EP2896405A1, 2015. Available at:[Link]

  • Okabayashi, S., et al. "Speciation analysis of Gadolinium-based contrast agents using aqueous eluent-hydrophilic interaction liquid chromatography hyphenated with inductively coupled plasma-mass spectrometry." Talanta, 2021. Available at: [Link]

  • Fretellier, Nathalie, et al. "In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane." Investigative Radiology, 2025. Available at:[Link]

  • Lindner, U., et al. "Analysis of gadolinium-based contrast agents in tap water with a new hydrophilic interaction chromatography (ZIC-cHILIC) hyphenated with inductively coupled plasma mass spectrometry." Analytical and Bioanalytical Chemistry, 2015. Available at:[Link]

Sources

Comparative

Gadobutrol Monohydrate vs. Gadobenate Dimeglumine in Hepatic Imaging Models: A Comprehensive Comparative Guide

In the landscape of preclinical and clinical hepatic magnetic resonance imaging (MRI), the selection of a Gadolinium-Based Contrast Agent (GBCA) dictates the experimental capabilities of the imaging protocol. As drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical and clinical hepatic magnetic resonance imaging (MRI), the selection of a Gadolinium-Based Contrast Agent (GBCA) dictates the experimental capabilities of the imaging protocol. As drug development professionals and imaging scientists evaluate focal liver lesions (FLLs)—such as hepatocellular carcinoma (HCC), metastases, and focal nodular hyperplasia (FNH)—the choice often narrows down to two highly effective but mechanistically distinct agents: Gadobutrol monohydrate and Gadobenate dimeglumine .

This guide objectively compares their physicochemical properties, pharmacokinetic clearance pathways, and quantitative imaging performance, providing a self-validating experimental workflow for comparative hepatic imaging.

Mechanistic Divergence and Pharmacokinetics

The fundamental differences between Gadobutrol and Gadobenate dimeglumine lie in their molecular structure, formulation concentration, and interaction with biological proteins. These factors directly dictate their pharmacokinetic behavior and utility in specific imaging phases.

  • Gadobutrol Monohydrate (Gadovist/Gadavist): Formulated at a unique 1.0 M concentration, Gadobutrol is a macrocyclic, non-ionic agent. It is a purely extracellular fluid (ECF) contrast agent with no protein binding and is cleared entirely via glomerular filtration[1]. Its high concentration allows for a highly compact bolus injection, which minimizes T2* dispersion effects and maximizes the arterial phase peak enhancement—a critical factor for detecting hypervascular lesions like HCC[2].

  • Gadobenate Dimeglumine (MultiHance): Formulated at 0.5 M, Gadobenate is a linear, ionic agent that exhibits weak, transient binding to serum albumin (~10%). This protein interaction restricts the molecule's tumbling rate, effectively doubling its T1 relaxivity in blood compared to standard ECF agents[3]. Crucially, while 95-97% of the agent is excreted renally, 3-5% is actively transported into functioning hepatocytes via OATP1/8 transporters and excreted into the bile via MRP2[4]. This dual-pathway clearance enables delayed Hepatobiliary Phase (HBP) imaging[5].

Pharmacokinetics cluster_0 Gadobutrol Monohydrate (1.0 M) cluster_1 Gadobenate Dimeglumine (0.5 M) GadoB Gadobutrol (Macrocyclic, Non-ionic) ECF1 Extracellular Fluid Distribution GadoB->ECF1 Renal1 100% Renal Excretion (Glomerular Filtration) ECF1->Renal1 GadoD Gadobenate (Linear, Ionic) ECF2 ECF Distribution & Albumin Binding (~10%) GadoD->ECF2 Renal2 95-97% Renal Excretion ECF2->Renal2 Hepatic 3-5% Hepatocyte Uptake (OATP1/8 Transporters) ECF2->Hepatic Biliary Biliary Excretion (MRP2 Transporter) Hepatic->Biliary

Caption: Clearance pathways of Gadobutrol vs. Gadobenate Dimeglumine in hepatic models.

Quantitative Performance & Efficacy Data

When evaluating these agents in hepatic models, quantitative metrics such as Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Lesion-to-Liver Contrast Ratio (LLCR) are paramount.

Gadobutrol yields higher peak enhancement during the early portal venous and hepatic venous phases due to its 1.0 M concentration delivering a denser gadolinium payload per second during the first pass[2]. Conversely, Gadobenate dimeglumine compensates for its lower concentration through its high intrinsic relaxivity and intracellular uptake, providing superior lesion enhancement in delayed phases (1-3 hours) where lesions lacking normal hepatocytes (e.g., metastases) appear profoundly hypointense against the enhanced normal liver parenchyma[4].

Table 1: Physicochemical & Pharmacokinetic Properties
PropertyGadobutrol MonohydrateGadobenate Dimeglumine
Formulation 1.0 M0.5 M
Molecular Structure Macrocyclic, Non-ionicLinear, Ionic
Protein Binding 0%~10% (Transient Albumin Binding)
T1 Relaxivity (r1 at 1.5T, plasma) ~5.0 - 5.2 L/mmol·s~9.7 L/mmol·s
Excretion Pathway 100% Renal95-97% Renal, 3-5% Biliary
Hepatobiliary Phase (HBP) Not ApplicableYes (1-3 hours post-injection)
Table 2: Comparative Efficacy in Hepatic Imaging
Metric / PhaseGadobutrol (1.0 M)Gadobenate Dimeglumine (0.5 M)
Arterial Phase Peak Superior (due to tight bolus geometry)High (due to high r1 relaxivity)
Portal Venous Phase Higher parenchymal enhancement indexHigh parenchymal enhancement
Hepatobiliary Phase None (Rapid ECF washout)Superior (Maximized Lesion-to-Liver contrast)
Lesion Detection Sensitivity ~82.3% (Overall)[1]~81.6% - 91.6% (Enhanced by HBP)[1][6]
Primary Experimental Utility Dynamic vascular characterizationBiliary mapping & hepatocyte function

Experimental Methodology: Self-Validating Intraindividual Crossover MRI Protocol

To objectively compare the efficacy of Gadobutrol and Gadobenate dimeglumine in a preclinical or clinical hepatic model, an intraindividual crossover design is the gold standard[3]. This methodology acts as a self-validating system: by using the subject as their own control, you eliminate confounding variables such as inter-subject anatomical differences, baseline hemodynamic variations, and heterogeneous tumor microenvironments.

Causality-Driven Step-by-Step Workflow

Step 1: Baseline Validation & T1 Mapping

  • Action: Acquire non-enhanced T1-weighted (T1W), T2-weighted (T2W), and quantitative T1 maps of the liver.

  • Causality: T1 mapping establishes a quantitative baseline. This is critical for the crossover design to mathematically prove that no residual contrast remains before the second injection.

Step 2: Agent A Administration (Standardized Bolus)

  • Action: Administer the first GBCA via a power injector at a standardized rate (e.g., 2.0 mL/s), followed by a 20 mL saline flush. Dose standard is typically 0.1 mmol/kg (0.1 mL/kg for Gadobutrol; 0.2 mL/kg for Gadobenate).

  • Causality: Using a power injector ensures identical bolus geometry. The saline flush pushes the contrast medium through the dead space of the venous system, ensuring the entire dose reaches the central compartment simultaneously.

Step 3: Dynamic Phase Acquisition

  • Action: Acquire multiphase 3D T1W gradient-echo sequences at the Arterial phase (15-20s), Portal Venous phase (60-70s), and Equilibrium phase (3-5 min).

  • Causality: The arterial phase captures the hypervascularity of HCCs supplied by the hepatic artery. The portal venous phase captures maximum parenchymal enhancement via the portal vein, maximizing the contrast gradient for hypovascular metastases.

Step 4: Delayed Hepatobiliary Phase (HBP) Acquisition

  • Action: Acquire delayed T1W sequences at 1 to 3 hours post-injection.

  • Causality: While Gadobutrol will have washed out into the ECF, Gadobenate requires 1-3 hours to reach peak intracellular accumulation within functioning hepatocytes[5]. This phase differentiates lesions with functional biliary excretion (e.g., FNH) from those without (e.g., adenomas, HCC).

Step 5: Washout Period

  • Action: Enforce a strict 72 to 108-hour washout period before the second imaging session[3].

  • Causality: The terminal half-life of these GBCAs in subjects with normal renal function is approximately 1.5 hours. A 72-hour window represents >40 half-lives, guaranteeing complete clearance and preventing residual signal from confounding Agent B's data.

Step 6: Agent B Administration & Analysis

  • Action: Repeat Steps 1-4 with the alternate contrast agent. Extract Region of Interest (ROI) data to calculate SNR, CNR, and LLCR.

Workflow N1 Baseline MRI & T1 Mapping N2 Inject Agent A (Standardized Bolus) N1->N2 N3 Dynamic Phase (15s, 60s, 3m) N2->N3 N4 Delayed Phase (1-3 Hours) N3->N4 N5 Washout Period (72-108 Hours) N4->N5 N6 Inject Agent B (Intraindividual Control) N5->N6 N7 Repeat Imaging Protocols N6->N7 N8 Quantitative Analysis N7->N8

Caption: Self-validating intraindividual crossover MRI workflow for hepatic lesion evaluation.

Application Scientist Insights: Choosing the Right Agent

The decision between Gadobutrol and Gadobenate dimeglumine should be driven by the specific biological question of your hepatic model:

  • Choose Gadobutrol (1.0 M) when the primary objective is high-resolution dynamic MR angiography or the meticulous characterization of rapid arterial wash-in/wash-out kinetics. Its high concentration delivers an unparalleled tight bolus, making it exceptionally reliable for early dynamic phase imaging[2].

  • Choose Gadobenate Dimeglumine (0.5 M) when the differentiation of hepatocyte-containing lesions is required. The ability to perform delayed HBP imaging provides a distinct diagnostic advantage for characterizing focal nodular hyperplasia, detecting small hypovascular metastases, and evaluating biliary tree integrity[4][5].

Sources

Validation

validation of gadobutrol monohydrate as a reference standard for MRI relaxometry

Validation of Gadobutrol Monohydrate as a Reference Standard for MRI Relaxometry: A Comparative Guide Quantitative MRI (qMRI) relies on the absolute measurement of longitudinal ( T1​ ) and transverse ( T2​ ) relaxation t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Gadobutrol Monohydrate as a Reference Standard for MRI Relaxometry: A Comparative Guide

Quantitative MRI (qMRI) relies on the absolute measurement of longitudinal ( T1​ ) and transverse ( T2​ ) relaxation times. To transition MRI from a qualitative imaging modality to a precise metrology tool, institutions like the National Institute of Standards and Technology (NIST) and the International Society for Magnetic Resonance in Medicine (ISMRM) advocate for SI-traceable system phantoms[1]. While manganese and nickel chloride solutions serve as traditional baseline standards[2], the clinical translation of qMRI necessitates validation using macrocyclic gadolinium-based contrast agents (GBCAs).

Due to its unique physicochemical properties and 1.0 M formulation, gadobutrol monohydrate has emerged as an exceptional reference standard for calibrating relaxometry sequences[3]. This guide objectively compares gadobutrol’s performance against other GBCAs and provides a self-validating experimental framework for its use in relaxometry calibration.

Mechanistic Grounding: Why Gadobutrol?

Gadobutrol (Gd-BT-DO3A) is a nonionic macrocyclic GBCA. Its structural rigidity, conferred by the macrocyclic DO3A cage, ensures high thermodynamic stability and kinetic inertness, minimizing the release of free toxic Gd3+ ions.

Unlike other macrocyclic GBCAs formulated at 0.5 M (e.g., gadoterate meglumine, gadoteridol), gadobutrol is formulated at 1.0 M[3]. While this high concentration allows for a tighter bolus in dynamic contrast-enhanced (DCE) MRI, its most critical attribute for relaxometry is its inherently higher T1​ relaxivity ( r1​ ). The trihydroxybutyl structural moiety optimizes the hydration state and rotational tumbling rate of the molecule, facilitating more efficient dipole-dipole interactions between the gadolinium's unpaired electrons and surrounding water protons.

Quantitative Data Summary: Relaxivity Profiles To establish a reference standard, the agent must provide a robust and predictable signal-shortening effect across multiple field strengths. As shown in Table 1, gadobutrol maintains a significantly higher r1​ relaxivity across all clinical and ultra-high magnetic field strengths compared to its alternatives[4][5].

Table 1: Comparative r1​ Relaxivities of Macrocyclic GBCAs in Human Plasma at 37°C

Contrast AgentFormulation r1​ at 1.5 T [L/(mmol·s)] r1​ at 3.0 T [L/(mmol·s)] r1​ at 7.0 T [L/(mmol·s)]
Gadobutrol 1.0 M4.78 ± 0.124.97 ± 0.593.83 ± 0.24
Gadoteridol 0.5 M3.80 ± 0.103.28 ± 0.093.21 ± 0.07
Gadoterate 0.5 M3.32 ± 0.133.00 ± 0.132.84 ± 0.09

Data synthesized from standardized laboratory conditions[4][5]. This pronounced signal-shortening effect provides a broader dynamic range for calibrating T1​ mapping sequences.

Validation Framework & Experimental Protocol

To utilize gadobutrol as a self-validating reference standard, laboratories must construct a measurement chain traceable to SI units. The following protocol details the validation of gadobutrol relaxivity using an Inversion Recovery Turbo Spin Echo (IR-TSE) sequence, the gold standard for T1​ quantification[4][5].

Step 1: Phantom Preparation & Serial Dilution
  • Causality: Accurate r1​ calculation requires multiple concentration points to establish a linear relationship between the relaxation rate ( R1​ ) and GBCA concentration. Human plasma is used to mimic in vivo macromolecular interactions, as pure water phantoms significantly underestimate clinical relaxivity[6].

  • Obtain standardized human plasma and equilibrate it to exactly 37°C in a water bath.

  • Prepare a stock solution of gadobutrol monohydrate (1.0 M).

  • Perform precise serial dilutions to create four distinct concentration points (e.g., 1.0, 2.5, 5.0, and 10.0 mmol/L) in the human plasma.

  • Transfer the solutions into NMR-compatible glass vials and load them into a NIST-compliant spherical phantom array. Fill the background of the phantom with a 30 mM NaCl solution to appropriately load the RF coil and prevent dielectric resonance artifacts[2].

Step 2: MR Acquisition (IR-TSE Sequence)
  • Causality: The IR-TSE sequence is utilized because it is highly insensitive to B1​ field inhomogeneities compared to rapid Variable Flip Angle (VFA) techniques, ensuring the trustworthiness of the absolute T1​ measurement[4].

  • Position the phantom at the exact isocenter of the MRI scanner (1.5T, 3T, or 7T).

  • Maintain the phantom temperature strictly at 37°C using an MRI-compatible heating jacket. (Relaxivity is highly temperature-dependent; a shift of 1°C can skew r1​ values by up to 2%).

  • Execute an IR-TSE sequence with a long Repetition Time ( TR>5×estimated T1​ , typically >10,000 ms ) to ensure complete longitudinal magnetization recovery between pulses.

  • Acquire images at a minimum of 6 to 8 varying Inversion Times (TI), ranging exponentially from 50 ms to 4000 ms.

Step 3: Data Extraction and Relaxivity ( r1​ ) Calculation
  • Causality: Relaxivity is an intrinsic property of the contrast agent, defined as the change in relaxation rate per unit concentration. By deriving this mathematically, the system self-validates the scanner's sequence accuracy against known physicochemical constants.

  • Extract the signal intensity ( S ) for each vial across all TI images using a region-of-interest (ROI) analysis.

  • Fit the signal intensities to the standard inversion recovery equation: S(TI)=S0​[1−2⋅exp(−TI/T1​)] .

  • Convert the extracted T1​ times to relaxation rates ( R1​=1/T1​ ).

  • Perform a 1/y -weighted linear regression of R1​ versus gadobutrol concentration. The slope of this regression line dictates the specific r1​ relaxivity, which should match the established benchmarks in Table 1[4][5].

Workflow Visualization

The logical progression from standard preparation to qMRI validation is mapped below.

G N1 Gadobutrol Monohydrate (1.0 M Stock) N2 Serial Dilution in Human Plasma (37°C) N1->N2 Preparation N3 NIST-Traceable Phantom Array N2->N3 Loading N4 MRI Acquisition (1.5T, 3T, 7T) N3->N4 Scanning N5 Inversion Recovery (IR-TSE) Multi-TI Sequence N4->N5 Protocol N6 Signal Intensity Fitting S(TI) = S0(1 - 2exp(-TI/T1)) N5->N6 Data Extraction N7 Relaxivity (r1) Calculation R1 = R1(0) + r1[Gd] N6->N7 Linear Regression N8 Validated Reference Standard for qMRI N7->N8 Verification

Fig 1. Workflow for validating gadobutrol as an MRI relaxometry reference standard.

Conclusion

For drug development professionals and MRI physicists, establishing a robust qMRI pipeline requires unimpeachable reference standards. Gadobutrol monohydrate, owing to its high r1​ relaxivity and 1.0 M formulation, provides a superior dynamic range for T1​ mapping calibration compared to 0.5 M alternatives like gadoterate and gadoteridol. By integrating gadobutrol into NIST-traceable phantom workflows, institutions can ensure their relaxometry data is absolute, reproducible, and clinically actionable.

References

  • Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.
  • Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging?
  • Source: International Society for Magnetic Resonance in Medicine (ISMRM)
  • Source: International Society for Magnetic Resonance in Medicine (ISMRM)
  • Source: National Institute of Standards and Technology (NIST)

Sources

Comparative

A Comparative Guide to the Safety and In Vitro Cytotoxicity of Gadobutrol Monohydrate

This guide provides an in-depth comparative analysis of gadobutrol monohydrate (Gadavist®/Gadovist®), a macrocyclic gadolinium-based contrast agent (GBCA), focusing on its safety and in vitro cytotoxicity profile relativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of gadobutrol monohydrate (Gadavist®/Gadovist®), a macrocyclic gadolinium-based contrast agent (GBCA), focusing on its safety and in vitro cytotoxicity profile relative to other agents used in magnetic resonance imaging (MRI). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the physicochemical and toxicological properties that differentiate GBCAs.

Introduction: The Critical Role and Evolving Safety Landscape of GBCAs

Gadolinium-based contrast agents have been indispensable in clinical diagnostics for over three decades, enhancing the quality of MRI scans to better visualize lesions and abnormal vascularity.[1][2] These agents consist of a central paramagnetic gadolinium ion (Gd³⁺) bound to an organic chelating ligand.[3][4] The free Gd³⁺ ion is highly toxic, so the stability of the chelate is paramount to patient safety.[3][4]

Initial confidence in the safety of GBCAs was challenged by the discovery of a link between their administration and Nephrogenic Systemic Fibrosis (NSF), a rare but severe fibrosing disease, particularly in patients with impaired renal function.[5][6] More recently, concerns have shifted to the long-term retention of gadolinium in various body tissues, including the brain, even in patients with normal kidney function.[3][7] These findings have underscored the critical need to differentiate GBCAs based on their molecular structure and stability, as these factors directly correlate with their safety profiles.

GBCAs are broadly classified based on the structure of their chelating ligand:

  • Linear Agents: Feature an open-chain ligand that wraps around the Gd³⁺ ion.

  • Macrocyclic Agents: Enclose the Gd³⁺ ion within a cage-like, pre-organized cyclic structure.[3]

Within these classes, agents can be further categorized as ionic or non-ionic. The macrocyclic structure provides greater kinetic and thermodynamic stability, making it less likely to release the toxic free Gd³⁺ ion compared to the more flexible linear structures.[1][3][8] This structural difference is the primary determinant of their comparative safety.

GBCAs Gadolinium-Based Contrast Agents (GBCAs) Linear Linear Agents (e.g., Gadodiamide, Gadopentetate) GBCAs->Linear Macrocyclic Macrocyclic Agents (e.g., Gadobutrol, Gadoteridol) GBCAs->Macrocyclic Ionic Ionic Linear->Ionic e.g., Gadopentetate NonIonic Non-Ionic Linear->NonIonic e.g., Gadodiamide Macrocyclic->Ionic e.g., Gadoterate Macrocyclic->NonIonic e.g., Gadoteridol, Gadobutrol

Caption: Classification of Gadolinium-Based Contrast Agents (GBCAs).

Physicochemical Profile of Gadobutrol Monohydrate

Gadobutrol is a second-generation, non-ionic, macrocyclic GBCA.[9][10] Its molecular structure provides high chelate stability, which is a key factor in its favorable safety profile.[9][11]

Key distinguishing features of gadobutrol include:

  • High Stability: As a macrocyclic agent, gadobutrol forms a rigid "cage" around the gadolinium ion, offering high stability and a lower propensity for gadolinium release compared to linear agents.[9][12] This is clinically relevant for minimizing the risk of NSF and gadolinium deposition.[9][11]

  • High Concentration: Gadobutrol is formulated at a 1.0 M concentration, which is double that of most other GBCAs (typically 0.5 M).[13][14] This allows for a smaller injection volume to deliver the same dose of gadolinium, resulting in a more compact bolus that can improve dynamic imaging and vessel enhancement.[4][14]

  • High Relaxivity: It exhibits high T1 relaxivity, which is a measure of its effectiveness at enhancing the MRI signal.[15][16] This property, combined with its high concentration, contributes to superior image quality and lesion enhancement.[13][15][16]

Comparative Clinical Safety Profile

Risk of Nephrogenic Systemic Fibrosis (NSF)

The development of NSF is strongly associated with the administration of less stable, linear GBCAs in patients with severe renal impairment.[1][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have classified GBCAs into risk groups based on this association.[9][17]

Gadobutrol, along with other macrocyclic agents, is placed in the lowest risk category for NSF.[9][17] While a few isolated cases of NSF have been reported following gadobutrol administration, these instances are exceptionally rare, especially considering the millions of doses administered worldwide.[6][9][18][19] The overwhelming body of evidence supports the view that the use of macrocyclic agents like gadobutrol has largely eliminated the risk of new NSF cases.[7]

Gadolinium Deposition

It is now established that trace amounts of gadolinium can be retained in the body for months or years following GBCA administration, with the highest concentrations found in bone and brain tissue.[7][20] Studies have consistently shown that linear GBCAs lead to significantly higher gadolinium retention compared to macrocyclic agents.[11][21]

While gadolinium deposition occurs with all GBCAs, the clinical significance of this retention from macrocyclic agents remains unproven.[7] Both the FDA and EMA have noted that there is currently no evidence to suggest that gadolinium deposition in the brain from any GBCA has caused harm to patients.[22] However, to prevent any potential risks, regulatory agencies have recommended restricting the use of linear agents, further reinforcing the preferential safety status of macrocyclic agents like gadobutrol.[22][23]

General Tolerability and Adverse Events

Large-scale clinical studies and extensive post-marketing surveillance have confirmed that gadobutrol is a safe and well-tolerated contrast agent in both adults and children.[9][24] The incidence of adverse drug reactions (ADRs) is low, with the most common events being mild and transient, such as nausea, headache, and injection site reactions.[25] The overall safety profile of gadobutrol is comparable to other approved GBCAs.[13][15]

Comparative In Vitro Cytotoxicity Profiles

In vitro cytotoxicity assays are fundamental for preclinical safety assessment, providing insights into the potential for a compound to cause cellular damage.[26][27] For GBCAs, these tests are particularly informative as they can model the cellular response to gadolinium exposure, often correlating with the agent's in vivo stability.

The Mechanism of GBCA-Induced Cytotoxicity

The primary driver of GBCA cytotoxicity is the release of the free Gd³⁺ ion from its chelate.[8][28] Free gadolinium is known to induce a cascade of toxic cellular events, including:

  • Oxidative Stress: Generation of reactive oxygen species.

  • Mitochondrial Dysfunction: Impairment of cellular energy production.[29]

  • Apoptosis: Programmed cell death.[1][29]

Comparative In Vitro Studies: Macrocyclic vs. Linear Agents

A consistent finding across multiple in vitro studies is that linear GBCAs exhibit significantly greater cytotoxicity than macrocyclic GBCAs.[1][8][28] Studies using various cell lines, including human lymphocytes and renal cells, have demonstrated that exposure to linear agents leads to a dose-dependent increase in apoptosis and a reduction in cell proliferation, effects that are minimal or absent with macrocyclic agents at comparable concentrations.[8][28][30]

This difference is directly attributed to the lower chemical stability of linear chelates, which results in a higher rate of Gd³⁺ dissociation.[8][29] Therefore, the superior in vitro safety profile of macrocyclic agents like gadobutrol is a direct consequence of their molecular structure, which effectively sequesters the toxic gadolinium ion.

Summary of Comparative In Vitro Cytotoxicity Data

The table below summarizes representative findings from in vitro studies comparing the cytotoxic effects of gadobutrol with other GBCAs.

Contrast Agent Class (Structure) Cell Line Key Cytotoxic Finding Conclusion
Gadobutrol Macrocyclic (Non-ionic) Human LymphocytesNo significant increase in apoptosis or reduction in proliferation compared to control.[8]Low cytotoxicity, comparable to other macrocyclic agents.
Gadoteridol Macrocyclic (Non-ionic) Human NeuronsCell death and mitochondrial impairment observed only at high concentrations.[29]Low cytotoxicity, consistent with high stability.
Gadoterate Macrocyclic (Ionic) Renal Tubular CellsInduced less necrosis and apoptosis compared to linear agents.[30]Lower cytotoxicity than linear agents.
Gadodiamide Linear (Non-ionic) Human LymphocytesDose-dependent increase in apoptosis and reduced proliferation.[8]Higher cytotoxicity, attributed to lower stability.
Gadopentetate Linear (Ionic) Renal Tubular CellsInduced significantly greater necrosis and apoptosis compared to macrocyclic agents.[30]High cytotoxicity, consistent with linear structure.

Experimental Protocol: In Vitro Apoptosis Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined and validated protocol is essential. The following describes a standard flow cytometry-based method for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining, a common technique in GBCA toxicity studies.

Principle

This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

  • Healthy Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., human renal proximal tubule epithelial cells, HK-2) in appropriate media and conditions (37°C, 5% CO₂).

    • Seed cells into 6-well plates at a density that will achieve approximately 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Preparation of GBCA Solutions:

    • Prepare stock solutions of gadobutrol and comparator GBCAs (e.g., a linear agent like gadodiamide) in sterile, serum-free culture medium.

    • Perform serial dilutions to create a range of final treatment concentrations (e.g., 0, 1, 5, 10, 25 mmol/L). An osmolality control (e.g., mannitol) should be included to account for any effects of hyperosmolality.[29]

  • Cell Treatment:

    • Aspirate the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

    • Add the prepared GBCA solutions to the respective wells. Include an untreated control well (medium only).

    • Incubate the cells for a defined period (e.g., 24 hours) under standard culture conditions.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine these with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • For each sample, acquire data for at least 10,000 events.

    • Set up gates to distinguish cell populations based on FITC (Annexin V) and PI fluorescence, creating a quadrant plot to quantify the percentage of cells in each category (healthy, early apoptotic, late apoptotic/necrotic).

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A1 1. Seed Cells (e.g., HK-2) in 6-well plates A2 2. Prepare GBCA Solutions (Gadobutrol vs. Linear Agent) B1 3. Treat Cells (24-hour incubation) A2->B1 B2 4. Harvest Cells (Adherent + Floating) B1->B2 B3 5. Stain Cells (Annexin V-FITC + PI) B2->B3 C1 6. Analyze by Flow Cytometry B3->C1 C2 7. Quantify Cell Populations (Healthy, Apoptotic, Necrotic) C1->C2

Caption: Workflow for an In Vitro Apoptosis Assay.

Conclusion

The safety profile of a gadolinium-based contrast agent is intrinsically linked to its molecular structure and the stability of its chelate. Gadobutrol monohydrate, as a non-ionic macrocyclic agent, demonstrates a superior safety profile compared to linear GBCAs. This is evidenced by its classification in the lowest risk group for NSF, its lower potential for long-term gadolinium retention, and a well-established record of clinical tolerability.

This clinical safety profile is strongly supported by in vitro toxicological data. Comparative cytotoxicity studies consistently show that the high stability of the gadobutrol chelate translates to minimal cellular toxicity. In contrast, less stable linear agents demonstrate a greater propensity to induce cytotoxic effects, such as apoptosis and necrosis, driven by the release of toxic free gadolinium. For researchers and drug development professionals, this body of evidence underscores the importance of chelate structure in the design and selection of safer contrast agents.

References

  • Gomes, A. S. (2024). Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. International Journal of Molecular Sciences. [Link]

  • Voth, M., & Rosenberg, M. (Year not available). Overview on the efficacy and safety of gadobutrol: an MRI contrast agent for the CNS, body and vessels. Open Access Journals. [Link]

  • Kıvrak, E. G. (2023). Cellular toxicities of gadolinium‐based contrast agents used in magnetic resonance imaging. Cell Biochemistry and Function. [Link]

  • Kivrak, E. G., et al. (2023). Cellular toxicities of gadolinium-based contrast agents used in magnetic resonance imaging. Cell Biochemistry and Function. [Link]

  • Giesel, F. L., et al. (2014). Safety and Efficacy of Gadobutrol for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study. The Journal of the American Society of Neuroradiology. [Link]

  • Heinrich, M. C., et al. (2005). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology. [Link]

  • McDonald, R. J., et al. (2020). Gadolinium-Based MRI Contrast Agents Induce Mitochondrial Toxicity and Cell Death in Human Neurons, and Toxicity Increases With Reduced Kinetic Stability of the Agent. Investigative Radiology. [Link]

  • Rogosnitzky, M., & Branch, S. (2016). Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms. BioMetals. [Link]

  • Scott, L. J. (2013). Gadobutrol, a highly concentrated MR-imaging contrast agent: Its physicochemical characteristics and the basis for its use in contrast-enhaced MR angioghraphy and perfusion imaging. Clinical Drug Investigation. [Link]

  • Al-Busaidi, N., et al. (2024). The Application, Safety, and Recent Developments of Commonly Used Gadolinium-Based Contrast Agents in MRI: A Scoping Review. EMJ Radiology. [Link]

  • Voth, M., et al. (2018). Safety of gadobutrol: results of a non-interventional study of 3710 patients, including 404 children. Acta Radiologica. [Link]

  • Basha, M. A. A., et al. (2023). How Safe Is Gadobutrol? Examining the Effect of Gadolinium Deposition on the Nervous System. Journal of Clinical Medicine. [Link]

  • Walter, C., et al. (2018). The potential toxic impact of different gadolinium-based contrast agents combined with 7-T MRI on isolated human lymphocytes. European Radiology Experimental. [Link]

  • Bayer. (2016). FDA approves Bayer's Gadavist (gadobutrol) injection as first contrast agent for use with magnetic resonance angiography of supra-aortic arteries. FirstWord Pharma. [Link]

  • Kartamihardja, A. A. P. (2020). The extra miles on preventing nephrogenic systemic fibrosis. Ameso. [Link]

  • Elmholdt, T. R., et al. (2010). Two cases of nephrogenic systemic fibrosis after exposure to the macrocyclic compound gadobutrol. NDT Plus. [Link]

  • Gold, J., et al. (2019). Risk of Nephrogenic Systemic Fibrosis after Exposure to Newer Gadolinium Agents. Radiology. [Link]

  • Bayer. (2016). FDA approves Bayer's Gadavist® (gadobutrol) injection as first contrast agent for use with magnetic resonance angiography of supra-aortic arteries. PR Newswire. [Link]

  • Zalai, D., et al. (2023). Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety. International Journal of Nanomedicine. [Link]

  • Elmholdt, T. R., et al. (2010). Two cases of nephrogenic systemic fibrosis after exposure to the macrocyclic compound gadobutrol. NDT Plus. [Link]

  • Maravilla, K. R., et al. (2011). Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features. Neurosurgery. [Link]

  • FDA. (Date not available). Gadavist (gadobutrol) injection. Accessdata.fda.gov. [Link]

  • Walter, C., et al. (2018). The potential toxic impact of different gadolinium-based contrast agents combined with 7-T MRI on isolated human lymphocytes. Springer Medizin. [Link]

  • Lohrke, J., et al. (2017). Chemistry, Physicochemical Properties and Pharmacokinetics of Gadolinium-Based Contrast Agents. Magnetic Resonance and Contrast Media. [Link]

  • FDA. (2018). Gadavist (gadobutrol) Eovist (Primovist; gadoxetate disodium) Pediatric Postmarketing Pharmacovigilance Review. FDA.gov. [Link]

  • Lancelot, E., et al. (2020). Physico-chemical features of the gadoterate, gadobutrol, and gadoteridol molecules. Insights into Imaging. [Link]

  • PubChem. (Date not available). Gadobutrol. National Institutes of Health. [Link]

  • Weinreb, J. C., et al. (2024). Update on Gadolinium-Based Contrast Agent Safety, From the AJR Special Series on Contrast Media. American Journal of Roentgenology. [Link]

  • Maravilla, K. R., et al. (2016). Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study). American Journal of Neuroradiology. [Link]

  • European Medicines Agency. (2017). European Medicines Agency Issues Update on Gadolinium Contrast Agents. ITN Online. [Link]

  • MICAD. (2006). Gadobutrol. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2019). Summary of Risk Management Plan for Gadovist and Gadograf. European Medicines Agency. [Link]

  • European Medicines Agency. (2017). EMA's final opinion confirms restrictions on use of linear gadolinium agents in body scans. AIFA. [Link]

  • Society of Radiographers. (2017). EMA confirms restrictions on use of linear gadolinium agents. SoR. [Link]

  • Endrikat, J., et al. (2016). Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications. Investigative Radiology. [Link]

  • Wack, O., et al. (2012). Toxicological Safety Evaluation of Gadobutrol. Investigative Radiology. [Link]

  • Kenger, I. H., & Bilgin, B. (2025). In Vitro Cytogenotoxic Evaluation of Gadobutrol on MCF-7 Cell Line and Computational Molecular Docking Analysis. DergiPark. [Link]

  • He, Y., et al. (2022). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Toxicology in Vitro. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2022). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

Sources

Validation

comparing gadobutrol monohydrate clearance rates in normal vs impaired renal models

Pharmacokinetic Dynamics of Gadobutrol Monohydrate: A Comparative Guide on Clearance Rates in Normal vs. Impaired Renal Models Introduction & Mechanistic Overview Gadobutrol monohydrate (marketed as Gadovist® or Gadavist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Dynamics of Gadobutrol Monohydrate: A Comparative Guide on Clearance Rates in Normal vs. Impaired Renal Models

Introduction & Mechanistic Overview

Gadobutrol monohydrate (marketed as Gadovist® or Gadavist®) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) formulated at a high concentration (1.0 M) for magnetic resonance imaging (MRI). Because of its highly hydrophilic nature and negligible plasma protein binding (<1%), gadobutrol is distributed rapidly into the extracellular space and is not metabolized by the body[1],.

From a pharmacokinetic (PK) standpoint, gadobutrol is eliminated almost exclusively via the kidneys through passive glomerular filtration, with no significant tubular secretion or reabsorption[2]. Because extrarenal elimination (via feces) accounts for less than 0.1% of the total dose, the systemic clearance rate of gadobutrol acts as a direct surrogate for the glomerular filtration rate (GFR). Consequently, understanding the PK shifts between normal and impaired renal states is critical for researchers evaluating gadolinium retention, nephrogenic systemic fibrosis (NSF) risks, and customized dosing protocols in drug development.

Quantitative Comparison: Normal vs. Impaired Renal Function

The reduction of functional nephron mass directly and proportionally prolongs the elimination half-life ( t1/2​ ) and increases the area under the plasma concentration-time curve (AUC) of gadobutrol. The table below synthesizes the PK parameters across varying degrees of renal function[1],[2],[3].

Pharmacokinetic ParameterNormal Renal Function (eGFR > 80 mL/min)Mild to Moderate Impairment (CrCl 30–80 mL/min)Severe Impairment (CrCl < 30 mL/min)*
Elimination Half-Life ( t1/2​ ) 1.5 to 1.8 hours5.8 ± 2.4 hours17.6 ± 6.2 hours
Systemic Clearance Rate 1.1 to 1.7 mL/min/kg0.49 mL/min/kg0.16 mL/min/kg
Mean AUC 1.1 ± 0.1 mmol·h/L4.0 ± 1.8 mmol·h/L11.5 ± 4.3 mmol·h/L
Urinary Recovery >90% at 12h; 100% at 72h100% at 72h~80% at 120h (5 days)

*Note: Data for severe impairment represents patients not currently undergoing dialysis.

Experimental Modeling: The 5/6 Nephrectomy Rat Model

To empirically study GBCA clearance, tissue retention, and potential toxicological profiles in chronic kidney disease (CKD), researchers rely on the 5/6 Nephrectomy (Subtotal Nephrectomy, SNx) rat model. This surgical reduction of renal mass reliably mimics severe human renal impairment, causing a roughly four-fold decrease in creatinine clearance[4],[5].

Workflow Diagram

G A Phase 1: Baseline & Acclimatization (Healthy Sprague-Dawley Rats) B Surgery 1: Unilateral Pole Resection (Excision of Upper & Lower Kidney Poles) A->B C Surgery 2: Contralateral Nephrectomy (1 Week Post-Op 1) B->C D Validation: Renal Impairment (Confirm 4x Increase in Serum Creatinine) C->D E IV Administration: Gadobutrol Monohydrate (0.1 - 2.5 mmol/kg) D->E F PK Sampling & Analysis (Blood/Urine Collection & ICP-MS Tissue Assay) E->F

Workflow of the 5/6 nephrectomy rat model for evaluating GBCA pharmacokinetics.

Step-by-Step Experimental Protocol

1. Animal Preparation & Baseline Metrics:

  • Utilize healthy male Sprague-Dawley or Wistar-Han rats (approx. 6 weeks of age).

  • House animals in metabolic cages for 24-hour baseline urine collection. Draw tail-vein blood to establish baseline serum creatinine and urea levels[6],[4].

2. Subtotal Nephrectomy (SNx) Induction:

  • Step 1 (Day 0): Under general anesthesia, expose the left kidney. Surgically resect the upper and lower poles (removing approximately 2/3 of the kidney mass). Achieve hemostasis using absorbable gelatin sponges.

  • Step 2 (Day 7): Perform a complete contralateral (right) nephrectomy. This leaves the animal with only 1/6th of its original functional renal mass[6],[5].

3. Recovery and Validation:

  • Allow 1 to 2 weeks for recovery and acclimatization.

  • Re-evaluate serum creatinine and creatinine clearance (CrCl). A successful, self-validating model must exhibit a ~4-fold increase in serum creatinine and a proportional drop in CrCl compared to baseline, confirming severe CKD[4].

4. Gadobutrol Administration:

  • Administer gadobutrol monohydrate intravenously via the tail vein. Dosing typically ranges from human-equivalent doses (0.1 mmol/kg) up to exaggerated experimental doses (e.g., 2.5 mmol/kg) depending on the retention hypothesis being tested[6],[4].

5. Pharmacokinetic Sampling & ICP-MS Analysis:

  • Blood/Urine: Collect blood at predetermined intervals (e.g., 2, 5, 10, 30, 60, 120 minutes) to plot the plasma concentration-time curve and calculate the elimination t1/2​ and AUC.

  • Tissue Harvesting: Euthanize cohorts at specific timepoints (e.g., Day 28, Day 56). Harvest the cerebrum, cerebellum, femur, skin, and remnant kidney.

  • Quantification: Digest tissue samples in concentrated nitric acid and quantify elemental gadolinium (Gd) concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6],[7].

Expertise Insight (Causality of Protocol Design): The two-step surgical approach in the SNx model is critical to prevent acute, fatal uremia. Staggering the nephrectomies allows the remaining nephrons to undergo compensatory hypertrophy. This accurately simulates the chronic, steady-state pathophysiology of severe human CKD, ensuring that the delayed clearance of gadobutrol is a true reflection of chronically reduced glomerular filtration rather than acute surgical shock[5].

Clinical Implications & Dialysis Kinetics

In patients or models with end-stage renal disease (ESRD), the negligible extrarenal elimination of gadobutrol necessitates clinical intervention to clear the agent and mitigate the risk of NSF. Hemodialysis effectively acts as an artificial glomerulus. Experimental and clinical PK data confirm that prompt initiation of hemodialysis efficiently clears the macrocyclic agent: approximately 68% of the gadobutrol dose is removed in the first session, 94% by the second session, and 98% by the third session[3],[8].

References

  • Gadobutrol (Professional Patient Advice) - Drugs.com, Drugs.com,[Link]

  • Product Information: Gadobutrol - Therapeutic Goods Administration (TGA), TGA.gov.au,[Link]

  • Gadavist (gadobutrol) injection, E-lactancia,[Link]

  • Gadobutrol injection prescribing information, PrescriberPoint,[Link]

  • Gadolinium retention in a rat model of subtotal renal failure: are there differences among macrocyclic GBCAs?, PMC / NIH,[Link]

  • Gadolinium retention and clearance after administration of macrocyclic magnetic resonance contrast agents to rats, D-NB.info,[Link]

  • Rat renal failure model. Experimental protocol for kidney surgery, ResearchGate,[Link]

  • Experimental rat models for contrast-induced nephropathy; A comprehensive review, SciSpace,[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.